pregnenolone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBQBCIOKFOEO-OZIWPBGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872921 | |
| Record name | 3-Hydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38372-24-6 | |
| Record name | 3-Hydroxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Steroidogenesis: A Technical Guide to the Synthesis of Pregnenolone from Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of cholesterol to pregnenolone (B344588) represents the inaugural and rate-limiting step in the biosynthesis of all steroid hormones. This pivotal process, occurring within the mitochondria of steroidogenic cells, is a focal point for research in endocrinology, reproductive biology, and pharmacology. A comprehensive understanding of this pathway, from the transport of the substrate to the intricate enzymatic conversion, is paramount for the development of novel therapeutics targeting steroid-related pathologies. This technical guide provides an in-depth exploration of the core mechanisms governing this compound synthesis, detailed experimental protocols for its study, and a quantitative summary of key kinetic parameters. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer a clear visual representation of these complex processes.
The Core Pathway: From Cholesterol to this compound
The synthesis of this compound is a two-stage process that begins with the transport of cholesterol into the mitochondria and culminates in its enzymatic conversion.
The Rate-Limiting Step: StAR-Mediated Cholesterol Transport
The journey of cholesterol from the outer to the inner mitochondrial membrane is the primary bottleneck in steroidogenesis.[1][2] This translocation is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[3] StAR acts as a cholesterol shuttle, binding to cholesterol in the outer mitochondrial membrane and facilitating its movement across the intermembrane space to the inner mitochondrial membrane.[3] Recent evidence suggests that StAR is imported into the intermembrane space where it functions as a soluble cholesterol shuttle.[3] The expression and activity of StAR are acutely regulated by trophic hormones, which activate signaling cascades that lead to the rapid phosphorylation and activation of the StAR protein.
The Enzymatic Conversion: Cytochrome P450 Side-Chain Cleavage (P450scc)
Once at the inner mitochondrial membrane, cholesterol is converted to this compound by the cytochrome P450 side-chain cleavage enzyme (P450scc) , also known as CYP11A1 .[2] This enzyme catalyzes a series of three sequential monooxygenase reactions:
-
22R-hydroxylation of cholesterol to form 22R-hydroxycholesterol.
-
20α-hydroxylation of 22R-hydroxycholesterol to yield 20α,22R-dihydroxycholesterol.
-
Cleavage of the C20-C22 bond of 20α,22R-dihydroxycholesterol, resulting in the formation of this compound and isocaproic aldehyde.[2]
Each of these steps requires electrons, which are transferred from NADPH via a short electron transport chain consisting of two accessory proteins: adrenodoxin reductase (a flavoprotein) and adrenodoxin (an iron-sulfur protein).[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound synthesis pathway, providing a basis for comparative analysis and computational modeling.
| Parameter | Value | Organism/System | Reference |
| StAR Protein | |||
| Cholesterol Binding Affinity (Kd) | 3 x 10⁻⁸ M | Recombinant N-62 StAR | |
| Cytochrome P450scc (CYP11A1) | |||
| Km for Cholesterol | 1.5 µM | Bovine Adrenal Mitochondria | [1] |
| Vmax for Cholesterol | 20.7 pmol/min/mg protein | Bovine Adrenal Mitochondria | [1] |
| Km for Cholesterol | 14.1 µM | Human Placental Mitochondria | [1] |
| Vmax for Cholesterol | 3.4 pmol/min/mg protein | Human Placental Mitochondria | [1] |
Signaling Pathway Diagram
Caption: Overview of the this compound synthesis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound synthesis pathway.
Isolation of Functional Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells suitable for use in steroidogenesis assays.
Materials:
-
Cultured steroidogenic cells (e.g., MA-10 Leydig cells, Y1 adrenal cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest cultured cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Isolation Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer with 10-15 strokes of the tight-fitting pestle.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
Gently resuspend the mitochondrial pellet in a minimal volume of ice-cold Isolation Buffer.
-
Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford assay).
Caption: Workflow for isolating functional mitochondria.
In Vitro P450scc Activity Assay
This assay measures the activity of P450scc in isolated mitochondria by quantifying the production of this compound.
Materials:
-
Isolated mitochondria (from Protocol 4.1)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 20 mM KCl, 5 mM MgCl₂, and 1 mM EDTA)
-
Cholesterol or a water-soluble cholesterol analog (e.g., 22(R)-hydroxycholesterol)
-
NADPH
-
Reaction termination solution (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)
-
Internal standard for quantification (e.g., deuterated this compound)
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing Assay Buffer, a known amount of mitochondrial protein (e.g., 50-100 µg), and the cholesterol substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding 2 volumes of ice-cold termination solution containing the internal standard.
-
Vortex vigorously and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Quantify the this compound produced using HPLC-UV or LC-MS/MS (see Protocol 4.3).
Caption: Workflow for in vitro P450scc activity assay.
Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.[4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v).[4] The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm for this compound.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a series of this compound standards of known concentrations in the mobile phase to generate a standard curve.
-
Reconstitute the dried extracts from the P450scc activity assay (Protocol 4.2) in a known volume of the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Quantification of this compound by LC-MS/MS
For higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this compound quantification.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reverse-phase column (e.g., C18 or phenyl-hexyl).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a small amount of an additive (e.g., formic acid or ammonium (B1175870) formate) to improve ionization.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For example, a potential transition for this compound could be m/z 317.3 -> 299.3.
Procedure:
-
Prepare this compound standards and process samples as described for the HPLC-UV method.
-
Develop an LC gradient that provides good separation of this compound from other sample components.
-
Optimize the MS/MS parameters (e.g., collision energy, cone voltage) for the specific transitions of this compound and the internal standard.
-
Inject the standards and samples and acquire data in MRM mode.
-
Quantify this compound by calculating the ratio of the peak area of the analyte to the internal standard and comparing this to the standard curve.
Conclusion
The synthesis of this compound from cholesterol is a fundamental biological process with far-reaching implications for health and disease. The intricate interplay between the StAR protein and the P450scc enzyme system within the mitochondrial microenvironment highlights the complexity and elegance of steroid hormone production. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this critical pathway and aiding in the discovery of novel therapeutic interventions. By providing a solid foundation in both the theoretical and practical aspects of this compound synthesis, this document aims to empower the scientific community to unravel the remaining mysteries of steroidogenesis and translate this knowledge into tangible clinical benefits.
References
- 1. Cholesterol side-chain cleavage activity in human placenta and bovine adrenals: an one-step method for separation of this compound formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. HPLC-UV method development and validation for 16-dehydrothis compound, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cerebral Mechanisms of Pregnenolone: A Technical Guide to its Neurosteroidal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnenolone (B344588), once considered merely an intermediate in the steroidogenic cascade, is now recognized as a pivotal neurosteroid with profound modulatory effects on the central nervous system (CNS). Synthesized de novo in the brain, this compound and its primary metabolites—this compound sulfate (B86663) (PREG-S) and allopregnanolone (B1667786)—exert pleiotropic effects by interacting with a range of neuronal targets. These actions are not mediated by classical steroid hormone receptors but through rapid, non-genomic modulation of neurotransmitter-gated ion channels and other signaling proteins. This technical guide provides an in-depth examination of the synthesis, metabolism, and multifaceted mechanisms of action of this compound in the brain. It consolidates quantitative data on receptor interactions, details key experimental methodologies for its study, and presents signaling pathways and workflows through structured diagrams to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this endogenous neuromodulator.
Core Synthesis and Metabolism in the Brain
Unlike peripheral steroidogenesis, which primarily occurs in the adrenal glands and gonads, the brain possesses its own machinery for synthesizing neurosteroids. The synthesis of this compound is initiated from cholesterol, which is transported into the inner mitochondrial membrane.
Historically, the cytochrome P450 side-chain cleavage enzyme (CYP11A1) was considered the key enzyme for converting cholesterol to this compound.[1] However, recent evidence suggests that while CYP11A1 expression is low or undetectable in many brain regions, human glial cells synthesize this compound using a different mitochondrial cytochrome P450 enzyme, possibly CYP1B1.[2] This brain-specific pathway underscores the independent regulation of neurosteroid levels within the CNS.
Once synthesized, this compound serves as the central precursor for a variety of other neuroactive steroids. The two most critical metabolic pathways in the brain lead to the formation of this compound sulfate (PREG-S) and allopregnanolone.
-
Sulfation: this compound is sulfated by a sulfotransferase enzyme to form PREG-S, a negatively charged molecule with distinct pharmacological properties from its parent compound.[3]
-
Conversion to Allopregnanolone: this compound is converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone is then sequentially metabolized by 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) to yield allopregnanolone (ALLO).[1] These enzymes are expressed in various brain cells, including neurons and glia.[1]
Mechanisms of Action at Key Neuronal Targets
This compound and its metabolites do not act in a unified manner. Instead, they display distinct and often opposing effects at different receptors, creating a complex regulatory system that fine-tunes neuronal excitability and synaptic plasticity.
Allopregnanolone: Positive Allosteric Modulator of GABA-A Receptors
Allopregnanolone is one of the most potent known positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2]
-
Mechanism: Allopregnanolone binds to a specific site on the GABA-A receptor, distinct from the GABA binding site and the benzodiazepine (B76468) site.[4] This binding enhances the receptor's response to GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron. This potentiation of inhibitory signaling underlies the anxiolytic, sedative, and anticonvulsant properties of allopregnanolone. At low nanomolar concentrations, it enhances GABA-activated currents, while at higher micromolar concentrations, it can directly gate the receptor channel in the absence of GABA.[5]
-
Subunit Selectivity: The effects of allopregnanolone are particularly pronounced on extrasynaptic GABA-A receptors containing δ subunits, which are responsible for mediating tonic (persistent) inhibition.[2] This mechanism allows allopregnanolone to regulate the overall excitability of neuronal networks.[4]
This compound Sulfate (PREG-S): A Bimodal Modulator
PREG-S exhibits a more complex pharmacological profile, acting as a negative allosteric modulator of GABA-A receptors and a generally positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors.[3][6]
-
GABA-A Receptor Inhibition: PREG-S acts as a non-competitive antagonist at GABA-A receptors.[3][6] It is believed to stabilize the desensitized state of the receptor, thereby reducing the inhibitory chloride current and promoting a state of neuronal excitability.[6] This action contrasts sharply with that of allopregnanolone.
-
NMDA Receptor Potentiation: PREG-S is a well-documented positive allosteric modulator of NMDA receptors, which are critical for excitatory neurotransmission and synaptic plasticity.[7]
-
Mechanism: PREG-S binds to a site on the NMDA receptor complex, enhancing the influx of calcium upon glutamate (B1630785) binding.[8] This potentiation is subtype-dependent; PREG-S enhances currents from NR1/NR2A and NR1/NR2B subunit-containing receptors but inhibits those with NR1/NR2C and NR1/NR2D subunits.[6] This differential modulation suggests that PREG-S can fine-tune synaptic plasticity in different brain regions and developmental stages.
-
Downstream Effects: By enhancing NMDA receptor function, PREG-S facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[9] This mechanism underlies its observed cognitive-enhancing effects.[10]
-
Sigma-1 (σ1) Receptor Interaction
Both this compound and PREG-S are recognized as endogenous ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[11][12]
-
Mechanism: Acting as agonists at the σ1 receptor, this compound and its sulfate can modulate intracellular calcium signaling and the activity of various ion channels.[12] This interaction is implicated in neuroprotection, regulation of mood, and cognitive processes.[12] Progesterone, conversely, acts as a potent σ1 antagonist.[11] The activation of σ1 receptors by PREG-S has been shown to contribute to its enhancement of synaptic plasticity.[13]
Quantitative Data on Receptor Modulation
The following tables summarize key quantitative parameters for the interaction of this compound metabolites with their primary receptor targets.
Table 1: Allopregnanolone Modulation of GABA-A Receptors
| Parameter | Value | Cell Type / Preparation | Receptor Subtype | Reference |
|---|---|---|---|---|
| EC₅₀ (Potentiation) | 12.9 ± 2.3 nM | Rat Dentate Granule Cells (Control) | Endogenous | [7] |
| EC₅₀ (Potentiation) | 92.7 ± 13.4 nM | Rat Dentate Granule Cells (Epileptic) | Endogenous |[7] |
Table 2: this compound Sulfate (PREG-S) Modulation of Ionotropic Receptors
| Receptor | Parameter | Value | Cell Type / Preparation | Receptor Subtype | Reference |
|---|---|---|---|---|---|
| NMDA Receptor | EC₅₀ (Potentiation) | 21 ± 3 µM | HEK cells | GluN1/GluN2B | [4] |
| GABA-A Receptor | IC₅₀ (Inhibition) | ~3-10 µM | Cultured Hippocampal Neurons | Endogenous (saturating GABA) | [14] |
| GABA-A Receptor | Kd1 (Binding) | 300-500 nM | Rat Brain Membranes | Multiple | [15] |
| GABA-A Receptor | Kd2 (Binding) | ~20 µM | Rat Brain Membranes | Multiple |[15] |
Key Experimental Protocols
Investigating the mechanisms of this compound requires a combination of neurochemical, electrophysiological, and molecular biology techniques.
Quantification of Neurosteroids via Mass Spectrometry
Objective: To accurately measure endogenous levels of this compound and its metabolites in brain tissue.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity.[2]
-
Tissue Homogenization: Brain tissue is rapidly dissected, weighed, and homogenized in a solvent solution (e.g., acetonitrile) to precipitate proteins.
-
Extraction: Steroids are extracted from the homogenate using liquid-liquid extraction (e.g., with hexane) or solid-phase extraction to remove interfering lipids and phospholipids.[2][16]
-
Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, particularly for ketones, a derivatizing agent like Girard's reagent T is used.[2]
-
LC Separation: The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase column (e.g., C18), to separate the different steroids based on their physicochemical properties.[16]
-
MS/MS Detection: The eluent from the LC is ionized (e.g., via electrospray ionization) and enters the mass spectrometer. Specific parent-to-daughter ion transitions for each steroid are monitored in Selected Reaction Monitoring (SRM) mode, allowing for highly selective and sensitive quantification against a standard curve generated with deuterated internal standards.[8]
Electrophysiological Analysis of Receptor Modulation
Objective: To measure the functional effect of this compound metabolites on ion channel activity.
Methodology: The whole-cell patch-clamp technique is used on cultured neurons or cells expressing recombinant receptors (e.g., HEK293 cells).[7][17]
-
Cell Preparation: Neurons are cultured, or HEK293 cells are transfected with cDNAs encoding specific receptor subunits (e.g., GABA-A α1β2γ2 or NMDA GluN1/GluN2B).
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration). The cell's membrane potential is clamped at a set voltage (e.g., -60 mV).
-
Drug Application: A rapid perfusion system is used to apply the primary agonist (e.g., GABA or glutamate) to elicit a baseline current. Subsequently, the agonist is co-applied with the neurosteroid (e.g., allopregnanolone or PREG-S) at various concentrations.
-
Data Acquisition and Analysis: The resulting ionic currents flowing across the cell membrane are recorded. The change in current amplitude, kinetics (activation, deactivation, desensitization), and dose-response relationships (EC₅₀ or IC₅₀) are analyzed to characterize the modulatory effect of the neurosteroid.[18]
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd) and density (Bmax) of neurosteroids to their receptor targets.
Methodology: Competitive binding assays are used to measure how a neurosteroid competes with a known radiolabeled ligand for a receptor site.
-
Membrane Preparation: Brain tissue or cells expressing the target receptor (e.g., σ1 receptor) are homogenized and centrifuged to isolate a membrane fraction.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the unlabeled neurosteroid (the "competitor").
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the neurosteroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The dissociation constant (Ki) can then be calculated from the IC₅₀ value, providing a measure of the neurosteroid's binding affinity.
Conclusion and Future Directions
This compound and its metabolites, allopregnanolone and PREG-S, constitute a sophisticated endogenous system for modulating brain function. By acting as powerful allosteric modulators of GABA-A and NMDA receptors, and as ligands for the σ1 receptor, they fine-tune the balance of inhibition and excitation, influence synaptic plasticity, and regulate overall neuronal network activity. The opposing actions of allopregnanolone (inhibitory) and PREG-S (excitatory) highlight the complexity of this system, where metabolic flux can dynamically shift the neurochemical environment.
For drug development, these neurosteroids offer compelling targets. Synthetic analogs of allopregnanolone are already in clinical use for conditions like postpartum depression, validating the therapeutic potential of modulating this pathway. Future research should focus on developing subtype-selective modulators, particularly for NMDA and GABA-A receptors, to achieve more targeted therapeutic effects with fewer off-target side effects. Furthermore, elucidating the precise regulation of brain-specific this compound synthesis could unveil novel strategies for treating a wide range of neurological and psychiatric disorders, from anxiety and depression to cognitive decline and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Precise and accurate assay of this compound and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site of Action of Brain Neurosteroid this compound Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NMDA response by this compound sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applied Clinical Tandem Mass Spectrometry-Based Quantification Methods for Lipid-Derived Biomarkers, Steroids and Cannabinoids: Fit-for-Purpose Validation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualizing this compound sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurosteroids and sigma1 receptors, biochemical and behavioral relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Sulfate Modulates Inhibitory Synaptic Transmission by Enhancing GABAA Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia [mdpi.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Steroid Precursor: A Technical History of Pregnenolone Research
A comprehensive guide tracing the discovery, synthesis, and evolving understanding of pregnenolone (B344588), from its initial isolation to its recognition as a key neurosteroid.
Introduction
This compound (C₂₁H₃₂O₂) stands as a foundational molecule in steroid hormone biosynthesis, serving as the essential precursor to a vast array of biologically active steroids, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. Its discovery and the subsequent elucidation of its metabolic pathways have been pivotal in the fields of endocrinology, neuroscience, and drug development. This technical guide provides a detailed historical timeline of this compound research, complete with experimental protocols from key studies, quantitative data, and visualizations of its critical biochemical pathways.
Historical Timeline and Key Discoveries
The story of this compound research begins in the early 20th century, a period of fervent investigation into the chemical nature of hormones.
1934: The First Synthesis by Adolf Butenandt
The initial synthesis of this compound was a landmark achievement by the German biochemist Adolf Butenandt and his colleague Ulrich Westphal. While the full text of their original 1934 publications in Berichte der deutschen chemischen Gesellschaft remains a historical document, their work demonstrated the conversion of stigmasterol, a plant sterol, into this compound. This was a crucial step in understanding the structure and synthesis of steroid hormones. Butenandt's pioneering work in the field of sex hormones, including the isolation and characterization of estrone, androsterone, and progesterone, earned him the Nobel Prize in Chemistry in 1939.
Mid-1940s to 1950s: Early Clinical Investigations
Following its synthesis, researchers began to explore the physiological effects of this compound. Notably, it was investigated for its potential therapeutic benefits, particularly as an anti-inflammatory agent.
-
Studies on Factory Workers (1944-1945): Gregory Pincus and Hudson Hoagland conducted studies on factory workers, administering daily doses of 50 mg of this compound. Their research suggested that this compound could reduce fatigue and improve performance under stressful conditions[1].
-
Rheumatoid Arthritis Trials (late 1940s - early 1950s): Several studies explored the use of this compound in treating rheumatoid arthritis. Researchers like Freeman and Henderson administered oral daily doses ranging from 30 mg to 600 mg[2]. While some patients showed improvements in joint pain and mobility, the results were not consistently dramatic, and the advent of more potent corticosteroids like cortisone (B1669442) soon overshadowed this line of research.
| Study (Year) | Condition | Dosage | Key Findings |
| Pincus and Hoagland (1944-1945) | Fatigue in factory workers | 50 mg/day | Reduced fatigue and improved performance under stress.[1] |
| Freeman et al. (1950) | Rheumatoid Arthritis | 30-600 mg/day (oral or intramuscular) | Alleviation of autoimmune symptoms in some patients.[2] |
| Henderson et al. (1950) | Rheumatoid Arthritis | Not specified in abstract | Explored the therapeutic potential of this compound.[3] |
| Guest et al. (1950) | Rheumatoid Arthritis | Not specified in abstract | Investigated this compound as a treatment option. |
Elucidation of the Biosynthetic Pathway
A critical area of research focused on understanding how this compound is naturally produced in the body. This led to the discovery of its origin from cholesterol and the key enzymatic steps involved.
-
The Cholesterol Side-Chain Cleavage Enzyme (P450scc): The conversion of cholesterol to this compound was identified as the first and rate-limiting step in steroidogenesis. This transformation is catalyzed by the enzyme cytochrome P450scc (also known as CYP11A1), located in the inner mitochondrial membrane.
Key Experimental Protocols
1. Biosynthesis of this compound from Cholesterol (In Vitro)
This protocol is a generalized representation of methods used to study the enzymatic conversion of cholesterol to this compound.
Objective: To demonstrate the conversion of cholesterol to this compound by mitochondrial enzymes.
Materials:
-
Isolated mitochondria from steroidogenic tissue (e.g., adrenal glands, ovaries)
-
Radiolabeled cholesterol (e.g., [¹⁴C]-cholesterol or [³H]-cholesterol)
-
NADPH (or an NADPH-generating system)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Chromatography system for separation (e.g., Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the desired tissue using differential centrifugation.
-
Incubation: Incubate the isolated mitochondria in the buffer solution with radiolabeled cholesterol and NADPH at 37°C for a defined period.
-
Extraction: Stop the reaction by adding an organic solvent to extract the steroids.
-
Separation and Detection: Separate the steroids using chromatography. The conversion of radiolabeled cholesterol to this compound can be quantified by detecting the radioactivity of the corresponding chromatographic spots or peaks.
2. Early Clinical Trial Protocol for Rheumatoid Arthritis (Generalized)
This protocol is a composite based on the descriptions of studies conducted in the mid-20th century.
Objective: To evaluate the efficacy of this compound in alleviating the symptoms of rheumatoid arthritis.
Materials:
-
This compound tablets (e.g., 50 mg or 100 mg)
-
Placebo tablets identical in appearance
-
Patient cohort with diagnosed rheumatoid arthritis
Procedure:
-
Patient Selection: Recruit a cohort of patients with a confirmed diagnosis of rheumatoid arthritis.
-
Baseline Assessment: Record baseline measurements of disease activity, including joint swelling, pain levels, and range of motion.
-
Randomization and Blinding: Randomly assign patients to receive either this compound or a placebo in a double-blind manner.
-
Treatment Period: Administer the assigned treatment at a specified daily dosage (e.g., 100-500 mg/day) for a predetermined duration (e.g., several weeks to months).
-
Follow-up Assessments: Conduct regular follow-up assessments of disease activity throughout the treatment period.
-
Data Analysis: Compare the changes in disease activity between the this compound and placebo groups to determine the therapeutic effect.
Signaling and Metabolic Pathways
This compound is at the crossroads of steroid hormone metabolism. Its conversion to other steroids is a tightly regulated process involving a series of enzymatic reactions.
Biosynthesis of this compound from Cholesterol
The synthesis of this compound from cholesterol is a three-step oxidative process catalyzed by the cytochrome P450 side-chain cleavage enzyme (CYP11A1) in the mitochondria.
Caption: Conversion of Cholesterol to this compound by CYP11A1.
Major Metabolic Pathways of this compound
Once synthesized, this compound can be metabolized via two primary pathways: the Δ⁵ pathway and the Δ⁴ pathway.
References
The Central Role of Pregnenolone: A Technical Guide to Steroid Hormone Synthesis
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnenolone (B344588) (P5), a 21-carbon steroid, holds a pivotal position as the universal precursor to all steroid hormones in vertebrates. Synthesized from cholesterol within the mitochondria, its subsequent metabolism through a series of enzymatic reactions dictates the production of a diverse array of biologically potent molecules, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. This technical guide provides a comprehensive overview of the steroidogenesis pathways originating from this compound, detailing the key enzymes, their subcellular locations, and the intricate regulatory mechanisms involved. Quantitative data on enzyme kinetics and physiological hormone concentrations are presented in structured tables for comparative analysis. Furthermore, this document includes detailed experimental protocols for the study of steroidogenic enzymes and pathways, alongside visual representations of these processes to facilitate a deeper understanding of this fundamental aspect of endocrinology.
Introduction
Steroid hormones are a class of lipids that act as signaling molecules, playing critical roles in a vast range of physiological processes, including metabolism, inflammation, immune response, sexual development, and electrolyte balance. The biosynthesis of all steroid hormones, a process known as steroidogenesis, commences with the conversion of cholesterol to this compound.[1] This initial and rate-limiting step underscores the fundamental importance of this compound as the primary building block for the entire steroid hormone family.[2][3]
This guide is intended for researchers, scientists, and professionals in drug development who require a detailed technical understanding of this compound's role as a precursor. It aims to provide a consolidated resource of the biochemical pathways, enzymatic machinery, and experimental methodologies essential for the study of steroidogenesis.
The Steroidogenesis Pathway: From Cholesterol to this compound and Beyond
The journey from cholesterol to the vast array of steroid hormones is a multi-step process involving a cascade of enzymatic reactions localized within the mitochondria and the endoplasmic reticulum.
The Genesis of this compound: The Rate-Limiting Step
The synthesis of this compound from cholesterol is the committed step in steroidogenesis and is catalyzed by the cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1.[4][5] This enzyme is located on the inner mitochondrial membrane.[6] The conversion is a three-step process involving two hydroxylations of the cholesterol side-chain, followed by the cleavage of the bond between carbons 20 and 22, yielding this compound and isocaproic aldehyde.[5] This crucial reaction is tightly regulated by trophic hormones such as adrenocorticotropic hormone (ACTH) in the adrenal glands and luteinizing hormone (LH) in the gonads.[1]
The Divergent Paths of this compound Metabolism
Once synthesized, this compound can be metabolized through two primary pathways, distinguished by the initial enzymatic modification: the Δ⁵ pathway and the Δ⁴ pathway.
-
The Δ⁵ Pathway: This pathway is initiated by the 17α-hydroxylation of this compound by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), located in the endoplasmic reticulum, to form 17-hydroxythis compound.[7][8] Subsequently, the 17,20-lyase activity of the same enzyme cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA), a key precursor for androgens and estrogens.[1][7]
-
The Δ⁴ Pathway: This pathway begins with the conversion of this compound to progesterone. This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), which is found in both the endoplasmic reticulum and mitochondria.[9][10] Progesterone serves as a crucial intermediate for the synthesis of mineralocorticoids, glucocorticoids, and can also be converted to androgens.
The subsequent steps in both pathways involve a series of reactions catalyzed by specific enzymes, leading to the production of the final biologically active steroid hormones. The tissue-specific expression of these enzymes dictates the steroidogenic profile of a particular organ.
Key Steroidogenic Enzymes
The conversion of this compound into various steroid hormones is orchestrated by a family of enzymes, primarily belonging to the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family.
| Enzyme | Gene | Subcellular Location | Primary Reaction(s) |
| CYP11A1 (P450scc) | CYP11A1 | Inner Mitochondrial Membrane | Cholesterol → this compound[5][6] |
| 3β-HSD | HSD3B1, HSD3B2 | Endoplasmic Reticulum, Mitochondria | This compound → Progesterone; 17-OH-Pregnenolone → 17-OH-Progesterone; DHEA → Androstenedione[9][10][11] |
| CYP17A1 | CYP17A1 | Endoplasmic Reticulum | This compound → 17-OH-Pregnenolone; Progesterone → 17-OH-Progesterone; 17-OH-Pregnenolone → DHEA[7][8][12] |
| CYP21A2 | CYP21A2 | Endoplasmic Reticulum | Progesterone → 11-Deoxycorticosterone; 17-OH-Progesterone → 11-Deoxycortisol[13][14] |
| CYP11B1 | CYP11B1 | Inner Mitochondrial Membrane | 11-Deoxycortisol → Cortisol; 11-Deoxycorticosterone → Corticosterone[15][16] |
| CYP11B2 | CYP11B2 | Inner Mitochondrial Membrane | Corticosterone → 18-OH-Corticosterone → Aldosterone[15][17] |
| Aromatase (CYP19A1) | CYP19A1 | Endoplasmic Reticulum | Androstenedione → Estrone; Testosterone → Estradiol[18][19] |
Quantitative Data
The efficiency and rate of steroid hormone synthesis are determined by the kinetic properties of the steroidogenic enzymes and the physiological concentrations of their substrates.
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for key human steroidogenic enzymes. It is important to note that these values can vary depending on the experimental conditions, such as the use of recombinant enzymes, tissue homogenates, and the specific substrates and cofactors employed.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) or kcat (s⁻¹) | Reference |
| 3β-HSD | This compound | 0.4 | 2.9-4.6 (Vmax) | [4] |
| Dehydroepiandrosterone (DHEA) | 0.3 | 2.9-4.6 (Vmax) | [4] | |
| 17-Hydroxythis compound | 0.3 | 2.9-4.6 (Vmax) | [4] | |
| CYP17A1 | This compound | 0.066 (Ks) | - | [15] |
| Progesterone | 0.041 (Ks) | - | [15] | |
| 17-Hydroxythis compound | - | 0.41 min⁻¹ (turnover) | [15] | |
| 17-Hydroxyprogesterone | - | 0.20 min⁻¹ (turnover) | [15] | |
| CYP21A2 | Progesterone | ~0.5 | ~40 min⁻¹ (kcat) | [20] |
| 17-Hydroxyprogesterone | ~0.5 | ~40 min⁻¹ (kcat) | [20] | |
| Aromatase (CYP19A1) | Androstenedione | 0.13 (Kd) | 0.06 s⁻¹ (kcat) | [21] |
| Testosterone | - | - |
Note: Km (Michaelis constant) represents the substrate concentration at half the maximal velocity of the enzyme. Vmax (maximal velocity) is the maximum rate of the reaction. kcat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. Ks and Kd are dissociation constants.
Physiological Serum Concentrations of Steroid Hormones
The circulating levels of steroid hormones are tightly regulated and vary based on age, sex, and physiological state. The following table provides typical reference ranges for adults.
| Hormone | Men | Women | Units | Reference |
| This compound | 10 - 200 | 10 - 230 | ng/dL | [15] |
| Progesterone | < 1 | Follicular: < 1, Luteal: 10-35 | ng/mL | [22] |
| 17-Hydroxyprogesterone | ≤ 6.0 | ≤ 6.0 | nmol/L | [1] |
| Dehydroepiandrosterone (DHEA) | 1.02 - 11.85 | 1.02 - 11.85 | ng/mL | [23] |
| Androstenedione | ≤ 5.5 | 18-40 yrs: ≤ 5.5, >40 yrs: ≤ 3.0 | nmol/L | [1] |
| Testosterone | 7.0 - 30 | ≤ 1.5 | nmol/L | [1] |
| Estradiol | 10 - 40 | Follicular: 12.5-166, Ovulation: 85.8-498, Luteal: 43.8-211 | pg/mL | [8] |
| Cortisol (morning) | 60 - 260 | 60 - 260 | ng/mL | [23] |
| Aldosterone (B195564) (supine) | 3 - 16 | 3 - 16 | ng/dL | [16] |
Experimental Protocols
The study of steroidogenesis relies on a variety of in vitro and analytical techniques. This section provides an overview of key experimental methodologies.
In Vitro Model for Steroidogenesis: H295R Cell Line
The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and sex steroids.[4][24]
Protocol: H295R Steroidogenesis Assay
-
Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in multi-well plates until they reach a desired confluency.
-
Acclimation: Twenty-four hours prior to treatment, replace the growth medium with a serum-free medium to synchronize the cells.
-
Treatment: Expose the cells to the test compound at various concentrations for a defined period (typically 24-48 hours). Include appropriate controls, such as a vehicle control and positive controls (e.g., forskolin (B1673556) to stimulate steroidogenesis).
-
Sample Collection: After the incubation period, collect the cell culture medium for hormone analysis. The cells can be harvested for viability assays or gene expression analysis.
-
Hormone Quantification: Analyze the concentrations of various steroid hormones in the collected medium using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Normalize the hormone concentrations to cell viability and compare the results from treated cells to the vehicle control to determine the effect of the test compound on steroid production.
Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of multiple steroid hormones simultaneously.[25]
Protocol: Steroid Extraction and LC-MS/MS Analysis from Serum
-
Sample Preparation:
-
To a 100 µL serum sample, add internal standards (stable isotope-labeled versions of the steroids of interest).
-
Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.
-
Conduct liquid-liquid extraction using a solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the steroids from the aqueous phase.[21]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization (Optional): For some steroids, derivatization can improve ionization efficiency and sensitivity.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.
-
LC Separation: Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) to separate the different steroid hormones.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The steroids are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for specific and sensitive quantification.
-
Data Analysis: Quantify the concentration of each steroid by comparing the peak area of the analyte to that of its corresponding internal standard.
Enzyme Activity Assays
Determining the activity of individual steroidogenic enzymes is crucial for understanding their function and for screening potential inhibitors.
Protocol: 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Activity Assay (Colorimetric)
-
Enzyme Source: Prepare a tissue homogenate or use a purified enzyme preparation.
-
Reaction Mixture: Prepare a reaction mixture containing the substrate (e.g., this compound or DHEA), the cofactor NAD+, and a tetrazolium salt (e.g., iodonitrotetrazolium) in a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Enzyme Reaction: Initiate the reaction by adding the enzyme source to the reaction mixture and incubate at 37°C for a defined period (e.g., 60 minutes). The reduction of NAD+ to NADH by 3β-HSD is coupled to the reduction of the tetrazolium salt to a colored formazan (B1609692) product.
-
Measurement: Stop the reaction and measure the absorbance of the formazan product at its maximum wavelength (e.g., 490 nm) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of formazan formation.
Protocol: CYP17A1 Activity Assay (Fluorometric)
-
Enzyme System: Use a recombinant human CYP17A1 enzyme system, which may also include cytochrome P450 reductase (POR) and cytochrome b5 to enhance activity.
-
Reaction Mixture: In a microplate, prepare a reaction mixture containing the enzyme system, a fluorogenic substrate that becomes fluorescent upon metabolism by CYP17A1, and varying concentrations of the test inhibitor.
-
Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the fluorescence intensity against the inhibitor concentration.
Protocol: Aromatase (CYP19A1) Activity Assay (Fluorometric)
-
Enzyme Source: Use human placental microsomes or a recombinant aromatase preparation.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a fluorogenic substrate that is converted to a fluorescent product by aromatase, and an NADPH regenerating system.
-
Reaction: Incubate the reaction mixture at 37°C.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Inhibitor Screening: To test for inhibitors, include the test compound in the reaction mixture and compare the rate of fluorescence generation to a control reaction without the inhibitor.
Visualizing Steroidogenesis
Diagrams are essential for visualizing the complex relationships within the steroidogenesis pathway and experimental workflows.
The Steroidogenesis Pathway
Caption: The steroidogenesis pathway from cholesterol.
Experimental Workflow: H295R Steroidogenesis Assay```dot
Caption: Regulation of this compound synthesis.
Conclusion
This compound stands as the cornerstone of steroid hormone biosynthesis. A thorough understanding of its formation from cholesterol and its subsequent metabolism is fundamental to numerous fields of biological and medical research. This technical guide has provided a detailed overview of the steroidogenesis pathways, the key enzymes involved, quantitative data on their function, and the experimental methodologies used for their study. The provided information aims to serve as a valuable resource for researchers and professionals dedicated to unraveling the complexities of steroid hormone biology and developing novel therapeutic interventions targeting these critical pathways.
References
- 1. Steroids - NHSGGC [nhsggc.scot]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic analysis of adrenal 3 beta-hydroxysteroid dehydrogenase activity during human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Recombinant CYP11B genes encode enzymes that can catalyze conversion of 11-deoxycortisol to cortisol, 18-hydroxycortisol, and 18-oxocortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. croplifeeurope.eu [croplifeeurope.eu]
- 10. researchgate.net [researchgate.net]
- 11. Spatially restricted substrate-binding site of cortisol-synthesizing CYP11B1 limits multiple hydroxylations and hinders aldosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolites of Progesterone in Pregnancy: Associations with Perinatal Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of kinetic parameters for 3α-hydroxysteroid dehydrogenase using the five major bile acids and their conjugates as substrates and correlation with their structure and solubility - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Human P450 CYP17A1: Control of Substrate Preference by Asparagine 202 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Computational Model of Steroidogenesis in Human H295R Cells to Predict Biochemical Response to Endocrine-Active Chemicals: Model Development for Metyrapone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of variation in CYP11B1 and CYP11B2 on corticosteroid phenotype and hypothalamic-pituitary-adrenal axis activity in hypertensive and normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Cytochrome P450 21A2, the Major Steroid 21-Hydroxylase: STRUCTURE OF THE ENZYME·PROGESTERONE SUBSTRATE COMPLEX AND RATE-LIMITING C–H BOND CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Association of endogenous this compound, progesterone, and related metabolites with risk of endometrial and ovarian cancers in postmenopausal women: the B~FIT cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinetic analysis of 3 beta-hydroxysteroid dehydrogenase activity in microsomes from complete hydatidiform mole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Purification and kinetic properties of 3 beta-hydroxysteroid dehydrogenase from bovine adrenocortical microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Guide to the Endogenous Regulation of Pregnenolone Levels in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588) (P5) is an endogenous steroid hormone that serves as the universal precursor for the biosynthesis of all other steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2] Beyond its role as a metabolic intermediate, this compound itself is a potent neurosteroid, exhibiting biological activity within the central nervous system where it modulates neurotransmission and has neuroprotective effects.[3][4][5] Produced primarily in the adrenal glands, gonads, and brain, the synthesis of this compound is a tightly regulated process, representing the rate-limiting step for all downstream steroidogenesis.[1][6] Understanding the intricate mechanisms governing its endogenous levels is critical for research into endocrine disorders, neurological conditions, and for the development of novel therapeutic agents.
The Core Pathway: From Cholesterol to this compound
The synthesis of this compound begins with cholesterol. This conversion is a multi-step enzymatic process that occurs within the mitochondria of steroidogenic cells.[7][8]
Key Molecular Players:
-
Cholesterol: The foundational substrate for this compound synthesis. Cholesterol can be sourced from circulating lipoproteins or synthesized de novo within the cell.
-
Steroidogenic Acute Regulatory (StAR) Protein: The transport of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane is the primary rate-limiting step in steroidogenesis.[7][9] This crucial transfer is facilitated by the StAR protein.[9][10] The acute regulation of steroid hormone production is largely dependent on the activity of StAR.[9][11]
-
Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc or CYP11A1): Located on the inner mitochondrial membrane, this enzyme catalyzes the conversion of cholesterol into this compound.[1][3][12] This process involves a series of hydroxylation and cleavage reactions of the cholesterol side chain.[1][13]
The overall process is initiated by the transport of cholesterol into the mitochondria, a step mediated by the StAR protein.[14] Once at the inner mitochondrial membrane, CYP11A1 acts on the cholesterol molecule to produce this compound.[15] The newly synthesized this compound then moves out of the mitochondria to be further metabolized in the endoplasmic reticulum into other steroid hormones.[13]
Primary Regulatory Mechanisms
The production of this compound is meticulously controlled by hormonal signals that trigger intracellular signaling cascades, primarily influencing the expression and activity of the StAR protein and CYP11A1.[16]
Hormonal Control
The principal drivers of this compound synthesis are pituitary trophic hormones, which act on specific steroidogenic tissues:
-
Adrenocorticotropic Hormone (ACTH): In the adrenal cortex, ACTH is the primary stimulator of this compound production, leading to the synthesis of corticosteroids and adrenal androgens.[1][17]
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH): In the gonads (testes and ovaries), LH and FSH stimulate the synthesis of this compound, which is the precursor for sex hormones like testosterone (B1683101) and estradiol.[1][3][18]
The cAMP/PKA Signaling Pathway
The binding of these trophic hormones to their respective G-protein coupled receptors on the surface of steroidogenic cells activates the canonical cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[11] This cascade is the central mechanism for acutely stimulating this compound synthesis.
The steps are as follows:
-
Hormone-receptor binding activates adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cAMP.
-
Increased intracellular cAMP levels activate PKA.
-
PKA phosphorylates various downstream targets, including transcription factors and the StAR protein.
-
Phosphorylation enhances the transcription of the StAR gene and increases the activity of the StAR protein, leading to increased cholesterol transport into the mitochondria and subsequent this compound synthesis.[12]
Feedback Regulation
Steroidogenesis is also subject to feedback inhibition, where downstream steroid products can suppress the synthesis of their precursors. For instance, androgens have been shown to inhibit the expression of the StAR protein in Leydig cells, providing a local mechanism to control steroid production.[19] Similarly, this compound itself can act as an end-product inhibitor of the P450scc reaction.[20]
Quantitative Data on this compound Levels
Circulating levels of this compound can vary based on age, sex, and physiological state. The following table summarizes typical reference ranges in human plasma.
| Population | This compound Levels (ng/dL) | Citation |
| Men | 10 to 200 | [1] |
| Women | 10 to 230 | [1] |
| Children | 10 to 48 | [1] |
| Adolescent Boys | 10 to 50 | [1] |
| Adolescent Girls | 15 to 84 | [1] |
| Postmenopausal Women | ~40 | [1] |
| Elderly Men | ~39 | [1] |
Note: ng/dL can be converted to nmol/L by multiplying by 0.0316.
Adrenal tissue concentrations of this compound have also been measured in animal models. In stressed pigs and dogs, there is a correlation between adrenal concentrations and secretion rates of major glucocorticoids, though the relationship for this compound is less consistent, suggesting a potential storage mechanism within the adrenal cortex.[21]
Experimental Protocols
Accurate quantification of this compound and assessment of steroidogenic enzyme activity are fundamental to research in this field.
Measurement of this compound Levels via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices like serum or plasma.[22][23]
Sample Preparation Protocol (based on Liquid-Liquid Extraction):
-
Sample Aliquoting: Aliquot 200 µL of serum, calibrators, or quality control samples into a clean tube.
-
Internal Standard Spiking: Add an internal standard (e.g., deuterated this compound) to all samples to account for extraction variability.
-
Extraction: Perform a liquid-liquid extraction by adding 1 mL of an organic solvent like methyl t-butyl ether (MTBE). Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of heated nitrogen.
-
Derivatization: Since this compound ionizes poorly, derivatization is often necessary. Reconstitute the dried extract with a hydroxylamine (B1172632) solution to form oxime derivatives, which have enhanced ionization efficiency.[22]
-
Final Reconstitution: After derivatization, dry the sample again and reconstitute in a mobile phase-compatible solution (e.g., water and methanol, 1:1). The sample is now ready for LC-MS/MS analysis.[24]
H295R Steroidogenesis Assay
The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to screen for chemicals that affect steroidogenesis.[25][26] These cells express the necessary enzymes for the synthesis of major steroid hormones.[26]
Protocol Outline:
-
Cell Culture: Culture H295R cells in a suitable medium until they reach the desired confluency.
-
Seeding: Seed the cells in multi-well plates (e.g., 24-well plates) and allow them to acclimate for 24 hours.[27][28]
-
Exposure: Expose the cells to various concentrations of the test compound for a set period, typically 48 hours. Include appropriate solvent controls and positive controls (known inducers or inhibitors of steroidogenesis).[27][28]
-
Sample Collection: After the exposure period, collect the cell culture medium for hormone analysis.
-
Hormone Analysis: Quantify the levels of this compound and other key steroids (e.g., testosterone, estradiol) in the collected medium using methods like LC-MS/MS or ELISA.[27]
-
Cell Viability Assay: Immediately after medium collection, perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.[25][28]
Conclusion
The endogenous regulation of this compound is a complex interplay of hormonal signals, intracellular signaling cascades, and feedback mechanisms centered around the rate-limiting step of cholesterol transport into the mitochondria. The StAR protein and the CYP11A1 enzyme are the pivotal players in this process. A thorough understanding of these regulatory networks is essential for developing therapeutic strategies targeting steroid-related pathologies, from endocrine disorders like congenital adrenal hyperplasia to neurodegenerative and psychiatric conditions where neurosteroids play a significant role.[10][29] The experimental protocols outlined provide robust tools for researchers and drug development professionals to investigate these pathways further.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. moveforwardnaturalhealth.com [moveforwardnaturalhealth.com]
- 3. This compound [bionity.com]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Neurosteroid regulation of central nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | this compound biosynthesis [reactome.org]
- 8. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Steroidogenic Acute Regulatory (STAR) Gene Anatomy, Expression, and Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OIMD [oimd.org]
- 11. Current knowledge on the acute regulation of steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the steroidogenic acute regulatory protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional regulation of steroidogenic genes: STARD1, CYP11A1 and HSD3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pattern of plasma this compound sulfate levels in humans from birth to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drfionand.com [drfionand.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Adrenal secretion rates and adrenal tissue concentrations of this compound, progesterone, 11 beta OH-androstenedione and some other steroids in young pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 29. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Targets of Pregnenolone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588) (PREG) is the foundational steroid hormone, synthesized from cholesterol primarily in the adrenal glands, gonads, and brain.[1][2] It serves not only as the essential precursor to all other steroid hormones—including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids—but also functions as a biologically active neurosteroid in its own right.[1][3] this compound and its downstream metabolites, such as this compound sulfate (B86663) (PREGS), progesterone (B1679170), and allopregnanolone (B1667786), exert a wide array of effects by interacting with a diverse set of molecular targets within the central nervous system and periphery. This guide provides a detailed examination of these targets, presenting quantitative data, experimental methodologies, and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism, leading to a variety of biologically active steroids. The initial and most critical step is its conversion from cholesterol. From there, it can be sulfated to form this compound sulfate or metabolized into other steroids. In rodents, PREG is mainly converted to its sulfated form and progesterone, while in humans, it is also converted to 17-hydroxythis compound.[1] Understanding this metabolic cascade is crucial, as the downstream metabolites often have distinct and potent activities at various molecular targets.
Caption: Metabolic conversion of this compound to its major derivatives.
This compound (PREG)
While often considered just a precursor, this compound itself interacts with several molecular targets, demonstrating its intrinsic biological activity.
Molecular Targets of this compound
-
Cannabinoid CB1 Receptor: this compound acts as a negative allosteric modulator of the CB1 receptor.[3] It functions as a natural feedback mechanism to prevent over-activation by CB1 agonists like tetrahydrocannabinol (THC).[3]
-
Microtubule-Associated Protein 2 (MAP2): this compound binds with high, nanomolar affinity to MAP2, a protein crucial for microtubule polymerization and stabilization in neurons.[3][4] This interaction enhances microtubule assembly and promotes neurite growth, suggesting a role in neural development and plasticity.[3][4][5]
-
Pregnane (B1235032) X Receptor (PXR): this compound is an agonist of the nuclear pregnane X receptor, a key regulator of xenobiotic metabolism.[3]
-
Other Targets: Studies have also pointed to interactions with cytoplasmic linker protein 170 (CLIP170), which may mediate its anti-inflammatory effects by promoting the degradation of proteins in the TLR signaling pathway.[4]
Quantitative Data for this compound
| Target | Ligand | Species | Assay Type | Affinity (Ki/Kd/IC50) | Reference |
| MAP2 | This compound | Rat | Binding Assay | High (nanomolar) | [3] |
| PXR | This compound | - | Functional Assay | Agonist | [3] |
| CB1 Receptor | This compound | - | Functional Assay | Negative Allosteric Modulator | [3] |
Experimental Protocol: Microtubule Assembly Assay
This protocol outlines a method to assess the effect of this compound on microtubule polymerization, similar to those used to identify its interaction with MAP2.
-
Preparation of Reagents:
-
Purify tubulin and MAP2 from mammalian brain tissue (e.g., bovine or porcine).
-
Prepare a polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).
-
Prepare stock solutions of this compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer set to 350 nm and 37°C, mix tubulin and MAP2 in the polymerization buffer.
-
Add this compound or vehicle control to the mixture.
-
Initiate polymerization by adding GTP.
-
Monitor the change in turbidity (absorbance at 350 nm) over time. An increase in absorbance indicates microtubule assembly.
-
-
Data Analysis:
-
Calculate the initial rate of polymerization and the maximum extent of assembly from the absorbance curves.
-
Compare the results from this compound-treated samples to the vehicle controls to determine the effect of this compound on MAP2-induced tubulin assembly.
-
Caption: Experimental workflow for a microtubule assembly assay.
This compound Sulfate (PREGS)
Sulfation of this compound creates PREGS, a neurosteroid with a distinct pharmacological profile. It is a potent modulator of several key ligand-gated ion channels.[6]
Molecular Targets of this compound Sulfate
-
GABA-A Receptor: PREGS acts as a negative allosteric modulator of the GABA-A receptor, inhibiting GABA-induced chloride currents.[6][7] This action is in contrast to its metabolite, allopregnanolone, which is a potent positive modulator.[7] The inhibition may promote learning and memory.[7]
-
NMDA Receptor: PREGS is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, enhancing glutamate-mediated currents.[6][7] This potentiation is dependent on the subunit composition of the receptor and is thought to contribute to its cognitive-enhancing effects.[7][8]
-
TRP Channels: PREGS has been identified as a direct activating ligand for Transient Receptor Potential (TRP) channels, specifically TRPM1 and TRPM3.[6][9]
-
Other Ion Channels: PREGS has also been reported to modulate potassium channels, nicotinic acetylcholine (B1216132) receptors, and voltage-gated sodium channels.[6][9]
Quantitative Data for this compound Sulfate
| Target | Ligand | Species | Assay Type | Affinity / Effect | Reference |
| GABA-A Receptor | This compound Sulfate | Rat | Binding Assay | Kd1: 300-500 nM, Kd2: ~20 µM | [10] |
| GABA-A Receptor | This compound Sulfate | Rat | Electrophysiology | Negative Allosteric Modulator | [6][7] |
| NMDA Receptor | This compound Sulfate | Rat | Electrophysiology | Positive Allosteric Modulator | [6][7][8] |
| TRPM3 Channel | This compound Sulfate | - | Electrophysiology | Activator (EC50: 19.8 µM) | [6] |
Experimental Protocol: Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This protocol describes a method to measure the modulatory effects of PREGS on NMDA receptors expressed in a heterologous system.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells.
-
Transfect cells with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
-
Electrophysiology Recording:
-
Perform whole-cell patch-clamp recordings 24-48 hours post-transfection.
-
Use an external solution containing NMDA receptor agonists (glutamate and glycine) and an internal solution for the patch pipette.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
-
Drug Application:
-
Establish a baseline NMDA-evoked current by applying agonists.
-
Co-apply PREGS with the agonists and record the current response.
-
Perform a washout step by applying only the agonist solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of PREGS.
-
Calculate the potentiation as the percentage increase in current amplitude caused by PREGS.
-
Generate concentration-response curves to determine the EC50 of PREGS modulation.
-
Caption: Signaling actions of this compound sulfate at ion channels.
Progesterone (PROG)
Progesterone, a key metabolite of this compound, is a major reproductive hormone but also has significant neuroactive properties through its interaction with various receptors.
Molecular Targets of Progesterone
-
Nuclear Progesterone Receptor (PR): Progesterone is a potent agonist of the nuclear progesterone receptors (PR-A and PR-B), which are transcription factors that regulate gene expression.[11][12][13][14] This is the classical mechanism of action for progesterone's effects on the reproductive system and other tissues.[11][12]
-
Membrane Progesterone Receptors (mPRs): Progesterone also acts on membrane-bound receptors, mediating rapid, non-genomic effects.[15]
-
Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: Progesterone binds to both sigma receptor subtypes, acting as an endogenous antagonist.[16][17] These interactions can modulate ion channel function.[17]
-
Pregnane X Receptor (PXR): Like this compound, progesterone is a weak agonist of PXR.[15]
Quantitative Data for Progesterone
| Target | Ligand | Species | Assay Type | Affinity (Ki) | Reference |
| Nuclear PR | Progesterone | Human | Binding Assay | ~1 nM (Kd) | [15] |
| Sigma-1 Receptor | Progesterone | Rat | Binding Assay | 36 nM - 268 nM | [16] |
| Sigma-1 Receptor | Progesterone | - | Binding Assay | 239 nM | [17] |
| Sigma-2 Receptor | Progesterone | - | Binding Assay | 441 nM | [17] |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol details a competitive binding assay to determine the affinity of progesterone for the sigma-1 receptor.
-
Membrane Preparation:
-
Homogenize tissue known to express sigma-1 receptors (e.g., rat forebrain or liver) in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a radiolabeled sigma-1 ligand (e.g., (+)-[³H]pentazocine), and varying concentrations of unlabeled progesterone.
-
To determine non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., haloperidol) in a separate set of tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with cold buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the progesterone concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Allopregnanolone (ALLO)
Allopregnanolone (3α,5α-tetrahydroprogesterone) is a potent neurosteroid metabolite of progesterone. Its primary and most well-characterized action is the modulation of the GABA-A receptor.
Molecular Targets of Allopregnanolone
-
GABA-A Receptor: Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor.[18][19][20] It binds to sites on the receptor distinct from those for GABA, benzodiazepines, and barbiturates, enhancing the receptor's response to GABA.[18][21] This results in increased chloride ion influx and neuronal hyperpolarization, leading to anxiolytic, sedative, and anticonvulsant effects.[18][22] It shows a preference for δ-subunit-containing GABA-A receptors, which mediate tonic inhibition.[18][23]
-
Other Targets: While the GABA-A receptor is its primary target, some studies suggest allopregnanolone may also interact with T-type voltage-gated calcium channels and the pregnane xenobiotic receptor (PXR).[18][24]
Quantitative Data for Allopregnanolone
| Target | Ligand | Species | Assay Type | Affinity / Effect | Reference |
| GABA-A Receptor | Allopregnanolone | - | Electrophysiology | Potent positive modulator (nanomolar affinity) | [20][25] |
| GABA-A Receptor | Allopregnanolone | Rat | Electrophysiology | Potentiates GABA currents (EC50: 12.9 nM) | [26] |
Signaling Pathway of Allopregnanolone at the GABA-A Receptor
Allopregnanolone enhances GABAergic neurotransmission. By binding to the GABA-A receptor, it increases the duration and frequency of chloride channel opening in response to GABA, leading to a more profound inhibitory effect on the neuron. At higher concentrations, it can directly activate the receptor even in the absence of GABA.
Caption: Allopregnanolone's positive modulation of the GABA-A receptor.
Conclusion
This compound and its metabolites constitute a complex and versatile class of signaling molecules with a wide range of molecular targets. From the allosteric modulation of ligand-gated ion channels like GABA-A and NMDA receptors to the transcriptional regulation via nuclear receptors such as PR and PXR, these neurosteroids play critical roles in regulating neuronal excitability, inflammation, and cellular metabolism. The detailed quantitative data, protocols, and pathway diagrams provided in this guide serve as a foundational resource for further research and the development of novel therapeutics targeting these intricate pathways.
References
- 1. schoolforrestorativemedicine.com [schoolforrestorativemedicine.com]
- 2. Neurosteroids and potential therapeutics: Focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Sulfate | Rupa Health [rupahealth.com]
- 8. Site of Action of Brain Neurosteroid this compound Sulfate at the N-Methyl-D-Aspartate Receptor | Journal of Neuroscience [jneurosci.org]
- 9. mdpi.com [mdpi.com]
- 10. Binding of this compound sulfate to rat brain membranes suggests multiple sites of steroid action at the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. MOLECULAR MECHANISMS INVOLVED IN PROGESTERONE RECEPTOR REGULATION OF UTERINE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogen and progesterone receptors: from molecular structures to clinical targets - ProQuest [proquest.com]
- 14. mdpi.com [mdpi.com]
- 15. Progesterone - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 17. Antagonist action of progesterone at σ-receptors in the modulation of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allopregnanolone - Wikipedia [en.wikipedia.org]
- 19. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Novel receptor targets for production and action of allopregnanolone in the central nervous system: a focus on pregnane xenobiotic receptor [frontiersin.org]
- 23. Allopregnanolone: From molecular pathophysiology to therapeutics. A historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Pregnenolone in Neuronal Development and Myelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnenolone (B344588) (P5), the primary steroid hormone synthesized from cholesterol, is increasingly recognized for its profound influence on the central nervous system (CNS). Beyond its role as a precursor to all other steroid hormones, this compound and its sulfated ester (PREGS) act as potent neurosteroids, directly modulating neuronal development, plasticity, and myelination. This technical guide provides an in-depth review of the current understanding of this compound's functions in these critical neurobiological processes. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field of neuroscience and neurotherapeutics.
Introduction to this compound in the CNS
This compound is synthesized de novo in the CNS, primarily by glial cells (astrocytes and oligodendrocytes) and neurons, earning it the designation of a "neurosteroid".[1][2] Its synthesis from cholesterol is catalyzed by the mitochondrial enzyme CYP11A1.[2][3] Within the brain, this compound and its metabolites, such as this compound sulfate (B86663) (PREGS), allopregnanolone (B1667786) (ALLO), and progesterone, exert significant neuromodulatory effects.[2][4] These neurosteroids are crucial for a range of CNS functions, including mood regulation, cognitive performance, neuroprotection, and stress responses.[5][6] Dysregulation of this compound levels has been associated with various neurodevelopmental and neurodegenerative disorders, highlighting its therapeutic potential.[1][2] This guide will focus on two of its most critical roles: the orchestration of neuronal development and the regulation of myelin synthesis and repair.
Role of this compound in Neuronal Development
This compound plays a multifaceted role in the development of the nervous system, influencing everything from the birth of new neurons to the formation of synaptic connections.
Neural Stem Cell Proliferation and Differentiation
This compound directly impacts the behavior of neural stem cells (NSCs), the foundational progenitors of all neural lineages.
-
Proliferation: Studies have shown that this compound enhances the proliferation of mouse neural stem cells in vitro, with an optimal concentration identified around 10 µM.[7] This mitogenic effect is crucial for expanding the pool of progenitor cells available for differentiation.
-
Lineage Specification: Interestingly, the concentration of this compound appears to direct the differentiation fate of NSCs.[7]
-
Neurogenesis: Higher concentrations (e.g., 15 µM) promote differentiation into neurons. This process is accompanied by the upregulation of key neurogenic transcription factors, Notch1 and Pax6.[7]
-
Oligodendrogenesis: Lower concentrations (5 and 10 µM) favor the differentiation of NSCs into oligodendrocytes, the myelin-producing cells of the CNS. This is associated with an increased expression of the transcription factor Sox10.[7]
-
Neurite Outgrowth and Axon Development
Beyond neurogenesis, this compound is a key promoter of neuronal maturation and connectivity. It has been shown to accelerate neurite outgrowth in various types of neurons, including cerebellar granule, hippocampal, and cortical neurons.[1]
-
Microtubule Dynamics: The mechanism underlying this effect involves the reorganization of the neuronal cytoskeleton. This compound binds to microtubule-associated protein 2 (MAP2) and activates cytoplasmic linker protein 170 (CLIP170, also known as CLIP1).[1][4][8] This activation promotes the polymerization and stabilization of microtubules, which are essential for extending neurites and forming axons.[1][8] Specifically, this compound facilitates the invasion of dynamic microtubules into the filopodia of the axon growth cone, a critical step in axon guidance and elongation.[1][8]
Modulation of Synaptic Plasticity
This compound sulfate (PREGS) is a significant modulator of synaptic transmission and plasticity, processes fundamental to learning and memory.
-
Receptor Modulation: PREGS acts as a modulator of key neurotransmitter receptors.[9][10]
-
NMDA Receptors: It potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory synaptic transmission and long-term potentiation (LTP).[11][12]
-
GABAA Receptors: It acts as an inhibitor of gamma-aminobutyric acid type A (GABAA) receptors, thereby reducing inhibitory neurotransmission.[9][10]
-
-
Cognitive Enhancement: Through this dual action of enhancing excitatory and dampening inhibitory signals, PREGS is considered a cognitive enhancer.[11][13]
Role of this compound in Myelination
Myelination, the process of ensheathing neuronal axons with a lipid-rich myelin sheath, is essential for rapid nerve impulse conduction. This compound and its derivatives are potent regulators of both developmental myelination and remyelination following injury.
Oligodendrocyte Differentiation and Maturation
As mentioned, lower concentrations of this compound promote the differentiation of NSCs into oligodendrocytes.[7] This effect is mediated, at least in part, by the upregulation of Sox10, a master regulator of oligodendrocyte development.[7] Furthermore, the metabolite allopregnanolone also enhances oligodendrogenesis.[14] The brain's capacity for local this compound synthesis, including within oligodendrocytes themselves, underscores the importance of this endogenous regulation.[3][15]
Promotion of Myelin Synthesis and Repair
In models of demyelination, such as the cuprizone-induced mouse model, administration of this compound has demonstrated significant pro-myelinating effects.
-
Increased Myelin Protein Expression: Treatment with this compound leads to a significant increase in the gene and protein expression of key myelin components, including Myelin Basic Protein (MBP) and Myelin Oligodendrocyte Glycoprotein (MOG).[16][17][18]
-
Enhanced Remyelination: Histological and electron microscopy analyses have confirmed that this compound treatment increases the thickness of the myelin sheath around axons, indicating enhanced remyelination.[16][18] The well-documented pro-myelinating effects of progesterone, a direct metabolite of this compound, further support this role.[19][20]
Anti-Inflammatory Effects
Neuroinflammation is a common feature of demyelinating diseases and can inhibit remyelination. This compound exerts anti-inflammatory effects by suppressing the innate immune signaling pathways. It has been shown to promote the degradation of key adaptor proteins in the Toll-like receptor (TLR) signaling cascade, such as TIRAP and TLR2, in microglia and macrophages.[2] This action attenuates the production of pro-inflammatory cytokines, creating a more permissive environment for myelin repair.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited literature.
Table 1: Effects of this compound on Neural Stem Cell (NSC) Proliferation and Differentiation
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Proliferation | Mouse Embryonic NSCs | 10 µM | Optimal concentration for increasing the number of neurospheres and derived cells. | [7] |
| Neuronal Differentiation (β-III tubulin+) | Mouse Embryonic NSCs | 15 µM | Highest and most significant increase in neuron number. | [7] |
| Oligodendrocyte Differentiation (Olig2+, MBP+) | Mouse Embryonic NSCs | 5 and 10 µM | Significant increase in immature and mature oligodendrocyte populations. | [7] |
| Astrocyte Differentiation (GFAP+) | Mouse Embryonic NSCs | 15 µM | Decrease in the number of astrocytes. |[7] |
Table 2: Effects of this compound on Neurite Outgrowth
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Neurite Length | Hippocampal Neurons | 0.1 µM | Significant increase in neurite length from 20 ± 14 µm to 25 ± 18 µm. | [1] |
| Neurite Length | Hippocampal Neurons | 0.01 µM | No significant change in neurite length. |[1] |
Table 3: Effects of this compound on Myelination In Vivo (Cuprizone Model)
| Parameter | Animal Model | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Myelin Sheath Thickness | Rat | This compound | Significant increase in myelin thickness in corpus callosum fibers (P < 0.05). | [16][18] |
| MBP and MOG Gene Expression | Rat | This compound | Significant increase in expression levels (P < 0.001). | [16][17][18] |
| MBP and MOG Protein Levels | Rat | this compound | Significant increase in the percentage of MBP and MOG positive markers (P < 0.05). |[16][17][18] |
Key Experimental Protocols
This section provides an overview of the methodologies used in the cited studies.
Neural Stem Cell (NSC) Culture and Differentiation
-
Source: Isolation of NSCs from the embryonic cortex of E14 mice.[7]
-
Culture: Cells are typically cultured in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to promote the formation of free-floating cell aggregates known as "neurospheres".
-
Proliferation Assay: Neurospheres are incubated for a set period (e.g., 5 days), then treated with various doses of this compound (e.g., 2, 5, 10, 15, and 20 µM) for another period (e.g., 5 days). The number and size of neurospheres are then counted as a measure of proliferation.[7]
-
Differentiation Assay: To induce differentiation, neurospheres are plated onto an adhesive substrate (e.g., poly-L-lysine coated plates) in a medium lacking mitogens. Cells are treated with this compound, and after a set time, immunocytochemistry is performed using antibodies against lineage-specific markers: β-III tubulin (neurons), Olig2 or MBP (oligodendrocytes), and GFAP (astrocytes). Cell populations are then quantified using techniques like flow cytometry or fluorescence microscopy.[7]
-
Gene Expression Analysis: RNA is extracted from treated cells, and Real-Time PCR is used to measure the expression levels of genes associated with specific lineages, such as Notch1, Pax6 (neurogenesis), and Sox10 (oligodendrogenesis).[7]
Cuprizone (B1210641) Model of Demyelination and Remyelination
-
Induction: Male Wistar rats or mice are fed a diet containing cuprizone (e.g., 0.6%) for several weeks (e.g., 3-5 weeks) to induce demyelination, particularly in the corpus callosum.[16][17]
-
Treatment: Following the demyelination period, animals are returned to a normal diet and receive systemic injections of this compound or a vehicle control.
-
Analysis:
-
Histology: Brains are sectioned and stained with dyes like Luxol Fast Blue (LFB) to visualize myelin. Immunohistochemistry is performed using antibodies against MBP and MOG to specifically label myelin sheaths.[16][17]
-
Transmission Electron Microscopy (TEM): The corpus callosum is dissected and processed for TEM to obtain high-resolution images of individual axons. This allows for precise measurement of myelin sheath thickness and calculation of the g-ratio (axon diameter to myelinated fiber diameter).[16][18]
-
Molecular Analysis: Tissue from the corpus callosum is collected for Real-Time RT-PCR and ELISA to quantify the gene and protein expression levels of MBP and MOG, respectively.[16][17][18]
-
Signaling Pathways and Mechanisms
The neurodevelopmental and pro-myelinating effects of this compound are mediated by a combination of genomic and non-genomic signaling pathways.
NSC Fate Determination Pathway
The decision of an NSC to become a neuron or an oligodendrocyte is influenced by this compound concentration, which in turn modulates key transcription factor pathways.
Caption: this compound concentration directs NSC fate.
Neurite Outgrowth via Cytoskeletal Reorganization
This compound promotes neurite outgrowth through a non-genomic mechanism involving direct interaction with cytoskeletal regulatory proteins.
Caption: P5 signaling pathway for neurite outgrowth.
Experimental Workflow: Cuprizone Model
The workflow for investigating the effects of this compound on remyelination using the cuprizone model is a multi-step process.
Caption: Workflow for the cuprizone demyelination model.
Conclusion and Future Directions
This compound is a critical endogenous modulator of both neuronal development and myelination. Its ability to promote neural stem cell proliferation, direct their differentiation, enhance neurite outgrowth, and facilitate myelin repair underscores its therapeutic potential for a range of neurological conditions. The dose-dependent effects on NSC fate determination suggest that precise therapeutic windows may be necessary to achieve desired outcomes, whether promoting neurogenesis in neurodegenerative diseases or enhancing remyelination in disorders like multiple sclerosis.
Future research should focus on further elucidating the downstream targets of this compound's signaling pathways and identifying specific receptors for its non-genomic actions. The development of stable, targeted this compound analogs could offer novel therapeutic strategies for CNS injury, demyelinating diseases, and neurodevelopmental disorders, harnessing the brain's innate capacity for regeneration and repair.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Neurosteroid regulation of CNS development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: the importance of neurosteroids [neolifesalud.com]
- 6. Enhancing Cognitive Function with this compound - Page 1 - Life Extension [lifeextension.com]
- 7. This compound enhances the proliferation of mouse neural stem cells and promotes oligodendrogenesis, together with Sox10, and neurogenesis, along with Notch1 and Pax6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound sulfate in the brain: a controversial neurosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound sulfate as a modulator of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound sulfate enhances neurogenesis and PSA-NCAM in young and aged hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allopregnanolone Promotes Neuronal and Oligodendrocyte Differentiation In Vitro and In Vivo: Therapeutic Implication for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neurosteroids: oligodendrocyte mitochondria convert cholesterol to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of Remyelination in Demyelinated Corpus Callosum Using Human Adipose-Derived Stem Cells (hADSCs) and this compound in the Cuprizone Rat Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Intraventricular Human Adipose-Derived Stem Cells Transplantation with this compound Treatment on Remyelination of Corpus Callosum in A Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. celljournal.org [celljournal.org]
- 19. The Effects of Neuroactive Steroids on Myelin in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Neurosteroid Pregnenolone: An In-depth Technical Guide to its Anti-inflammatory Properties in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of the neurosteroid pregnenolone (B344588) within the central nervous system (CNS). It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this compound for neuroinflammatory and neurodegenerative diseases. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, and provides cited experimental methodologies to facilitate further research.
Introduction: this compound as a Modulator of Neuroinflammation
This compound is a steroid hormone precursor synthesized from cholesterol in steroidogenic tissues, the brain, and lymphocytes.[1][2][3] Beyond its role as a precursor to other steroid hormones, this compound itself exerts direct biological effects, notably as an anti-inflammatory molecule that helps maintain immune homeostasis.[1][2][3] Decreased levels of this compound have been observed in various neuroinflammatory diseases, underscoring its potential role in neuroprotection and neuroregeneration.[1][2][3][4] Its neuroprotective effects are largely attributed to its anti-inflammatory properties.[1] This guide will delve into the specific mechanisms by which this compound mitigates inflammatory responses in the CNS.
Core Anti-inflammatory Mechanisms of this compound in the CNS
This compound's anti-inflammatory actions in the central nervous system are multifaceted, primarily involving the modulation of innate immune signaling pathways. The key mechanisms identified to date are:
-
Inhibition of Toll-Like Receptor (TLR) Signaling: this compound has been shown to suppress inflammatory cascades initiated by TLRs, which are crucial components of the innate immune system.[1][5] Aberrant activation of TLRs, particularly TLR2 and TLR4, is implicated in a variety of inflammatory disorders.[1] this compound interferes with this signaling through multiple nongenomic actions.[1][[“]]
-
Promotion of TIRAP and TLR2 Degradation: A primary mechanism of this compound's anti-inflammatory effect is its ability to promote the ubiquitination and subsequent degradation of Toll-interleukin 1 receptor (TIR) domain-containing adapter protein (TIRAP) and TLR2 in macrophages and microglial cells.[1][2][3] TIRAP is a critical bridging adaptor protein that recruits MyD88 to TLR2 and TLR4, initiating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1] By inducing the degradation of TIRAP, this compound effectively curtails this signaling pathway.[1]
-
Activation of Cytoplasmic Linker Protein 170 (CLIP170): this compound has been reported to activate cytoplasmic linker protein 170 (CLIP170).[1][2][3] CLIP170, in turn, has been shown to promote the targeted degradation of TIRAP.[1][2][3] This suggests that this compound's activation of CLIP170 is a key step in its suppression of TLR-mediated inflammation.[1]
-
Inhibition of TLR4-MD2 Interaction: Another mechanism by which this compound and its metabolite allopregnanolone (B1667786) inhibit TLR4 signaling is by preventing the binding of TLR4 to myeloid differentiation factor 2 (MD2).[5][7] This interaction is essential for the activation of transcription factors that regulate the expression of genes involved in inflammatory responses.[5]
-
Suppression of Pro-inflammatory Cytokine Secretion: The culmination of these molecular interactions is a significant reduction in the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS) and Pam3CSK4.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the anti-inflammatory effects of this compound.
Caption: this compound's Anti-inflammatory Signaling Pathway.
Caption: General Experimental Workflow for Investigating this compound.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Cell Type | Inflammatory Stimulus | This compound Concentration (µM) | Analyte | % Inhibition (approx.) | Reference |
| RAW264.7 Macrophages | LPS | 50 | TNF-α | Significant Suppression | [1] |
| Differentiated THP1 cells | LPS | 50 | TNF-α | Significant Suppression | [1] |
| RAW264.7 Macrophages | Pam3CSK4 | 50 | TNF-α | Significant Suppression | [1] |
| Differentiated THP1 cells | Pam3CSK4 | 50 | TNF-α | Significant Suppression | [1] |
| RAW264.7 Macrophages | LPS | 0.5 - 1.0 | MCP-1 | ~80% | [7] |
| RAW264.7 Macrophages | LPS | 0.5 - 1.0 | TNF-α | Substantial Inhibition | [7] |
Table 2: Effect of this compound on TLR Signaling Pathway Components
| Cell Type | Treatment | Analyte | Effect | Reference |
| RAW264.7 Macrophages | This compound | Endogenous TIRAP | Promoted Degradation | [1] |
| N9 Microglial Cells | This compound | Endogenous TIRAP | Promoted Degradation | [1] |
| RAW264.7 Macrophages | This compound | MyD88 | No Effect on Level | [1] |
| RAW264.7 Macrophages | LPS + this compound (0.5 - 1.0 µM) | p-TAK1 | 38-72% Inhibition | [7] |
| RAW264.7 Macrophages | LPS + this compound (0.5 - 1.0 µM) | TRAF6 | ~55% Inhibition | [7] |
| RAW264.7 Macrophages | LPS + this compound (0.5 - 1.0 µM) | phospho-NF-κB p65 | ~87-88% Inhibition | [7] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to investigate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
RAW264.7 (mouse macrophage cell line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
THP-1 (human monocytic cell line): Differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) before experiments.
-
N9 (mouse microglial cell line): Maintained in appropriate growth medium as per supplier's instructions.
-
Bone Marrow-Derived Macrophages (BMDMs): Isolated from mice and differentiated in culture with macrophage colony-stimulating factor (M-CSF).
-
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 50 µM) or vehicle control for a specified period (e.g., 1-2 hours).
-
Inflammatory stimulus, such as LPS (from E. coli, e.g., 100 ng/mL) or Pam3CSK4 (a TLR2 agonist, e.g., 200 ng/mL), is added to the culture medium.
-
Cells are incubated for a further period (e.g., 6-24 hours) depending on the endpoint being measured.
-
Analysis of Inflammatory Markers
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Supernatants from cell cultures are collected after treatment.
-
Concentrations of secreted cytokines (e.g., TNF-α, IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Total RNA is extracted from treated cells using a suitable RNA isolation kit.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for target genes (e.g., Tnf, Il6) and a housekeeping gene for normalization (e.g., Gapdh).
-
Relative gene expression is calculated using the ΔΔCt method.
-
Analysis of Signaling Pathway Components
-
Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., TIRAP, MyD88, TLR2, phospho-NF-κB p65).
-
After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Co-immunoprecipitation (Co-IP):
-
Cell lysates are prepared in a non-denaturing lysis buffer.
-
Lysates are pre-cleared with protein A/G agarose (B213101) beads.
-
The protein of interest (e.g., TLR4) is immunoprecipitated by incubating the lysate with a specific primary antibody overnight, followed by the addition of protein A/G agarose beads.
-
The beads are washed to remove non-specific binding, and the immunoprecipitated protein complexes are eluted.
-
The presence of interacting proteins (e.g., MD2) in the eluate is detected by Western blotting.
-
In Vivo Administration
-
Animal Models:
-
Studies have utilized animal models such as selectively bred alcohol-preferring (P) rats to investigate the effects of this compound on innate TLR4 activation in the brain.[7]
-
-
Administration Routes:
-
Intraperitoneal (IP) injection is a common route for systemic administration of this compound (e.g., 15 mg/kg).[7]
-
Intranasal administration has also been explored as a method for direct-to-brain delivery.
-
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a potent anti-inflammatory agent in the central nervous system. Its ability to modulate TLR signaling through multiple mechanisms, including the promotion of TIRAP and TLR2 degradation and the inhibition of TLR4-MD2 interaction, highlights its potential as a therapeutic candidate for a range of neuroinflammatory and neurodegenerative conditions.
Future research should focus on further elucidating the precise molecular targets of this compound and its metabolites in the CNS. Investigating the therapeutic efficacy of this compound in a wider range of animal models of neuroinflammation is crucial. Additionally, clinical studies are warranted to determine the optimal dosage, safety, and efficacy of this compound for treating human diseases characterized by neuroinflammation. The development of novel compounds that mimic or enhance the anti-inflammatory actions of this compound could also open new avenues for the treatment of these debilitating disorders.
References
- 1. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. consensus.app [consensus.app]
- 7. Endogenous Neurosteroid (3α,5α)3-Hydroxypregnan-20-one Inhibits Toll-like-4 Receptor Activation and Pro-inflammatory Signaling in Macrophages and Brain - PMC [pmc.ncbi.nlm.nih.gov]
The Invisible Hand: A Technical Guide to the Non-Genomic Actions of Pregnenolone in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pregnenolone (B344588), traditionally viewed as an inert precursor in the steroidogenic pathway, is now recognized as a potent neurosteroid with significant and rapid effects on neuronal function. These actions are largely non-genomic, occurring independently of nuclear steroid receptors and gene transcription. This technical guide provides an in-depth exploration of the non-genomic mechanisms of this compound and its sulfated ester, this compound sulfate (B86663), in neuronal cells. We delve into their interactions with key membrane receptors and intracellular proteins, the resulting signaling cascades, and the ultimate impact on neuronal excitability, plasticity, and structural dynamics. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers and professionals in the field of neuroscience and drug development.
Introduction: Beyond the Genome
Steroid hormones have long been understood to exert their influence through genomic mechanisms, binding to intracellular receptors that act as ligand-activated transcription factors to modulate gene expression. This process, while profound, is inherently slow. However, a growing body of evidence has illuminated a faster, more dynamic mode of steroid action: non-genomic signaling.[1] These rapid effects are initiated at the cell membrane or within the cytoplasm, triggering swift changes in neuronal function.[1]
This compound (P5) and its sulfated metabolite, this compound sulfate (PS), are key players in this non-genomic arena.[2] Synthesized de novo in the brain, these neurosteroids act as potent modulators of neuronal activity, influencing everything from synaptic transmission to cytoskeletal architecture.[3][4] Their actions are pleiotropic, engaging a diverse array of molecular targets to fine-tune the delicate balance of neuronal excitation and inhibition.[2][5] This guide focuses on these rapid, non-genomic actions of this compound in neuronal cells, providing a technical overview for researchers and drug development professionals.
Core Non-Genomic Mechanisms of this compound in Neurons
The non-genomic effects of this compound and this compound sulfate are mediated through direct interactions with several key neuronal proteins. These interactions trigger a cascade of events that rapidly alter neuronal function.
Modulation of Ligand-Gated Ion Channels
This compound and its sulfate ester are potent allosteric modulators of major ligand-gated ion channels, thereby directly influencing synaptic transmission.
This compound sulfate is a well-documented positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission and plasticity.[6] This modulation is complex and subunit-dependent. PS potentiates currents at NMDA receptors containing NR2A and NR2B subunits, while inhibiting those with NR2C and NR2D subunits.[5] This potentiation is characterized by an increase in the channel open probability, resulting from both an increased frequency of opening and a longer mean open time.[6]
At the molecular level, PS appears to decrease the rate of agonist unbinding, thereby prolonging the receptor's active state.[7] Interestingly, at low nanomolar concentrations, PS can also induce a delayed-onset potentiation of NMDA receptor function by promoting the trafficking of receptors to the cell surface via a G-protein and calcium-dependent mechanism.[8][9]
Signaling Pathway: this compound Sulfate Modulation of NMDA Receptors
Caption: this compound sulfate's dual mechanism of NMDA receptor modulation.
In contrast to its effects on NMDA receptors, this compound sulfate acts as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[10] PS inhibits GABA-A receptor function, thereby reducing the inhibitory tone in neuronal circuits.[10] This inhibition is primarily achieved by increasing the rate of receptor desensitization.[11] The presence of the γ subunit in the GABA-A receptor complex does not appear to alter the affinity or efficacy of PS.[10]
Interaction with Sigma-1 Receptors
The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is another important target for the non-genomic actions of this compound. This compound and its sulfated form act as agonists at the sigma-1 receptor.[12][13] This interaction is thought to contribute to this compound's effects on synaptic plasticity and neuronal survival. Activation of the sigma-1 receptor by this compound sulfate can enhance short-term presynaptic facilitation and modulate intracellular calcium signaling.[14][15]
Logical Relationship: this compound, Sigma-1 Receptor, and Neuronal Effects
References
- 1. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sulfated Steroids this compound Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Inhibition of the NMDA response by this compound sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sulfate potentiation of N-methyl-D-aspartate receptor channels in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct effect of this compound sulfate on NMDA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A synthetic this compound analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the GABAA Receptor by Sulfated Neurosteroids: A Mechanistic Comparison Study between this compound Sulfate and Dehydroepiandrosterone Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neurosteroids and sigma1 receptors, biochemical and behavioral relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound sulfate acts through a G-protein-coupled sigma1-like receptor to enhance short term facilitation in adult hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Locus of Mind-Made Steroids: A Technical Guide to Pregnenolone Biosynthesis in Glial Cells vs. Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Pregnenolone (B344588), the progenitor of all steroid hormones, is synthesized de novo within the central nervous system (CNS), where it and its metabolites are termed "neurosteroids." These molecules are critical modulators of synaptic transmission, inflammation, neurogenesis, and myelination, making their endogenous synthesis a key area of interest for therapeutics in neurology and psychiatry. For decades, glial cells were considered the primary sites of neurosteroidogenesis. However, recent advances, particularly in single-cell transcriptomics, have challenged this dogma, revealing that specific neuronal populations are major hubs of de novo this compound production in the rodent brain. Furthermore, compelling evidence suggests that human glial cells may utilize a novel biosynthetic pathway, distinct from the canonical enzymatic machinery found in the periphery and other species. This guide provides an in-depth comparison of this compound biosynthesis in glial cells and neurons, detailing the molecular machinery, summarizing quantitative data, outlining key experimental protocols, and visualizing the core pathways to equip researchers with a comprehensive understanding of this dynamic field.
The Core Machinery of De Novo this compound Biosynthesis
The synthesis of this compound from cholesterol is a multi-step process localized to the mitochondrion. It is the rate-limiting step for all steroidogenesis and requires the coordinated action of three key proteins.
-
Translocator Protein (TSPO): A 18 kDa protein located on the outer mitochondrial membrane (OMM), TSPO binds cholesterol and is thought to facilitate its transport from cytosolic stores into the intermembrane space.[1] Its expression is notably high in glial cells and is upregulated during neuroinflammation, making it a prominent drug target.[2][3]
-
Steroidogenic Acute Regulatory Protein (StAR): StAR is essential for the subsequent transfer of cholesterol from the OMM to the inner mitochondrial membrane (IMM).[4][5] The action of StAR is considered the primary rate-limiting step in hormonally-regulated steroidogenesis.[6]
-
Cytochrome P450 Side-Chain Cleavage Enzyme (P450scc, or CYP11A1): Located on the matrix side of the IMM, this enzyme catalyzes the conversion of cholesterol into this compound.[7][8] The presence of this enzyme is the definitive marker of a cell's capacity for de novo steroid synthesis.[9]
The canonical pathway begins with cholesterol transport into the mitochondrion, a process facilitated by TSPO and critically dependent on StAR to move the substrate across the aqueous intermembrane space to the IMM, where P450scc performs the final conversion to this compound.[10]
Comparative Analysis: Glial Cells vs. Neurons
The distribution of the core steroidogenic machinery between glial cells and neurons is complex and has been a subject of evolving research. Historically, glia were seen as the primary producers, but recent evidence points to a more nuanced, synergistic relationship.
This compound Synthesis in Glial Cells (Astrocytes & Oligodendrocytes)
The initial evidence for neurosteroidogenesis pointed squarely at glial cells. Early immunohistochemical studies in the rat brain identified P450scc selectively in the white matter, localizing it to oligodendrocytes, the brain's myelin-producing cells.[11][12] Subsequent work with primary glial cultures confirmed that both oligodendrocytes and astrocytes could synthesize this compound from cholesterol precursors.[12]
Astrocytes, in particular, are now known to be significant sites of neurosteroid metabolism and are responsive to stimulation by TSPO ligands.[9] Treatment of astrocyte cell lines (e.g., U87MG) with TSPO ligands has been shown to increase this compound production, linking TSPO activation directly to steroidogenic output in these cells.[1][9]
A pivotal recent discovery, however, distinguishes human glial cells from their rodent counterparts. Studies have shown that human glial cell lines produce this compound even when CYP11A1 is undetectable or inhibited.[5][7] This has led to the identification of a potential alternative pathway where another mitochondrial enzyme, Cytochrome P450 1B1 (CYP1B1) , may be responsible for this compound synthesis in human glia.[13][14][15] This finding has profound implications for translational research and drug development, suggesting that mechanisms identified in rodent models may not fully apply to human neurobiology.
This compound Synthesis in Neurons
While some early studies identified P450scc in scattered neuronal populations like cerebellar Purkinje cells and hippocampal pyramidal cells, the prevailing view favored glial dominance.[8][16] However, the advent of single-cell transcriptomics has dramatically shifted this perspective. Analysis of the murine brain reveals that expression of Cyp11a1 mRNA, the gene encoding P450scc, is predominantly confined to specific neuronal subtypes, particularly glutamatergic neurons.[14]
In contrast, the gene for StAR, which is crucial for cholesterol transport, is more broadly distributed across both neurons and non-neuronal cells, including oligodendrocytes and astrocytes.[14] This suggests a model of compartmentalization: while many cell types may possess the cholesterol transport machinery, the definitive step of de novo synthesis from cholesterol is a specialized neuronal function in the rodent brain. Glial cells, in this model, may be more involved in metabolizing neuron-derived this compound or circulating steroid precursors into other active forms.
Quantitative Data on this compound Biosynthesis
Direct quantitative comparisons of this compound synthesis and the absolute protein levels of steroidogenic enzymes in neurons versus glial cells are limited in the literature. However, data from various experimental models provide valuable context.
Table 1: Expression of Key Steroidogenic Enzymes in CNS Cells
| Protein | Cell Type | Species | Method | Finding | Citation |
| P450scc (CYP11A1) | Oligodendrocytes | Rat | Immunohistochemistry | Selectively localized to myelinated white matter tracts. | [11][12] |
| Purkinje Neurons | Rat | Immunohistochemistry | Immunoreactivity restricted to somata and dendrites. | [16] | |
| Cortical White Matter | Rat | Western Blot | Approx. 3-4 pmol per mg of tissue protein. | [11] | |
| Various Neurons | Mouse | Single-Cell RNA-seq | Cyp11a1 mRNA is predominantly expressed in neuronal subtypes. | [14] | |
| Glial Cell Lines | Human | Immunocytochemistry | Very weak or undetectable protein signal. | [5][7] | |
| StAR | Neurons & Glia | Rat, Mouse | Immunohistochemistry | Co-localizes with P450scc in both neurons and glial cells. | [6][10] |
| Various Neurons & Glia | Mouse | Single-Cell RNA-seq | Star mRNA is broadly expressed across multiple cell types. | [14] | |
| TSPO | Astrocytes & Microglia | Human, Rat | Various | Highly expressed, especially in reactive glia. | [2][9] |
Table 2: Examples of Measured this compound Concentrations in CNS Preparations
| Preparation | Species | Condition | Method | Concentration | Citation |
| U87MG Human Astrocytoma Cells | Human | Stimulated w/ TSPO Ligand | ELISA | ~150-250% increase over baseline | [9] |
| MGM-1 Human Glioma Cells | Human | Basal | ELISA | ~100 pg/mL in culture media | [7] |
| Various Brain Regions | Rat | In vivo | GC-MS | Olfactory Bulb: ~15 ng/g; Hippocampus: ~5 ng/g | [3] |
| Brain Tissue | Monkey | Ex vivo | LC-MS/MS | Method validated for detection in the low ng/g range. | [17] |
Note: Concentrations vary widely based on the specific brain region, experimental preparation (in vivo vs. in vitro), and analytical method used. The data presented are illustrative examples and not direct comparisons between cell types.
Key Experimental Protocols
The study of neurosteroidogenesis relies on a combination of techniques from molecular biology, cell culture, and analytical chemistry.
Protocol: Primary Astrocyte Culture from Postnatal Rat Pups
This protocol is adapted from methods designed to generate highly pure astrocyte cultures for biochemical and molecular analysis.[6][18]
-
Objective: To isolate and culture primary astrocytes from the neonatal rat cortex.
-
Materials: Postnatal day 1-2 (P1-P2) rat pups, DMEM with 10% FBS, papain, poly-D-lysine coated flasks, cell scrapers.
-
Procedure:
-
Dissection: Euthanize P1-P2 pups according to approved institutional animal care protocols. Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion: Mince the cortical tissue and incubate in a papain solution at 37°C for 15-20 minutes to dissociate the tissue into a single-cell suspension.
-
Plating: Neutralize the enzyme with a serum-containing medium (DMEM + 10% FBS). Gently triturate the tissue, filter through a cell strainer (e.g., 70 µm), and plate the cell suspension onto poly-D-lysine coated T75 flasks.
-
Purification: Culture for 7-10 days at 37°C, 5% CO2. At this point, a confluent monolayer of astrocytes will have formed on the bottom of the flask, with microglia and oligodendrocyte precursors loosely attached on top.
-
Shaking: Seal the flasks tightly and shake vigorously on an orbital shaker overnight at 37°C. This dislodges the microglia and precursor cells.
-
Subculture: The following day, wash the adherent astrocyte monolayer with PBS and treat with trypsin to detach the cells. Re-plate the purified astrocytes for experiments. Purity can be confirmed by immunostaining for the astrocyte marker Glial Fibrillary Acidic Protein (GFAP).[19]
-
Protocol: Quantification of this compound by GC-MS/MS
This protocol outlines a general workflow for the sensitive detection of this compound and other neurosteroids in brain tissue, based on established methods.[20][21]
-
Objective: To extract, purify, and quantify this compound from a brain tissue sample.
-
Materials: Brain tissue (~50-100 mg), methanol (B129727), internal standards (e.g., deuterated this compound), solid-phase extraction (SPE) cartridges, derivatization agents (e.g., for silylation), GC-MS/MS system.
-
Procedure:
-
Homogenization & Extraction: Weigh the frozen brain tissue and homogenize in a high-volume of cold methanol (e.g., 10 volumes). Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-pregnenolone) to the sample at the start to correct for sample loss during processing.
-
Protein Precipitation: Vortex the homogenate and centrifuge at high speed to pellet proteins. Collect the methanol supernatant.
-
Solid-Phase Extraction (SPE): Purify the steroid-containing supernatant using an SPE cartridge (e.g., C18). This step removes salts and other interfering substances. Elute the steroids with an appropriate solvent (e.g., ethyl acetate (B1210297) or a higher percentage of methanol).
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. To make the steroids volatile for gas chromatography, chemically derivatize them (e.g., using a silylating agent like BSTFA) by heating the sample.
-
GC-MS/MS Analysis: Inject the derivatized sample into the GC-MS/MS. The gas chromatograph separates the different steroids based on their boiling points and column interactions. The tandem mass spectrometer then fragments the molecules and detects specific parent-daughter ion transitions, providing highly specific and sensitive quantification against a standard curve.
-
Protocol: Immunohistochemistry (IHC) for P450scc in Brain Sections
This protocol provides a general framework for localizing steroidogenic enzymes within brain tissue.[16][22]
-
Objective: To visualize the cellular localization of P450scc protein in fixed brain tissue.
-
Materials: Anesthetized rat, 4% paraformaldehyde (PFA), sucrose (B13894) solutions, cryostat or vibratome, blocking solution (e.g., normal goat serum in PBS with Triton X-100), primary antibody (anti-P450scc), fluorescently-labeled secondary antibody, mounting medium with DAPI.
-
Procedure:
-
Perfusion & Fixation: Deeply anesthetize the animal and perform transcardial perfusion first with saline, followed by cold 4% PFA to fix the tissue.
-
Post-Fixation & Cryoprotection: Dissect the brain and post-fix in 4% PFA overnight. Transfer to a 30% sucrose solution until the brain sinks, which cryoprotects the tissue.
-
Sectioning: Freeze the brain and cut thin sections (e.g., 30-40 µm) using a cryostat.
-
Blocking & Permeabilization: Wash sections in PBS. Incubate in a blocking solution for at least 1 hour at room temperature. This solution contains a detergent (like Triton X-100) to permeabilize cell membranes and a serum (from the secondary antibody's host species) to block non-specific antibody binding sites.
-
Primary Antibody: Incubate the sections with the primary antibody against P450scc, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody: Wash the sections multiple times in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Mounting & Imaging: Wash the sections again, mount them onto glass slides, and coverslip with a mounting medium containing DAPI to stain cell nuclei. Image using a fluorescence or confocal microscope.
-
Conclusion and Future Directions for Drug Development
The synthesis of this compound in the CNS is not confined to a single cell type but is a complex, dynamic process that likely involves significant interplay between specific neuronal and glial populations. The current evidence from rodent models points to a paradigm of neuronal de novo synthesis coupled with broader glial metabolism. However, the discovery of a potentially unique, CYP11A1-independent pathway in human glial cells underscores the critical need for caution when translating preclinical findings.
For drug development professionals, this cellular specificity presents both challenges and opportunities:
-
Targeting Glial Cells: Developing TSPO ligands to enhance this compound synthesis in astrocytes remains a viable strategy for boosting neurosteroid levels, particularly in the context of neuroinflammation where glial TSPO is upregulated.[2][9]
-
Targeting Neurons: If specific neuronal populations are the primary source of de novo this compound, future therapies could be designed to selectively modulate the activity or expression of steroidogenic enzymes within these circuits.
-
Human-Specific Pathways: The potential role of CYP1B1 in human glial steroidogenesis opens a novel, unexplored target for CNS disorders.[13][14] Drugs targeting this enzyme could offer a new class of modulators for neurosteroid levels, potentially avoiding off-target effects associated with the canonical CYP11A1 pathway in peripheral tissues.
Future research must focus on validating the CYP1B1 pathway in primary human brain cells, quantitatively mapping the absolute protein levels of the entire steroidogenic machinery across cell types, and elucidating the signaling cascades that regulate this compound synthesis in a cell-specific manner. A deeper understanding of this fundamental process will be paramount for designing the next generation of therapies that harness the brain's own capacity to produce these powerful modulatory molecules.
References
- 1. Neuron-astrocyte culture preparation [protocols.io]
- 2. Mitochondrial translocator protein (TSPO), astrocytes and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain distribution and behavioral effects of progesterone and this compound after intranasal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of astrocyte metabolism by mitochondrial translocator protein 18kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neurosteroid this compound is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary cortical astrocyte isolation and culture [protocols.io]
- 7. The neurosteroid this compound is synthesized by a mitochondrial P450 enzyme other than CYP11A1 in human glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glia-Neuron Interactions: Neurosteroids and Epileptogenesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. TSPO PIGA Ligands Promote Neurosteroidogenesis and Human Astrocyte Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies of the immunohistochemical and biochemical localization of the cytochrome P-450scc-linked monooxygenase system in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurosteroids: biosynthesis of this compound and progesterone in primary cultures of rat glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial cytochrome P450 1B1 is involved in this compound synthesis in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial cytochrome P450 1B1 is involved in this compound synthesis in human brain cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SAT014 Involvement Of Cytochrome P450 1B1 In Synthesis Of Neurosteroid this compound In Human Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Precise and accurate assay of this compound and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Primary astrocyte culture [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 21. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
A Technical Guide to Pregnenolone Sulfate as a Positive Allosteric Modulator of NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregnenolone (B344588) sulfate (B86663) (PREGS) is an endogenous neurosteroid that functions as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. This guide provides a comprehensive technical overview of its mechanism of action, binding site, and quantitative effects on NMDA receptor function. Detailed experimental protocols for studying this modulation are presented, alongside diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for professionals in neuroscience research and drug development.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders. This compound sulfate (PREGS), a sulfated neurosteroid found in the brain, has been identified as a significant positive allosteric modulator of NMDA receptors, enhancing their function without directly activating them.[2][3][[“]] This modulation presents a promising avenue for therapeutic intervention in conditions associated with NMDA receptor hypofunction.
Mechanism of Action
PREGS enhances NMDA receptor activity through positive allosteric modulation. It binds to a site on the receptor complex that is distinct from the binding sites for the agonists glutamate and glycine (B1666218). This binding event leads to a conformational change that increases the probability of the ion channel opening in the presence of the agonists.[5]
Binding Site
The binding site for PREGS is located within the transmembrane domain (TMD) of the NMDA receptor, at the interface between the GluN1 and GluN2 subunits.[6] Specific amino acid residues on the M1 and M4 helices of the GluN2B subunit and the M3 helix of the GluN1 subunit have been identified as crucial for the potentiating effect of PREGS.[7] This site is distinct from that of other modulators like cholesterol.[7]
Effects on Receptor Function
The primary effects of PREGS on NMDA receptor function are:
-
Potentiation of Agonist-Gated Currents: PREGS significantly increases the amplitude of ion currents elicited by glutamate and glycine.[2][3][[“]]
-
Stabilization of the Open State: By binding to the TMD, PREGS stabilizes the open-state conformation of the receptor's ion channel.[7]
-
Subtype Selectivity: The modulatory effect of PREGS is dependent on the GluN2 subunit composition. It potentiates currents from NR1/NR2A and NR1/NR2B receptors, while inhibiting those from NR1/NR2C and NR1/NR2D receptors.[8][9]
-
Slowing of Deactivation: PREGS prolongs the deactivation of NMDA receptor responses following brief applications of glutamate.[10]
Quantitative Data
The potentiation of NMDA receptor currents by PREGS is concentration-dependent. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Receptor Subtype(s) | Experimental System |
| EC50 | 21 ± 3 µM | Rat GluN1/GluN2B | HEK cells |
| EC50 | 6.2 ± 0.8 µM (for analogue KK-169) | GluN1/GluN2A | Xenopus oocytes |
| EC50 | 33 µM | Not specified | Not specified |
| Maximal Potentiation (Emax) | 120 ± 16% | Rat GluN1/GluN2B | HEK cells |
| Potentiation at 100 µM | 62 ± 8% | NR1/NR2A | Xenopus oocytes |
| Potentiation at 100 µM | 78 ± 9% | NR1/NR2B | Xenopus oocytes |
| Inhibition at 100 µM | 35 ± 3% | NR1/NR2C | Xenopus oocytes |
| Inhibition at 100 µM | 26 ± 1% | NR1/NR2D | Xenopus oocytes |
Experimental Protocols
Electrophysiological Analysis of PREGS Modulation
This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to quantify the effect of PREGS on NMDA receptor currents.
1. Oocyte Preparation and RNA Injection:
- Harvest and defolliculate Xenopus laevis oocytes.
- Prepare capped mRNA (cRNA) encoding the desired rat NMDA receptor subunits (e.g., GluN1a and GluN2A).
- Inject equal amounts of cRNA for each subunit (3–13 ng per oocyte).[5]
- Incubate the injected oocytes for up to 5 days at 18°C in ND96 medium.[5]
2. Two-Electrode Voltage-Clamp Recording:
- Place an oocyte in a recording chamber continuously perfused with recording solution.
- Impale the oocyte with two glass microelectrodes (0.5–5 MΩ resistance) filled with 3 M KCl.
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
- Recording Solution (ND96): 96 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4.[5]
3. Agonist and Modulator Application:
- To elicit a baseline NMDA receptor current, apply a solution containing a sub-maximal concentration of NMDA (e.g., 5 µM) and a saturating concentration of the co-agonist glycine (e.g., 10 µM).
- To determine the effect of PREGS, co-apply varying concentrations of PREGS with the NMDA and glycine solution.
- Wash the oocyte with the recording solution between applications until the current returns to baseline.
4. Data Analysis:
- Measure the peak amplitude of the inward current in the absence and presence of each concentration of PREGS.
- Calculate the percentage potentiation for each PREGS concentration relative to the baseline NMDA-evoked current.
- Plot the percentage potentiation against the PREGS concentration and fit the data with the Hill equation to determine the EC₅₀ and maximal potentiation.
Radioligand Binding Assay
This protocol describes a method to assess how PREGS might indirectly influence ligand binding by modulating the receptor's conformational state.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat cortex) or HEK293 cells expressing the NMDA receptor subunits of interest in ice-cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet multiple times by resuspension and centrifugation.
2. Binding Assay:
- Incubate the prepared membranes with a radiolabeled NMDA receptor ligand, such as the open-channel blocker [³H]MK-801.
- The incubation should be performed in the presence of saturating concentrations of glutamate and glycine to activate the receptors.
- Include varying concentrations of PREGS in the incubation mixture.
- Incubate at room temperature for a sufficient time to reach equilibrium.
3. Separation and Quantification:
- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Determine the specific binding by subtracting non-specific binding (measured in the presence of an excess of a non-labeled competing ligand) from total binding.
- Analyze the effect of different concentrations of PREGS on the specific binding of the radioligand. An increase in [³H]MK-801 binding would suggest that PREGS stabilizes the open state of the channel, making the binding site for MK-801 more accessible.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The potentiation of NMDA receptors by PREGS leads to an increased influx of Ca²⁺, which acts as a second messenger to activate numerous downstream signaling cascades.
Caption: Downstream signaling cascade following PREGS modulation of the NMDA receptor.
Experimental Workflow
The following diagram outlines the workflow for characterizing the effects of a compound like PREGS on NMDA receptors using electrophysiology.
Caption: Workflow for electrophysiological characterization of an NMDA receptor modulator.
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. (Open Access) this compound sulfate: a positive allosteric modulator at the N-methyl-D-aspartate receptor. (1991) | Fong-Sen Wu | 539 Citations [scispace.com]
- 3. This compound sulfate: a positive allosteric modulator at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Visualizing this compound sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Site of Action of Brain Neurosteroid this compound Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NMDA response by this compound sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the NMDA response by this compound sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct effect of this compound sulfate on NMDA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Pregnenolone with Microtubule-Associated Protein 2 (MAP2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The neurosteroid pregnenolone (B344588) (PREG) has been identified as a significant modulator of neuronal structure and function through its direct interaction with microtubule-associated protein 2 (MAP2), a key protein in the regulation of microtubule dynamics. This technical guide provides an in-depth analysis of this interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. Evidence strongly indicates that this compound binds with high affinity to MAP2, promoting microtubule assembly and stability, which has profound implications for neuronal development, plasticity, and potential therapeutic interventions for neurodegenerative and psychiatric disorders.
Introduction
Neurosteroids are synthesized within the nervous system and play crucial roles in neuronal function, distinct from their peripheral hormonal actions. This compound, a precursor to all other steroid hormones, has emerged as a potent neuromodulator.[1][2][3] A primary mechanism of its action is the direct, non-genomic interaction with cytoskeletal components, specifically microtubule-associated protein 2 (MAP2).[1][4][5] MAP2 is predominantly expressed in neurons and is critical for dendritic morphology and synaptic plasticity by regulating the polymerization and stability of microtubules.[3] This guide delves into the specifics of the this compound-MAP2 interaction, providing a comprehensive resource for researchers in the field.
Quantitative Data on this compound-MAP2 Interaction
The binding of this compound to MAP2 has been characterized by its high affinity and specificity. The following tables summarize the key quantitative findings from radioligand binding assays and microtubule assembly kinetics studies.
Table 1: Equilibrium Binding Constants of [³H]this compound
| Preparation | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg of MAP2) |
| Purified Calf MAP2 | 39.2 | 16 |
| MAP2 + Tubulin Copolymers | 44.0 | 135 |
| Rat Fetal Brain Cytosol | 30-50 | Not Applicable |
| Rat Adult Brain Cytosol | 30-50 | Not Applicable |
| Purified Rat Brain Microtubules | 30-50 | Not Applicable |
Data sourced from Murakami et al. (2000).[4][5]
Table 2: Ligand Specificity of [³H]this compound Binding to MAP2 + Tubulin Copolymers
| Competitor | Relative Competition Ratio (%) |
| This compound (PREG) | 100 |
| This compound Sulfate (PREGS) | 91.5 |
| Progesterone | 81.3 |
| Estradiol | 3.2 |
| Testosterone | 2.3 |
| Dehydroepiandrosterone (DHEA) | 2.3 |
Data sourced from Murakami et al. (2000).[4][5]
Signaling Pathway and Mechanism of Action
This compound's interaction with MAP2 initiates a signaling cascade that directly influences the dynamics of the neuronal cytoskeleton. The binding of this compound to MAP2 is thought to induce a conformational change in MAP2, enhancing its ability to promote the polymerization of tubulin into microtubules.[4][5] This leads to an increase in both the rate and extent of microtubule assembly, which is crucial for neurite outgrowth and the maintenance of neuronal structure.[6][7] Progesterone, while also binding to MAP2, acts as a competitive antagonist, counteracting the stimulatory effect of this compound.[5][8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the this compound-MAP2 interaction, based on the work of Murakami et al. (2000).[4][5]
Preparation of Microtubule Proteins
Microtubules are prepared from calf or rat brains using a temperature-dependent assembly-disassembly procedure. Tubulin is further purified using cation-exchange chromatography. MAP2 and Tau proteins are purified by heat denaturation of microtubules followed by gel-filtration chromatography.[5]
[³H]this compound Binding Assays
Binding assays are performed by incubating purified proteins (MAP2, tubulin, or Tau) or brain cytosol with [³H]this compound in the presence or absence of a large excess of non-radioactive this compound to determine specific binding. The separation of bound from free radioligand is achieved by dextran-coated charcoal adsorption followed by centrifugation. The radioactivity in the supernatant is then measured by liquid scintillation counting. Equilibrium binding constants (Kd and Bmax) are determined by Scatchard analysis of saturation binding data.[4][5]
Microtubule Assembly Assay
The kinetics of microtubule assembly are monitored by the increase in turbidity (absorbance) at 345 nm. Purified tubulin and MAP2 are mixed in a temperature-controlled spectrophotometer at 37°C. The reaction is initiated by the addition of GTP. The effect of this compound and other steroids is assessed by their inclusion in the reaction mixture. The rate and extent of polymerization are determined from the absorbance curves.[5]
Immunocytochemistry
Fetal rat brain neurons are cultured and treated with this compound. The cells are then fixed and permeabilized. Immunostaining is performed using a primary antibody against MAP2, followed by a secondary antibody conjugated to a reporter enzyme or fluorophore. The distribution and intensity of MAP2 staining are then observed by microscopy.[4]
Conclusion and Future Directions
The interaction between this compound and MAP2 represents a significant non-genomic mechanism of neurosteroid action that directly impacts neuronal cytoskeletal dynamics.[4][5][8] The data presented herein provide a strong foundation for understanding this interaction at a molecular level. Future research should focus on elucidating the precise binding site of this compound on MAP2, exploring the downstream consequences of this interaction on synaptic function and neuronal signaling in greater detail, and investigating the therapeutic potential of this compound and its analogs in neurological and psychiatric conditions characterized by cytoskeletal abnormalities. The development of non-metabolizable this compound derivatives could be a promising avenue for creating more specific and effective therapeutic agents.[2][9]
References
- 1. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic this compound analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroids: a lifelong impact on brain health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mapreg.com [mapreg.com]
- 5. This compound binds to microtubule-associated protein 2 and stimulates microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-associated protein 2 (MAP2) is a neurosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microtubule-associated protein 2 (MAP2) is a neurosteroid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. A synthetic this compound analog promotes microtubule dynamics and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pregnenolone in Brain Tissue using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588) is a critical neurosteroid synthesized de novo in the brain from cholesterol. It serves as the precursor to a wide array of other neurosteroids, including progesterone (B1679170) and allopregnanolone.[1] this compound and its metabolites are pivotal in modulating neuronal function, with demonstrated neuroprotective effects in various neuroinflammatory and neuropsychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.[2] The synthesis of this compound in the brain is a complex process, with evidence suggesting the involvement of mitochondrial cytochrome P450 enzymes other than the classical CYP11A1. Understanding the precise concentration of this compound in brain tissue is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting neurosteroid pathways.
This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to offer high selectivity and reproducibility, which is essential for preclinical and clinical research.
Signaling Pathways and Experimental Workflow
This compound Biosynthesis and Signaling
This compound is synthesized from cholesterol and acts as a key precursor in the neurosteroidogenic pathway. It can be metabolized to progesterone, which is then converted to allopregnanolone. This pathway is of significant interest in research related to stress and drug use disorders.[3] this compound also exerts its effects through various signaling pathways, including the modulation of GABAergic and NMDA receptors, and plays a role in suppressing neuroinflammation by promoting the degradation of key proteins in the Toll-like receptor (TLR) signaling pathway.[2][4]
Experimental Workflow
The quantification of this compound from brain tissue involves several key steps, beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Experimental Protocols
This protocol is a composite of established methods for the extraction and quantification of neurosteroids from brain tissue.[5][6][7]
Materials and Reagents
-
This compound certified reference standard
-
This compound-d4 (or other suitable isotopic internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methyl t-butyl ether (MTBE) (HPLC grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Girard T Reagent (optional, for derivatization)
-
Acetic acid (optional, for derivatization)
-
Homogenizer
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Sample Preparation
-
Homogenization: Accurately weigh approximately 100 mg of frozen brain tissue. Add 1 mL of ice-cold water and homogenize thoroughly.
-
Internal Standard Spiking: To the homogenate, add a known amount of this compound-d4 internal standard solution.
-
Protein Precipitation: Add 2 mL of cold (-20°C) acetonitrile to the homogenate. Vortex for 1 minute and incubate at 4°C for 15 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): Carefully transfer the supernatant to a clean glass tube. Add 5 mL of MTBE, vortex for 5 minutes, and centrifuge at 3,000 x g for 10 minutes.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Derivatization (Optional): For enhanced sensitivity, the dried extract can be derivatized. Reconstitute the residue in 100 µL of a freshly prepared solution of Girard T reagent in acetic acid-methanol. Incubate at 60°C for 30 minutes. After incubation, the sample is dried again under nitrogen.
-
Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9.1-10 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 317.2 | 299.2 | 15 |
| This compound (Qualifier) | 317.2 | 159.1 | 25 |
| This compound-d4 (IS) | 321.2 | 303.2 | 15 |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for this compound quantification.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10-50 pg/mL |
| Intra-assay Precision (%CV) | < 8%[8] |
| Inter-assay Precision (%CV) | < 10%[8] |
| Accuracy/Recovery | 85-115%[9] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in brain tissue. The protocol, from sample preparation to instrumental analysis, is designed to ensure high-quality data for researchers in neuroscience and drug development. The provided workflow and signaling pathway diagrams offer a comprehensive overview for understanding the context and execution of this analytical method. Careful optimization of the LC and MS parameters for the specific instrumentation used is recommended to achieve the best performance.
References
- 1. This compound-progesterone-allopregnanolone pathway as a potential therapeutic target in first-episode antipsychotic-naïve patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress and drug abuse-related disorders: The promising therapeutic value of neurosteroids focus on this compound-progesterone-allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Precise and accurate assay of this compound and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Methods for differential and quantitative analyses of brain neurosteroid levels by LC/MS/MS with ESI-enhancing and isotope-coded derivatization. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Pregnenolone Extraction from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588) is a critical endogenous steroid, serving as a precursor to a wide array of steroid hormones including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1][2][3] Accurate quantification of this compound in plasma is essential for research in numerous fields, including endocrinology, neuroscience, and drug development, to understand its role in various physiological and pathological states.[4] This document provides detailed protocols for the extraction of this compound from plasma samples using two common and effective techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). These methods are suitable for preparing samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The performance of extraction methods is critical for accurate and reliable quantification. The following table summarizes typical performance data for this compound extraction from plasma.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 85.0% - 91.7%[5][6] | >75%[7] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 10 ng/mL[1][6][8] | 5 pg/mL[7] |
| Linearity (R²) | >0.99[1][8] | >0.99[7] |
| Inter-day Precision (% CV) | < 10%[6][8] | <10%[7] |
| Intra-day Precision (% CV) | < 8%[1] | <10%[7] |
Experimental Workflows
The following diagrams illustrate the general workflows for this compound extraction from plasma using LLE and SPE.
Liquid-Liquid Extraction (LLE) Workflow
Solid-Phase Extraction (SPE) Workflow
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is adapted from established methods for the extraction of this compound from human serum or plasma.[1][3][8]
Materials and Reagents:
-
Plasma samples
-
This compound-d4 (internal standard)
-
Methyl t-butyl ether (MTBE) or n-hexane/ethyl acetate (B1210297) (1:1, v/v)[6][8]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE or n-hexane/ethyl acetate (1:1, v/v) to the plasma sample.[3][6][8]
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 15,000 x g for 5 minutes to separate the aqueous and organic layers.[6]
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.[3][6]
-
Optional Derivatization: For enhanced sensitivity in LC-MS/MS, the dried residue can be derivatized with hydroxylamine to form oxime derivatives.[1][3][8]
-
Reconstitute the dried extract in 100-200 µL of a suitable mobile phase, such as 50:50 methanol:water.[6][8]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is a general procedure based on common methodologies for the extraction of steroid sulfates, which can be adapted for this compound.[9]
Materials and Reagents:
-
Plasma samples
-
Deuterium-labeled this compound sulfate (B86663) (internal standard)
-
Polymer-based SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)[9]
-
Methanol (LC-MS grade)[9]
-
Acetonitrile (LC-MS grade)[9]
-
Water (LC-MS grade)[9]
-
4% Phosphoric acid or 0.1 M Formic acid[9]
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, pipette 200 µL of plasma.[9]
-
Spike with 10 µL of the internal standard solution.[9]
-
Add 200 µL of 4% phosphoric acid to precipitate proteins.[9]
-
Vortex for 30 seconds.[9]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a clean tube for SPE.[9]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[9]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent to dry.[9]
-
Loading: Load the prepared supernatant onto the cartridge.[9]
-
Washing:
-
Elution: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[9]
-
-
Drying and Reconstitution:
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of this compound.[10]
Materials and Reagents:
-
Dried plasma extract (from LLE or SPE)
-
N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA)
-
Pyridine
-
O-methylhydroxylamine hydrochloride (for ketonic groups)
-
Heating block or oven
Procedure:
-
Methoximation (for ketone groups):
-
To the dried extract, add 100 µL of 2% O-methylhydroxylamine hydrochloride in pyridine.
-
Heat at 80°C for 30 minutes.[11]
-
-
Silylation (for hydroxyl groups):
Conclusion
The choice between LLE and SPE depends on the specific requirements of the assay, including desired throughput, sensitivity, and the nature of potential interfering substances. LLE is a simple and cost-effective method, while SPE can offer higher selectivity and cleaner extracts. For GC-MS analysis, a derivatization step is crucial for achieving good chromatographic performance. All protocols should be validated in the end-user's laboratory to ensure they meet the required performance criteria for the intended application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. eurekakit.com [eurekakit.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. affinitydiagnostics.ca [affinitydiagnostics.ca]
- 5. orochem.com [orochem.com]
- 6. Frontiers | Simultaneous quantitation of 17 endogenous adrenal corticosteroid hormones in human plasma by UHPLC-MS/MS and their application in congenital adrenal hyperplasia screening [frontiersin.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. mdpi.com [mdpi.com]
Development of a Sensitive ELISA for Pregnenolone Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588) (P5) is a critical endogenous steroid hormone, serving as the precursor to a wide array of steroid hormones including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Its synthesis from cholesterol primarily occurs in the adrenal glands, gonads, and the brain. Given its central role in steroidogenesis and its own neurosteroid activities, the accurate and sensitive quantification of this compound in biological samples is of paramount importance in various fields of research, including endocrinology, neuroscience, and drug development.
This document provides detailed application notes and protocols for the development of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the measurement of this compound.
Principle of the Assay
The developed assay is a competitive ELISA. This format is ideal for the detection of small molecules like this compound. In this assay, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound (e.g., this compound-Horseradish Peroxidase conjugate) for a limited number of binding sites on a specific anti-pregnenolone antibody that is coated on a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound substances, a substrate solution is added, and the resulting color development is measured spectrophotometrically. The concentration of this compound in the sample is then determined by comparing its absorbance with that of a standard curve.
Quantitative Data Summary of Commercially Available this compound ELISA Kits
To establish a benchmark for the development of a sensitive this compound ELISA, a summary of the performance characteristics of several commercially available kits is presented below.
| Manufacturer/Kit Name | Assay Range (ng/mL) | Sensitivity (ng/mL) | Sample Type(s) |
| Example Kit 1 | 0.1 - 25.6 | 0.054 | Serum |
| Example Kit 2 | 0.78 - 50 | 0.47 | Serum, Plasma, Other biological fluids |
| Example Kit 3 | 0.1 - 25.0 | 0.05 | Serum |
| Example Kit 4 | 15.625 - 1000 pg/mL | 9.375 pg/mL | Serum, Plasma, Tissue Homogenates |
Table 1: Comparison of Assay Range and Sensitivity. This table provides a comparative overview of the dynamic range and the lower limit of detection for different commercially available this compound ELISA kits.
| Steroid | Cross-Reactivity (%) - Kit A | Cross-Reactivity (%) - Kit B |
| This compound | 100 | 100 |
| Progesterone | 6.0 | 6.0 |
| Dehydroisoandrosterone (DHEA) | 5.2 | 5.2 |
| 5α-Androstandiol | 4.7 | 4.7 |
| Epiandrosterone | 1.0 | 1.0 |
| This compound Sulfate | 0.4 | 0.4 |
| Androstanedione | 0.3 | 0.3 |
| 5α-Androsterone | 0.3 | 0.3 |
| DHEAS | 0.2 | 0.2 |
| Etiocholanolone | 0.1 | 0.1 |
| Testosterone, Estradiol, etc. | < 0.1 | < 0.1 |
Table 2: Specificity and Cross-Reactivity of Anti-Pregnenolone Antibodies. This table illustrates the specificity of the anti-pregnenolone antibodies used in different commercial kits by showing their cross-reactivity with other structurally related steroids.[1][2][3][4]
Signaling Pathway and Experimental Workflow
This compound Biosynthesis Pathway
This compound is the foundational molecule for all steroid hormones, synthesized from cholesterol. This process is initiated by the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1), located in the mitochondria.[1]
Experimental Workflow for this compound Competitive ELISA Development
The following diagram outlines the key steps in the development and execution of a sensitive this compound competitive ELISA.
Detailed Experimental Protocols
Preparation of Reagents
-
Coating Buffer (100 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of sodium carbonate (Na₂CO₃) and 2.93 g of sodium bicarbonate (NaHCO₃) in deionized water to a final volume of 1 L. Adjust pH to 9.6.
-
Wash Buffer (PBS-T): 0.01 M Phosphate Buffered Saline (PBS), pH 7.4, containing 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS-T.
-
Assay Buffer: 0.1% BSA in PBS-T.
-
This compound Standards: Prepare a stock solution of this compound in ethanol. Serially dilute the stock solution in Assay Buffer to obtain standards with concentrations ranging from 0.05 ng/mL to 50 ng/mL.
-
This compound-HRP Conjugate: Prepare or procure a this compound-HRP conjugate. Dilute the conjugate in Assay Buffer to the optimal concentration determined through titration experiments.
-
TMB Substrate Solution: Use a commercially available TMB substrate solution.
-
Stop Solution (2 M H₂SO₄): Carefully add 11.1 mL of concentrated sulfuric acid (H₂SO₄) to 88.9 mL of deionized water.
Sample Preparation
-
Serum: Collect blood and allow it to clot. Centrifuge to separate the serum.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.
-
Other Biological Fluids: Centrifuge to remove any particulate matter.
-
Extraction (Optional but Recommended): For complex matrices, a solvent extraction (e.g., with diethyl ether or ethyl acetate) can be performed to remove interfering substances and concentrate the analyte.
ELISA Protocol
-
Antibody Coating: Dilute the anti-pregnenolone antibody to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Competitive Reaction:
-
Add 50 µL of each standard, control, and sample to the appropriate wells in duplicate.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the solution and wash the plate five times with 300 µL of Wash Buffer per well.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Subtract the average absorbance of the blank (zero standard) from all other readings.
-
Plot a standard curve of the mean absorbance (Y-axis) against the corresponding this compound concentration (X-axis) using a four-parameter logistic (4-PL) curve fit.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Assay Development and Optimization
The development of a sensitive and robust ELISA requires the optimization of several key parameters:
-
Antibody Selection: Choose a high-affinity and specific monoclonal or polyclonal antibody against this compound.
-
Coating Conditions: Optimize the concentration of the coating antibody and the incubation time and temperature.
-
Blocking Buffer: Test different blocking agents (e.g., BSA, non-fat dry milk, casein) to minimize background noise while maintaining a high signal.
-
Conjugate Concentration: Determine the optimal dilution of the this compound-HRP conjugate through titration experiments to achieve the desired assay sensitivity and dynamic range.
-
Incubation Times and Temperatures: Optimize the incubation times and temperatures for the competitive reaction and substrate development steps.
-
Sample Matrix Effects: Evaluate the effect of the sample matrix on the assay performance and determine the need for sample extraction or dilution.
By following these detailed protocols and optimization guidelines, researchers can develop a sensitive and reliable ELISA for the accurate quantification of this compound in various biological samples, facilitating further research into its physiological and pathological roles.
References
Application Notes: Synthesis and Evaluation of Pregnenolone Derivatives for Therapeutic Research
Introduction
Pregnenolone (B344588) (PREG) is an endogenous neurosteroid synthesized from cholesterol, serving as the precursor to a wide range of steroid hormones.[1][2] Beyond its role as a prohormone, this compound and its synthetic derivatives exhibit diverse biological activities, making them attractive scaffolds for therapeutic drug development.[1][3] Research has highlighted their potential in treating neurodegenerative diseases like Alzheimer's, neuroinflammatory conditions, cancer, and viral infections.[3][4][5][6] These derivatives can exert neuroprotective effects, modulate neurotransmission, reduce neuroinflammation, and enhance cognitive functions such as memory and learning.[1][3][7] Their mechanisms of action are varied, including the inhibition of amyloid-β aggregation, acetylcholinesterase (AChE) inhibition, and modulation of inflammatory signaling pathways like the Toll-like receptor (TLR) pathway.[3][4][8] This document provides an overview of the synthesis strategies, biological activities, and experimental protocols for investigating novel this compound derivatives.
Therapeutic Potential of this compound Derivatives
-
Neurodegenerative Diseases: Derivatives of this compound have been synthesized to target multiple factors in Alzheimer's disease pathology.[4] Certain compounds have shown the ability to inhibit the aggregation of amyloid-β peptides, a key hallmark of the disease, and to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[4][9] Furthermore, some derivatives exhibit neuroprotective effects against amyloid-β-induced toxicity and oxidative stress in neuronal cell models.[10]
-
Anti-Inflammatory and Immunomodulatory Effects: this compound has inherent anti-inflammatory properties.[8] Studies show it can suppress inflammation by promoting the degradation of key proteins in the innate immune signaling pathway.[3][8] Specifically, it targets the TLR2/4 adaptor protein TIRAP for ubiquitination and degradation, thereby reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[3] This mechanism suggests potential applications in a variety of neuroinflammatory and systemic inflammatory conditions.[3]
-
Anticancer Activity: Researchers have synthesized and evaluated this compound derivatives for their cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma, breast, lung, and prostate cancers.[6][11] Some heterocyclic derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of Bcl-2 family genes.[6] Other derivatives function as inhibitors of enzymes crucial for cancer cell proliferation, such as human dihydrofolate reductase (hDHFR).[11]
-
Antiviral Properties: Synthetic this compound analogs have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1), including strains resistant to conventional therapies like acyclovir.[5] These compounds appear to interfere with the late stages of the viral replication cycle.[5]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative data for representative this compound derivatives from referenced studies.
Table 1: Multi-Target Inhibitory Activity of this compound Derivatives Against Alzheimer's Disease-Related Targets
| Compound | eeAChE IC₅₀ (µM) | Aβ₁₋₄₂ Aggregation Inhibition (%) @ 25 µM | Reference |
|---|---|---|---|
| 23 | 0.013 ± 0.001 | 65.4 ± 1.2 | [4] |
| 25 | 0.021 ± 0.005 | 69.8 ± 0.8 | [4] |
| 26 | 0.011 ± 0.001 | 68.2 ± 1.5 | [4] |
| 27 | 0.031 ± 0.002 | 71.5 ± 1.1 | [4] |
eeAChE: Electrophorus electricus Acetylcholinesterase
Table 2: Neuroprotective Effects of 21-Arylidenethis compound Derivatives
| Compound | Cell Line | Insult | Cell Viability (%) | Reference |
|---|---|---|---|---|
| 2b | PC12 | Aβ₂₅₋₃₅ (10 µM) | 85.3 ± 4.5 | [10] |
| 3a | PC12 | Aβ₂₅₋₃₅ (10 µM) | 88.2 ± 5.1 | [10] |
| 3b | PC12 | Aβ₂₅₋₃₅ (10 µM) | 86.7 ± 4.8 | [10] |
| 2g | SH-SY5Y | Oxygen-Glucose Deprivation | 75.4 ± 3.9 | [10] |
| 3e | SH-SY5Y | Oxygen-Glucose Deprivation | 76.1 ± 4.2 | [10] |
Data represents cell viability at a compound concentration of 1 µM.
Table 3: Anticancer Cytotoxicity of Heterocyclic this compound Derivatives against HepG2 Cells
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 4 | 36.97 ± 2.18 | [6] |
| 6 | 18.46 ± 0.64 | [6] |
| 5 | 93.87 ± 8.30 | [6] |
| 7 | 93.48 ± 4.14 | [6] |
IC₅₀: Half-maximal inhibitory concentration. HepG2: Hepatocellular carcinoma cell line.
Visualizations: Pathways and Workflows
Caption: this compound biosynthesis from cholesterol and its conversion to major neuroactive steroids.
Caption: General experimental workflow for the development of novel this compound derivatives.
Caption: this compound inhibits TLR4 signaling by promoting the degradation of the adaptor protein TIRAP.
Experimental Protocols
Protocol 1: General Synthesis of this compound-Chalcone Derivatives (13a-c)
This protocol is a generalized procedure based on the Claisen-Schmidt condensation reaction described for synthesizing chalcone (B49325) derivatives of this compound, which can serve as intermediates for further heterocyclic synthesis.[11]
Materials:
-
This compound-derived aldehyde
-
Appropriate substituted acetophenone (B1666503)
-
Ethanol (B145695) (EtOH)
-
Potassium hydroxide (B78521) (KOH)
-
Stirring plate and magnetic stir bar
-
Round bottom flask
-
Ice bath
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve the this compound-derived aldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round bottom flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Prepare a solution of KOH in ethanol (e.g., 40%) and add it dropwise to the reaction mixture.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of n-hexane:EtOAc).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the crude product with cold water until the filtrate is neutral.
-
Dry the product completely.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Evaluation of Neuroprotective Activity using MTT Assay
This protocol describes a general method for assessing the ability of synthesized this compound derivatives to protect neuronal cells (e.g., PC12 or SH-SY5Y) from a neurotoxic insult, such as amyloid-β peptide or oxidative stress.[9][10]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized this compound derivatives dissolved in DMSO
-
Neurotoxic agent (e.g., Aβ₂₅₋₃₅ peptide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (DMSO) and a positive control if available.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 10 µM Aβ₂₅₋₃₅) to the wells, except for the control group (which receives only medium).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
MTT Assay:
-
Remove the culture medium from the wells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untreated, non-insulted) cells.
-
Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method and is used to screen this compound derivatives for their ability to inhibit AChE, a key target in Alzheimer's disease therapy.[4]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Synthesized this compound derivatives
-
Donepezil or Galantamine (positive control)
-
96-well plate
-
Plate reader (412 nm)
Procedure:
-
Preparation: Prepare working solutions of AChE, ATCI, DTNB, and test compounds in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well in order:
-
140 µL of phosphate buffer
-
20 µL of test compound solution at various concentrations
-
20 µL of DTNB solution
-
-
Pre-incubation: Add 20 µL of AChE solution to the mixture. Mix and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the substrate (ATCI) solution.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a plate reader. The rate of increase in absorbance corresponds to the enzymatic activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Inhibition (%) = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β 1–42 peptide aggregation, acetylcho ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01536C [pubs.rsc.org]
- 3. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic this compound derivatives as antiviral agents against acyclovir-resistant isolates of Herpes Simplex Virus Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound derivatives modulate apoptosis via Bcl-2 family genes in hepatocellular carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Cognitive Function with this compound - Page 1 - Life Extension [lifeextension.com]
- 8. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 21-arylidenethis compound derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, pharmacological evaluation and Molecular modelling studies of this compound derivatives as inhibitors of human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling Pregnenolone for In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588), a pivotal neurosteroid, is the precursor to a vast array of steroid hormones and is actively synthesized in the brain, adrenal glands, and gonads. Its role in neuromodulation, neuroprotection, and various neurological and psychiatric conditions has made it a significant target for in vivo imaging studies. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging modalities that allow for the quantitative assessment of biological processes in real-time. The development of radiolabeled this compound analogs as imaging agents can provide invaluable insights into its synthesis, biodistribution, and target engagement in living organisms.
These application notes provide detailed protocols for the radiolabeling of this compound derivatives with Fluorine-18 for PET imaging and Iodine-123 for SPECT imaging, alongside protocols for in vivo imaging in rodent models.
Signaling Pathway: Neurosteroidogenesis
The synthesis of this compound is the initial step in the neurosteroidogenic pathway, commencing with the transport of cholesterol into the mitochondria. This process is facilitated by the steroidogenic acute regulatory protein (StAR). Within the mitochondria, the enzyme P450scc (cytochrome P450 side-chain cleavage) converts cholesterol to this compound. This compound then serves as a substrate for various enzymes to produce a cascade of other neurosteroids.
Caption: Neurosteroidogenesis Pathway from Cholesterol.
Experimental Protocols
Protocol 1: Radiosynthesis of 21-[¹⁸F]Fluorothis compound for PET Imaging
This protocol is adapted from established methods for the radiofluorination of steroid derivatives.
Workflow:
Application Notes and Protocols for Pregnenolone Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588) is a critical endogenous steroid and a precursor to a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. Accurate quantification of this compound in serum is paramount for research in endocrinology, neuroscience, and drug development to understand its physiological and pathological roles. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
The choice of sample preparation technique is crucial for accurate and reliable quantification of this compound, as it directly impacts the removal of interfering matrix components, analyte recovery, and overall assay sensitivity.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and high-throughput method for sample preparation. It involves the addition of a water-miscible organic solvent to the serum sample to denature and precipitate proteins. While simple and fast, it may result in a less clean extract compared to LLE or SPE, potentially leading to more significant matrix effects in the LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE is effective in removing proteins and other polar interferences, yielding a relatively clean extract. This method often requires a derivatization step for this compound to enhance its ionization efficiency for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. SPE can provide the cleanest extracts, minimizing matrix effects and improving assay sensitivity. It is particularly useful for the analysis of this compound and its more polar metabolites like this compound sulfate.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the different sample preparation techniques for this compound analysis in serum.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 86.8% - 113.8% (for a panel of 18 steroids including this compound)[1] | ~65%[2][3] | 98.2% - 109.4% |
| Intra-day Precision (%CV) | < 10%[4] | < 5%[3] | < 15% |
| Inter-day Precision (%CV) | < 15%[4] | < 8%[3] | < 15% |
| Lower Limit of Quantification (LLOQ) | pg/mL range[1] | 10 ng/dL[2][3] | Not explicitly stated |
| Matrix Effect | Can be significant, but compensated by internal standards. | Present, but compensated by internal standards.[3] | -0.6% to 62.8% |
Experimental Workflows
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Materials:
-
Serum samples
-
This compound-d4 internal standard (IS) solution
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum sample, calibrators, or quality controls into a microcentrifuge tube.
-
Add 10 µL of this compound-d4 IS solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
Materials:
-
Serum samples
-
This compound-d4 internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Hydroxylamine hydrochloride solution
-
Reconstitution solution (e.g., 50:50 methanol (B129727):water)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum sample, calibrators, or quality controls into a glass test tube.
-
Add 10 µL of this compound-d4 IS solution.
-
Add 1 mL of MTBE.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of hydroxylamine hydrochloride solution and incubate to form the oxime derivative.
-
Evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
Materials:
-
Serum samples
-
This compound-d4 internal standard (IS) solution
-
4% Phosphoric acid or 0.1 M Formic acid
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
SPE vacuum manifold or positive pressure manifold
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add 10 µL of IS solution.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
-
Elution:
-
Elute this compound and the IS with 1 mL of acetonitrile or methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
This compound Biosynthesis Pathway
This compound is the foundational steroid from which all other steroid hormones are synthesized. This process, known as steroidogenesis, begins with cholesterol.
References
Enhancing Pregnenolone Detection in Mass Spectrometry: A Guide to Derivatization Methods
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the chemical derivatization of pregnenolone (B344588) to enhance its detection in mass spectrometry (MS). This compound, a key precursor to all steroid hormones, often exhibits poor ionization efficiency, leading to low sensitivity in MS-based analyses. Derivatization strategies are crucial for improving its detection limits and enabling accurate quantification in complex biological matrices.
This guide covers several effective derivatization techniques, including oxime formation with hydroxylamine (B1172632), reaction with 1-Amino-4-methylpiperazine (AMP), labeling with Girard's Reagent T, dansylation, and silylation for gas chromatography-mass spectrometry (GC-MS). For each method, a detailed protocol, a summary of quantitative performance, and a workflow diagram are provided to assist researchers in selecting and implementing the most suitable approach for their specific analytical needs.
This compound Signaling Pathway
This compound is the foundational molecule from which all other steroid hormones are synthesized. Its production from cholesterol primarily occurs in the mitochondria of the adrenal glands, gonads, and brain. The conversion of this compound to other steroids, such as progesterone (B1679170) and 17α-hydroxythis compound, is a critical control point in steroidogenesis.[1][2][3][4][5][6] Understanding this pathway is essential for researchers studying steroid metabolism and its role in various physiological and pathological processes.
Figure 1: Simplified steroidogenesis pathway starting from cholesterol.
Derivatization Methods for LC-MS Analysis
Hydroxylamine Derivatization (Oxime Formation)
Hydroxylamine reacts with the ketone group of this compound to form an oxime derivative. This modification introduces a more readily ionizable group, significantly enhancing the signal in positive electrospray ionization (ESI)-MS.[7][8][9][10]
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 ng/dL | [7][8][9] |
| Analytical Range | 10 - 500 ng/dL | [7][8][9] |
| Inter- and Intra-batch Precision | < 8% | [7][9] |
| Signal Enhancement | 1.8 to 251.9-fold increase in signal intensity compared to underivatized this compound.[10] | [10] |
Experimental Protocol
-
Sample Preparation:
-
To 200 µL of serum, add an appropriate internal standard (e.g., this compound-d4).
-
Perform a liquid-liquid extraction (LLE) with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[7][8][9]
-
-
Derivatization:
-
To the dried extract, add 50 µL of hydroxylamine hydrochloride solution in pyridine (B92270) (concentration may need optimization, typically around 20 mg/mL).
-
Incubate at 60°C for 30-60 minutes.[10]
-
Evaporate the solvent to dryness.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried derivative in 200 µL of a suitable solvent (e.g., 50:50 methanol (B129727):water).[7][8][9]
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
Figure 2: Hydroxylamine derivatization workflow.
1-Amino-4-methylpiperazine (AMP) Derivatization
AMP is a hydrazine-containing reagent that reacts with the ketone functionality of this compound to form a hydrazone. The resulting derivative incorporates a piperazine (B1678402) moiety, which has a high proton affinity, leading to enhanced ionization in ESI-MS.[11][12]
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | [11][12] |
| Analytical Range | 5 - 2000 pg/mL | [11][12] |
| Linearity (R) | > 0.99 | [11][12] |
Experimental Protocol
-
Sample Preparation:
-
Perform protein precipitation or LLE on the biological sample.
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
Add 400 µL of 2 mg/mL AMP in methanol and 400 µL of 1% acetic acid in methanol to the dried sample.
-
Vortex for 10 minutes.
-
Evaporate the reaction mixture under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in an appropriate mobile phase.
-
Inject into the LC-MS/MS system.
-
Figure 3: AMP derivatization workflow.
Girard's Reagent T Derivatization
Girard's Reagent T (GirT) contains a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the this compound derivative. This "pre-charged" nature significantly improves ESI efficiency and detection sensitivity.[13][14][15][16]
Quantitative Data Summary
Quantitative data for this compound specifically derivatized with GirT is limited in the provided search results. However, the method is noted for its high sensitivity for other ketosteroids.[13][16]
Experimental Protocol
-
Sample Preparation:
-
Perform a thorough sample cleanup using protein precipitation and phospholipid removal, followed by LLE with a non-polar solvent like hexane.[13]
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a solution of Girard's Reagent T (e.g., 50 mg/mL) in an acidic methanolic solution (e.g., 5-10% acetic acid in methanol).
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).[15]
-
The reaction mixture may require a cleanup step, such as solid-phase extraction (SPE), to remove excess reagent.
-
-
Analysis:
-
Elute the derivatized this compound and inject it into the LC-MS/MS system.
-
Figure 4: Girard's Reagent T derivatization workflow.
Dansyl Chloride Derivatization
Dansyl chloride reacts with the hydroxyl group of this compound, introducing a dansyl moiety. This derivatization enhances ionization efficiency and can also impart fluorescence properties to the molecule, although the primary benefit for MS is the increased signal intensity.[14][17][18][19][20][21]
Quantitative Data Summary
Experimental Protocol (General for Steroids)
-
Sample Preparation:
-
Extract this compound from the sample matrix and evaporate to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a basic buffer (e.g., 100 µL of 100 mM sodium bicarbonate/carbonate buffer, pH 9-10).
-
Add an equal volume of dansyl chloride solution in acetone (B3395972) (e.g., 1 mg/mL).
-
Incubate at an elevated temperature (e.g., 60°C) for a short period (e.g., 5-15 minutes).[14]
-
Quench the reaction by adding a small volume of an amine-containing solution (e.g., methylamine).
-
Evaporate the solvent.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Figure 5: Dansyl chloride derivatization workflow.
Derivatization Method for GC-MS Analysis
Silylation with MSTFA
For GC-MS analysis, this compound's volatility needs to be increased. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process makes the molecule more volatile and thermally stable.[22][23][24][25][26]
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 - 0.5 ng/g (in hair) | [26] |
| Limit of Quantification (LOQ) | 0.1 ng/mL (in serum) | [22] |
Experimental Protocol
-
Sample Preparation:
-
Extract this compound from the biological matrix and ensure the extract is completely dry, as moisture will interfere with the silylation reaction.
-
-
Derivatization:
-
Analysis:
-
The derivatized sample can be directly injected into the GC-MS system.
-
Figure 6: Silylation (MSTFA) derivatization workflow for GC-MS.
References
- 1. This compound biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, this compound and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Precise and accurate assay of this compound and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a multi-class steroid hormone screening method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 21. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 22. Routine method for the simultaneous quantification of 17alpha-hydroxyprogesterone, testosterone, dehydroepiandrosterone, androstenedione, cortisol, and this compound in human serum of neonates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Pregnenolone Receptor Agonists
Introduction
Pregnenolone (B344588) (P5) is an endogenous neurosteroid and a critical precursor to the biosynthesis of most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] Unlike classical hormones that bind to a single dedicated receptor, this compound and its primary metabolite, this compound sulfate (B86663) (PregS), exert their effects through multiple molecular targets within the central nervous system and other tissues.[2][3][[“]] Consequently, the term "this compound receptor" refers to a range of proteins that mediate its biological activity. For drug discovery professionals, identifying agonists for these targets can unlock new therapeutic avenues for neurological, inflammatory, and metabolic disorders.[2][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds that mimic the agonistic or positive modulatory actions of this compound on two of its key targets: the Pregnane (B1235032) X Receptor (PXR) and the N-methyl-D-aspartate (NMDA) receptor.
1. Key Molecular Targets for this compound Agonist Screening
-
Pregnane X Receptor (PXR): A nuclear receptor primarily expressed in the liver and intestine that functions as a xenosensor.[6][7] Upon activation by ligands such as this compound, PXR forms a heterodimer with the retinoid X receptor (RXR) and regulates the transcription of genes involved in drug and xenobiotic metabolism, including cytochrome P450 enzymes (e.g., CYP3A4) and transporters (e.g., MDR1).[7][8][9] HTS assays for PXR agonists are crucial for identifying compounds that may cause drug-drug interactions or have therapeutic potential in metabolic regulation.[6]
-
NMDA Receptor: this compound sulfate (PregS) acts as a positive allosteric modulator of NMDA receptors, particularly those containing GluN2A and GluN2B subunits.[2][3] It enhances the receptor's response to glutamate, leading to increased calcium (Ca²⁺) influx and neuronal excitability.[2] This mechanism is linked to memory enhancement and cognitive function.[10] HTS assays targeting this mechanism are valuable for discovering novel cognitive enhancers and neuroprotective agents.
Signaling Pathways
The following diagrams illustrate the key signaling and metabolic pathways relevant to this compound and its targets.
Application Protocol 1: PXR Agonist Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to screen for PXR agonists. The assay utilizes a human liver cell line (e.g., HepG2) co-transfected with a PXR expression vector and a reporter vector containing a luciferase gene under the control of a PXR response element (PXRE).[11]
Experimental Workflow
Materials
-
Cells: HepG2 cells stably expressing human PXR and a PXRE-luciferase reporter construct.
-
Assay Plates: White, solid-bottom 384-well cell culture plates.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Agonist: Rifampicin (positive control).
-
Vehicle Control: DMSO.
-
Detection Reagent: Luciferase assay kit (e.g., Bright-Glo™).
-
Instrumentation: Luminometer compatible with 384-well plates.
Protocol
-
Cell Plating:
-
Trypsinize and resuspend the PXR reporter cells in culture medium to a density of 2.5 x 10⁵ cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the reference agonist (Rifampicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 10 µL of the diluted compounds, reference agonist, or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to ensure cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Presentation
The activity of test compounds is typically expressed as a percentage of the response observed with the reference agonist. Dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for active compounds.
Table 1: Representative Data for PXR Agonists
| Compound | Target | Assay Type | EC₅₀ (µM) | Max Response (% of Rifampicin) |
| Rifampicin | Human PXR | Reporter Gene | 0.5 | 100% |
| This compound | Human PXR | Reporter Gene | 5.2 | 85% |
| Hyperforin | Human PXR | Reporter Gene | 0.1 | 110% |
| Compound X | Human PXR | Reporter Gene | 1.8 | 95% |
Application Protocol 2: NMDA Receptor Modulator Calcium Influx Assay
This protocol details an HTS-compatible calcium influx assay to identify positive allosteric modulators of the NMDA receptor.[2] The assay uses a cell line (e.g., HEK293) stably expressing NMDA receptor subunits and a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
Experimental Workflow
Materials
-
Cells: HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Assay Plates: Black, clear-bottom 384-well cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator: Fluo-4 AM dye.
-
Test Compounds: Compound library dissolved in DMSO.
-
Reference Modulator: this compound Sulfate (PregS).
-
Agonist Solution: Glutamate and Glycine solution prepared in assay buffer (at a concentration that elicits ~20% of the maximal response, EC₂₀).
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid addition.
Protocol
-
Cell Plating:
-
Plate HEK293-NMDA cells in 384-well plates at a density of 15,000 cells/well in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 20 µL of the loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Wash the plate twice with assay buffer, leaving 20 µL of buffer in each well.
-
Add 5 µL of diluted test compounds, reference modulator (PregS), or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Signal Acquisition (FLIPR):
-
Place the assay plate into the FLIPR instrument.
-
Measure baseline fluorescence for 10-20 seconds.
-
Configure the instrument to add 15 µL of the Glutamate/Glycine EC₂₀ agonist solution to each well.
-
Immediately begin measuring the kinetic fluorescence response for 2-3 minutes.
-
Data Analysis and Presentation
The response is measured as the change in fluorescence intensity upon agonist addition. Data can be analyzed based on the peak fluorescence signal or the area under the curve. Potentiators are identified by their ability to increase the calcium signal in response to the EC₂₀ concentration of the agonist.
Table 2: Representative Data for NMDA Receptor Positive Modulators
| Compound | Target | Assay Type | EC₅₀ (µM) | Max Potentiation (% of PregS) |
| This compound Sulfate | NMDA (GluN1/NR2A) | Calcium Influx | 33[3] | 100% |
| Compound Y | NMDA (GluN1/NR2A) | Calcium Influx | 8.5 | 115% |
| Compound Z | NMDA (GluN1/NR2A) | Calcium Influx | 21.2 | 78% |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. caymanchem.com [caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | Rupa Health [rupahealth.com]
- 11. Evaluation of computational docking to identify pregnane X receptor agonists in the ToxCast database - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Quantification of Pregnenolone and Its Key Metabolites in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregnenolone (B344588) (P5) is an endogenous steroid hormone that serves as the precursor for the biosynthesis of most other steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1] The analysis of this compound and its metabolic profile is crucial for understanding various physiological and pathological conditions, including endocrine disorders, neurodegenerative diseases, and monitoring therapeutic interventions. This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites—progesterone (B1679170), 17α-hydroxythis compound, 17α-hydroxyprogesterone, dehydroepiandrosterone (B1670201) (DHEA), and androstenedione—in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[2]
This compound Metabolic Pathway
This compound is synthesized from cholesterol, primarily in the mitochondria.[3] It then serves as a critical substrate for several enzymatic reactions that lead to the production of a wide array of steroid hormones. The initial metabolic steps involve the conversion of this compound into progesterone via the Δ⁴ pathway or into 17α-hydroxythis compound in the Δ⁵ pathway.[1][3] These pathways are crucial for the synthesis of corticosteroids, androgens, and estrogens.
References
Application Note: Quantification of Pregnenolone in Human Serum and Plasma using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregnenolone (B344588) is a critical endogenous steroid that serves as the precursor to a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1] Accurate quantification of this compound in biological matrices is essential for research in endocrinology, neurobiology, and drug development, as well as for the diagnosis of certain clinical conditions like congenital adrenal hyperplasia.[1][2] Due to its low physiological concentrations and poor ionization efficiency in mass spectrometry, robust analytical methods are required for its precise measurement.[3][4]
This application note details a validated method for the quantification of this compound in human serum and plasma using a stable isotope-labeled internal standard (IS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS, such as this compound-d4, is crucial for correcting variations that can occur during sample preparation and analysis, thereby ensuring high accuracy and precision.[5][6]
Steroidogenesis Pathway
This compound is synthesized from cholesterol and is a key intermediate in the steroidogenesis pathway.
Caption: Simplified steroidogenesis pathway showing the central role of this compound.
Experimental Protocols
A common approach for this compound quantification involves protein precipitation followed by liquid-liquid extraction and derivatization to enhance detection by LC-MS/MS.[5][7]
Sample Preparation
Materials:
-
Human serum or plasma samples
-
This compound-d4 internal standard solution
-
Methanol (B129727) (CH₃OH), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Hydroxylamine (B1172632) hydrochloride solution
-
Reconstitution solution (e.g., 50:50 methanol/water)
Protocol:
-
Aliquoting: Transfer 200 µL of serum or plasma into a clean microcentrifuge tube.[7]
-
Internal Standard Spiking: Add a known amount of this compound-d4 internal standard solution to each sample, calibrator, and quality control (QC) sample.[7]
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds and incubate at 4°C for 15 minutes.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube and add 1 mL of MTBE. Vortex thoroughly for 5 minutes to extract the steroids into the organic phase.[5][7]
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[5][7]
Derivatization
Since this compound does not ionize well, derivatization is necessary to improve its sensitivity for LC-MS/MS analysis.[3][4] Derivatization with hydroxylamine to form oxime derivatives is a common and effective method.[3][7]
Protocol:
-
Add hydroxylamine solution to the dried extract.
-
Incubate to allow the derivatization reaction to complete.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitution
Protocol:
-
Reconstitute the dried, derivatized residue in a specific volume (e.g., 200 µL) of the reconstitution solution (e.g., 50:50 methanol/water).[4]
-
Vortex to ensure the sample is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for this compound quantification is depicted below.
Caption: Experimental workflow for this compound quantification.
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for this compound quantification.
Table 1: Method Performance Characteristics
| Parameter | Method 1 | Method 2 |
| Lower Limit of Quantification (LLOQ) | 10 ng/dL[3][7] | 0.78 ng/mL[8] |
| Linearity (r²) | ≥ 0.999[3][7] | Not Specified |
| Intra-day Precision (%CV) | < 5%[3] | < 10%[8] |
| Inter-day Precision (%CV) | < 8%[3] | < 10%[8] |
| Accuracy (% Trueness) | Not Specified | 90-110%[8] |
| Extraction Recovery | ~65%[3] | > 95%[8] |
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Reversed-phase (e.g., C18)[8] |
| Mobile Phase | Gradient elution with methanol and water[3] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[3] |
| MS/MS Mode | Selected Reaction Monitoring (SRM)[4] |
Conclusion
The described LC-MS/MS method, incorporating a stable isotope-labeled internal standard, provides a robust, sensitive, and specific approach for the quantification of this compound in human serum and plasma. The detailed protocol for sample preparation, including derivatization, is critical for achieving the required analytical sensitivity. This method is well-suited for clinical research and drug development applications where accurate measurement of this compound is essential.
References
- 1. eurofins-biomnis.com [eurofins-biomnis.com]
- 2. This compound, LC/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Pregnenolone from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588), a crucial neurosteroid, serves as a precursor to a wide array of steroid hormones, including corticosteroids, androgens, and estrogens.[1][2] Its accurate quantification in biological matrices is paramount for research in neuroscience, endocrinology, and drug development. Solid-phase extraction (SPE) is a robust and widely adopted technique for the purification and concentration of this compound from complex biological samples such as serum, plasma, and brain tissue, ensuring reliable analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] These application notes provide detailed protocols and quantitative data for the SPE of this compound from various biological matrices.
Principle of Solid-Phase Extraction (SPE)
Solid-phase extraction is a sample preparation technique that separates components of a mixture based on their physical and chemical properties.[6] The process involves passing a liquid sample through a solid adsorbent (the sorbent), which retains the analyte of interest. Interfering substances are then washed away, and the purified analyte is eluted with a suitable solvent.[7] The selection of the appropriate sorbent is critical and depends on the nature of the analyte and the sample matrix.[6] For this compound, a relatively non-polar compound, reversed-phase SPE is commonly employed, utilizing sorbents like C18-bonded silica (B1680970) or polymeric materials.[4][6]
A generalized workflow for solid-phase extraction involves four key steps: conditioning, loading, washing, and elution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 7. youtube.com [youtube.com]
Application Notes: Liquid-Liquid Extraction (LLE) Protocols for the Quantification of Pregnenolone from Human Serum
Introduction
Pregnenolone (B344588) is a critical endogenous steroid hormone and a precursor to the biosynthesis of most other steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. Accurate quantification of this compound in serum is essential for researchers and clinicians in various fields, including endocrinology, neuroscience, and drug development, to understand physiological and pathological states. Liquid-liquid extraction (LLE) is a widely used sample preparation technique for the analysis of this compound in serum, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). LLE serves to remove proteins and other interfering matrix components, concentrate the analyte, and improve the sensitivity and reliability of the assay.
These application notes provide detailed protocols for the LLE of this compound from human serum, along with comparative data on the performance of different extraction methods.
Data Presentation: Comparison of LLE Protocols for this compound
The following table summarizes the quantitative data from various studies employing LLE for the extraction of this compound from serum. This allows for a direct comparison of different methodologies and their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Solvent | Methyl tert-butyl ether (MTBE)[1][2] | Ethyl Acetate[3][4] | Hexane/Ethyl Acetate[5] |
| Serum Volume | 200 µL[1][2] | 300 µL[3][4] | 100 µL[5] |
| Extraction Solvent Volume | 1 mL[1][2] | 2 x 500 µL[3][4] | Not Specified |
| Recovery | ~65%[1][2] | >75%[3][4] | >95%[5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/dL[1][2] | 5 pg/mL[3] | 50 fg on column[5] |
| Linearity (r²) | ≥ 0.999[2] | >0.99[3][4] | Not Specified |
| Inter- & Intra-batch Precision (%CV) | < 8%[1][2] | < 10% (RSD)[3][4] | < 10%[5] |
| Post-Extraction Steps | Derivatization with hydroxylamine[1][2] | None specified[3][4] | Derivatization with quaternary aminooxy reagent[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction using Methyl tert-butyl ether (MTBE)
This protocol is based on a method developed for the LC-MS/MS measurement of this compound in human blood serum.[1][2]
Materials:
-
Human serum samples
-
This compound-d4 internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Methanol, LC-MS grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Aliquot 200 µL of serum, calibrators, or quality control samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add the this compound-d4 internal standard to each tube and vortex briefly.
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Drying: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a 1:1 (v/v) mixture of water and methanol.[1][2]
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Note: In some methodologies, a derivatization step with hydroxylamine (B1172632) is performed after the drying step to improve ionization efficiency in the mass spectrometer.[1][2]
Protocol 2: Supported Liquid Extraction (SLE) using Ethyl Acetate (B1210297)
Supported Liquid Extraction is a modern alternative to traditional LLE that avoids the formation of emulsions and offers a more streamlined workflow.[3][4]
Materials:
-
Human serum samples
-
Methanolic internal standard solution
-
ISOLUTE® SLE+ 400 µL Supported Liquid Extraction plate
-
Ethyl acetate, HPLC grade
-
Positive pressure manifold or vacuum manifold
-
Collection plate
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Add 25 µL of the methanolic internal standard to 300 µL of each serum sample and mix.[3][4]
-
Sample Loading: Load the pre-treated serum samples into the wells of the ISOLUTE® SLE+ plate. Apply a low positive pressure (2-5 psi) or gentle vacuum to load the samples onto the sorbent. Allow the samples to equilibrate on the sorbent for 5 minutes.[3][4]
-
Analyte Extraction:
-
Drying: Dry the collected eluate in the collection plate under a stream of nitrogen at 40°C.[3][4]
-
Reconstitution: Reconstitute the dried samples with 200 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B, and mix thoroughly.[3][4]
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Visualizations
This compound Biosynthetic Pathway
Caption: this compound's central role as a precursor.
Liquid-Liquid Extraction (LLE) Workflow
Caption: General workflow for LLE of this compound.
Supported Liquid Extraction (SLE) Workflow
Caption: Streamlined workflow for SLE of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cognitive Effects of Pregnenolone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the cognitive-enhancing effects of pregnenolone (B344588) and its derivatives. Detailed protocols for key behavioral assays and data presentation tables are included to facilitate experimental design and execution.
Introduction
This compound (PREG) and its sulfated ester, this compound sulfate (B86663) (PREGS), are neurosteroids synthesized in the central nervous system that have been shown to modulate cognitive functions, particularly learning and memory.[1][2][3] Animal models, primarily rodents, have been instrumental in elucidating the pro-cognitive effects of these neurosteroids and their underlying mechanisms of action.[1][2][4] Studies in aged and cognitively impaired animals have demonstrated that administration of PREG or PREGS can ameliorate memory deficits, suggesting their therapeutic potential for age-related cognitive decline and neurodegenerative diseases.[1][2][4]
Animal Models and Behavioral Assays
The most commonly used animal models for studying the cognitive effects of this compound are rats and mice.[1][2][5][6] Various behavioral paradigms are employed to assess different aspects of cognition, including spatial memory, recognition memory, and avoidance learning.
Key Behavioral Assays:
-
Morris Water Maze: This test is widely used to assess spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Memory is evaluated by measuring the latency and distance traveled to find the platform, as well as the time spent in the target quadrant during a probe trial where the platform is removed.[2]
-
Y-Maze: The Y-maze is used to evaluate spatial recognition memory. The test relies on the innate tendency of rodents to explore novel environments. An animal with intact memory will spend more time in the novel arm of the maze that it has not previously explored.[2]
-
Active Avoidance Task: This task assesses learning and memory in response to an aversive stimulus. Animals learn to avoid a mild footshock by moving from one compartment to another upon presentation of a conditioned stimulus (e.g., a light or a tone).[6]
Data Presentation: Quantitative Effects of this compound on Cognition
The following tables summarize quantitative data from key studies investigating the cognitive-enhancing effects of this compound and its derivatives in rodents.
Table 1: Dose-Dependent Effects of this compound Sulfate (PREGS) on Spatial Memory in the Y-Maze
| Animal Model | Compound | Dose (intracerebroventricular) | Effect on Spatial Memory (Time in Novel Arm) | Reference |
| Rat | ent-PREGS | 0.05 nmol | Significantly increased performance | [5] |
| Mouse | ent-PREGS | 0.5 nmol | Significantly increased performance | [5] |
ent-PREGS is the synthetic enantiomer of PREGS.
Table 2: Effect of this compound Sulfate (PREGS) on Hippocampal Neurogenesis
| Animal Model | Treatment | Effect on Neurogenesis in Dentate Gyrus | Reference |
| 3- and 20-month-old rats | In vivo infusion of PREGS | Stimulated neurogenesis | [7] |
Table 3: Correlation between Endogenous Hippocampal PREGS Levels and Cognitive Performance in Aged Rats
| Behavioral Task | Correlation with Hippocampal PREGS Levels | Finding | Reference |
| Morris Water Maze | Significant negative correlation | Lower memory performance (longer distance to platform) was associated with lower PREGS levels. | [2] |
Experimental Protocols
Protocol 1: Morris Water Maze for Assessing Spatial Memory
Objective: To evaluate the effect of this compound on spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Submersible platform
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
This compound or PREGS solution
-
Vehicle solution (e.g., saline)
-
Experimental animals (rats or mice)
Procedure:
-
Acclimation: Acclimate animals to the experimental room and handling for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound, PREGS, or vehicle via the desired route (e.g., intraperitoneal injection, intracerebroventricular infusion) at a predetermined time before the training session.
-
Training Phase (Acquisition):
-
Place the hidden platform in a fixed location in one of the four quadrants of the pool.
-
Gently release the animal into the water facing the wall of the tank from one of four starting positions.
-
Allow the animal to swim freely for a set duration (e.g., 60-90 seconds) to find the platform.
-
If the animal fails to find the platform within the allotted time, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 5 consecutive days.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training session, remove the platform from the pool.
-
Place the animal in the pool from a novel starting position.
-
Record the animal's swimming path for 60 seconds.
-
Analyze the time spent in the target quadrant where the platform was previously located.
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and swim distance across training days using a repeated-measures ANOVA.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using a one-way ANOVA or t-test.
Protocol 2: Intracerebroventricular (ICV) Cannulation and Injection
Objective: To directly administer this compound or its derivatives into the cerebral ventricles of rodents.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Injection pump and Hamilton syringe
-
This compound or PREGS solution
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (for rats: ~0.8 mm posterior to bregma, 1.6 mm lateral to midline; for mice: ~0.5 mm posterior to bregma, 1.0 mm lateral to midline).[5]
-
Drill a small hole in the skull at the determined coordinates.
-
-
Cannula Implantation:
-
Lower the guide cannula to the appropriate depth above the lateral ventricle.[5]
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
-
Post-operative Care and Recovery:
-
Allow the animal to recover for at least one week before behavioral experiments.[5]
-
Handle the animal daily during the recovery period.
-
-
ICV Injection:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the injection cannula (connected to the syringe pump) into the guide cannula.
-
Infuse the drug solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
Leave the injection cannula in place for a minute after infusion to allow for diffusion.
-
Replace the dummy cannula.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound in the Brain
This compound and its sulfate ester exert their cognitive-enhancing effects through multiple signaling pathways. They are known to modulate the function of key neurotransmitter receptors, including GABA-A and NMDA receptors.[2][8] PREGS acts as a negative allosteric modulator of GABA-A receptors and a positive allosteric modulator of NMDA receptors, which can enhance synaptic plasticity and memory formation.[2] Furthermore, this compound has been shown to increase the release of acetylcholine, a neurotransmitter crucial for learning and memory.[9][10] It also promotes neurogenesis in the hippocampus, a brain region critical for memory consolidation.[7][9]
References
- 1. Role of this compound, dehydroepiandrosterone and their sulfate esters on learning and memory in cognitive aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurosteroids: Deficient cognitive performance in aged rats depends on low this compound sulfate levels in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Memory-enhancing effects in male mice of this compound and steroids metabolically derived from it - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sulfate enhances neurogenesis and PSA-NCAM in young and aged hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proof-of-Concept Trial with the Neurosteroid this compound Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing Cognitive Function with this compound - Page 1 - Life Extension [lifeextension.com]
- 10. This compound sulfate and aging of cognitive functions: behavioral, neurochemical, and morphological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Pregnenolone Levels in Saliva Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregnenolone (B344588) is a critical endogenous steroid, often referred to as the "mother hormone" as it is the precursor from which most other steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens, are synthesized.[1][2] Its measurement in biological matrices is of significant interest in various fields of research, including endocrinology, neuroscience, and pharmacology. Saliva offers a non-invasive, stress-free sample matrix for the determination of unbound, biologically active this compound levels.[3][4] This document provides detailed protocols and comparative data for the two primary analytical techniques used to measure this compound in saliva: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Measurement Techniques
The choice of analytical method for salivary this compound measurement depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. Below is a summary of the key performance characteristics of ELISA and LC-MS/MS.
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay based on antigen-antibody reaction. | Physicochemical detection based on mass-to-charge ratio. |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids. | High specificity, allowing for the simultaneous measurement of multiple steroids.[3][5] |
| Sensitivity (LLOQ) | Typically in the low pg/mL to ng/mL range.[6][7] | High sensitivity, often reaching sub-pg/mL to low pg/mL levels.[5][8] |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput compared to ELISA, but multiplexing capabilities are a key advantage.[3] |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Sample Volume | Typically requires 50-100 µL of saliva per replicate.[6][9] | Can be performed with as little as 50-200 µL of saliva.[3][8] |
| Validation | Requires careful validation of antibody specificity. | Requires rigorous method development and validation. |
Experimental Protocols
Saliva Sample Collection and Handling
Proper sample collection and handling are crucial for accurate and reliable results, regardless of the analytical technique used.
-
Sample Collection:
-
Participants should refrain from eating, drinking (except water), and brushing their teeth for at least 30 minutes before sample collection.
-
Saliva can be collected by passive drool into a collection tube or by using specialized collection swabs.
-
Ensure the collection tube is properly labeled with the participant's ID, date, and time of collection.
-
-
Sample Processing:
-
Immediately after collection, samples should be refrigerated.
-
For long-term storage, samples should be frozen at -20°C or lower.[10]
-
Prior to analysis, thaw the samples completely, vortex, and centrifuge at approximately 1500 x g for 15 minutes to pellet mucins and other particulate matter.[10]
-
Use the clear supernatant for the assay.
-
Protocol 1: this compound Measurement by ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[6][7][9][11] Always refer to the specific manufacturer's instructions provided with the kit.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, this compound standard, HRP-conjugated this compound, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Vortex mixer
-
Plate shaker (optional)
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer and HRP conjugate working solutions according to the kit instructions.
-
Pipette 50 µL of standards, controls, and saliva samples into the appropriate wells of the pre-coated microplate.
-
Pipette 100 µL of the HRP-conjugated this compound working solution into each well.
-
Incubate the plate, typically for 60 minutes at room temperature, with gentle shaking if recommended.
-
Wash the wells three to five times with the prepared wash buffer.
-
Add 150 µL of the TMB substrate solution to each well and incubate for 10-15 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Read the absorbance of each well at 450 nm within 20 minutes of adding the stop solution.
-
Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample absorbance values.
Protocol 2: this compound Measurement by LC-MS/MS
This protocol outlines a general workflow for the analysis of salivary this compound using LC-MS/MS.[3][5][12] Method development and validation are critical for achieving accurate and reliable results.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Appropriate analytical column (e.g., C18)
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
-
Reconstitution solvent (e.g., methanol/water mixture)
-
Calibrators and quality control samples
-
Sample preparation materials (e.g., supported liquid extraction plates or solid-phase extraction cartridges)
Procedure:
-
Sample Preparation (Extraction):
-
Pipette an aliquot of the saliva supernatant (e.g., 100 µL) into a clean tube.
-
Add the internal standard solution.
-
Perform liquid-liquid extraction, supported liquid extraction (SLE), or solid-phase extraction (SPE) to isolate the steroids from the saliva matrix.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the reconstitution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation of this compound from other steroids using a suitable gradient elution program.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer. Specific precursor-product ion transitions for this compound and the internal standard should be used.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of this compound in the samples by comparing the peak area ratios to a calibration curve prepared with known concentrations of this compound.
-
Visualizations
Experimental Workflow for Salivary this compound Measurement
Caption: Workflow for salivary this compound measurement.
This compound Signaling Pathway
Caption: Steroidogenesis pathway from cholesterol.
Conclusion
The measurement of salivary this compound is a valuable tool in both research and clinical settings. While ELISA offers a high-throughput and cost-effective solution for large-scale studies, LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for accurate quantification and multiplex analysis of steroid hormones.[3] The choice of methodology should be guided by the specific research question, available resources, and the desired level of analytical performance. Careful adherence to standardized protocols for sample collection, handling, and analysis is paramount for obtaining reliable and reproducible data.
References
- 1. zrtlab.com [zrtlab.com]
- 2. moveforwardnaturalhealth.com [moveforwardnaturalhealth.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Salivary Hormone Testing [southcarolinablues.com]
- 5. Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Kit [ABIN6963403] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. eaglebio.com [eaglebio.com]
- 10. salimetrics.com [salimetrics.com]
- 11. eaglebio.com [eaglebio.com]
- 12. A Comparison of Salivary Steroid Levels during Diagnostic Tests for Adrenal Insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Pregnenolone LC-MS/MS Analysis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of pregnenolone (B344588).
Troubleshooting Guide: Common Issues and Solutions
Q1: I am observing poor sensitivity and inconsistent results for my this compound analysis. Could this be due to matrix effects?
A: Yes, poor sensitivity, low signal intensity, and inconsistent results are common indicators of significant matrix effects.[1] Matrix effects, which include ion suppression or enhancement, are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, serum) that interfere with the ionization of this compound.[1][2][3] This interference can lead to inaccurate quantification and reduced reproducibility.[1] To confirm if matrix effects are the cause, a post-extraction spike experiment is highly recommended.[1]
Q2: My data shows significant ion suppression. What are the most effective strategies to minimize this?
A: A multi-faceted approach is the most effective way to combat ion suppression.[2][4] Key strategies include:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components, particularly phospholipids, which are a major cause of ion suppression in bioanalysis.[1][4] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at cleaning up samples than simple Protein Precipitation (PPT).[1][2][5]
-
Refine Chromatographic Conditions: Optimizing your LC method can separate this compound from matrix components that co-elute.[2] This can be achieved by adjusting the gradient elution, flow rate, or trying a different column chemistry (e.g., C18, Phenyl-Hexyl).[2][6]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the gold standard for compensating for matrix effects.[1][2][4] Since it has nearly identical physicochemical properties to this compound, it will experience similar ion suppression or enhancement, allowing for accurate correction during data analysis.[1]
-
Consider Derivatization: this compound does not ionize efficiently.[6][7] Derivatization, for instance with hydroxylamine (B1172632) to form oxime derivatives, can significantly improve ionization efficiency and sensitivity, potentially mitigating the impact of matrix effects.[6][7]
Frequently Asked Questions (FAQs)
Sample Preparation
Q3: What is the most effective sample preparation technique to reduce matrix effects for this compound analysis in plasma or serum?
A: A combination of protein precipitation followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often the most effective approach.[2] This multi-step process efficiently removes a large portion of matrix components like proteins and phospholipids.[2] For steroid analysis, a common and effective method is protein precipitation with acetonitrile (B52724) followed by LLE with methyl tert-butyl ether (MTBE).[2][6][7][8]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so crucial for this analysis?
A: A SIL-IS is critical for ensuring accurate and precise quantification.[2] It co-elutes with the analyte and experiences the same variations in sample preparation and matrix effects.[1] By calculating the peak area ratio of this compound to its SIL-IS, these variations can be normalized, leading to more reliable results.[1]
Chromatography and Mass Spectrometry
Q5: How can I optimize my chromatographic method to reduce matrix effects?
A: Chromatographic optimization aims to separate this compound from interfering matrix components.[2] Key strategies include:
-
Gradient Elution: Employing a well-designed gradient can resolve this compound from co-eluting interferences.[2][6]
-
Column Chemistry: Experimenting with different column chemistries, such as C18 or Phenyl-Hexyl, can alter selectivity and improve separation.[2][6][7]
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact separation efficiency.[8]
Q6: Can changing my mass spectrometer's ion source or parameters help?
A: Yes, to some extent. While less common than modifying sample preparation and chromatography, optimizing ESI source parameters like capillary voltage, gas flow, and temperature can be beneficial.[2] In some instances, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) might be advantageous, as APCI can be less susceptible to matrix effects for certain analytes.[2][4] However, this compound itself does not ionize well with either technique without derivatization.[7]
Quantitative Data Summary
The following tables summarize quantitative data related to the performance of different sample preparation methods in this compound and steroid analysis.
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Key Advantages |
| Protein Precipitation (PPT) | 85-110% | High potential for ion suppression due to residual phospholipids. | Simple, fast, and inexpensive. |
| Liquid-Liquid Extraction (LLE) | 65-100% | Reduced matrix effects compared to PPT. | Provides cleaner extracts by removing polar interferences.[3] |
| Solid-Phase Extraction (SPE) | 70-100% | Significant reduction in matrix effects. | Highly selective for analytes and effective at removing interferences. |
Note: The actual recovery and matrix effect will depend on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare a Blank Matrix Sample: Extract a sample of the biological matrix (e.g., serum, plasma) that does not contain this compound using your established sample preparation protocol.
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration.
-
Prepare a Post-Spike Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat standard solution.
-
Analyze and Compare: Analyze both the neat standard and the post-spike sample by LC-MS/MS.
-
Calculate the Matrix Effect: Use the following formula: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Standard) x 100%[2] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
Protocol 2: Protein Precipitation followed by Liquid-Liquid Extraction for this compound in Serum/Plasma
This protocol is a robust method for reducing matrix effects in this compound analysis.[2][8]
-
Aliquoting: Transfer 100-200 µL of serum or plasma to a polypropylene (B1209903) tube.[2][8]
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., this compound-d4) working solution.[2][6][7]
-
Protein Precipitation: Add 200-400 µL of cold (-20 °C) acetonitrile, vortex for 30 seconds, and incubate at 2-8°C for 15 minutes.[2][8]
-
Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[2]
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube, add 1 mL of methyl tert-butyl ether (MTBE), and vortex for 5 minutes.[2][6][7][8]
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.[2]
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen at an elevated temperature (e.g., 55°C).[2][8]
-
Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial mobile phase.[2][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pregnenolone ELISA Kits
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during pregnenolone (B344588) ELISA experiments, with a specific focus on high background problems.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a this compound ELISA?
A1: High background refers to an unexpectedly high optical density (OD) reading in the zero standard (0 ng/mL) and/or non-specific binding (NSB) wells. This elevated signal-to-noise ratio can mask the specific signal from your samples, reducing the sensitivity and accuracy of the assay.[1]
Q2: Why is my zero standard showing a very low signal in a competitive this compound ELISA?
A2: In a competitive ELISA for a small molecule like this compound, the signal is inversely proportional to the concentration of this compound. Therefore, the zero standard (containing no this compound) should exhibit the highest signal, as the enzyme-conjugated this compound has no unlabeled this compound to compete with for antibody binding sites. A low signal in the zero standard indicates a fundamental issue with the assay, such as inactive reagents or incorrect assay setup.
Q3: Can cross-reactivity with other steroids cause high background?
A3: In the context of a competitive this compound ELISA, cross-reactivity with other steroids would lead to a lower signal for a given concentration of this compound, not a higher background. This is because the cross-reacting steroid would compete with the enzyme-labeled this compound for antibody binding, reducing the overall signal. However, it is crucial to be aware of potential cross-reactivity as it can lead to inaccurate quantification of this compound.[2][3]
Q4: How can I differentiate between high background caused by non-specific binding and a contaminated substrate?
A4: High background from non-specific binding will typically show a gradient across the plate, with higher ODs in wells that contain all assay components (minus the analyte). In contrast, a contaminated or prematurely activated substrate solution will usually result in a uniformly high color development across the entire plate, including blank wells.[4][5][6]
Troubleshooting High Background
High background in your this compound ELISA can be a significant issue, leading to reduced assay sensitivity and inaccurate results. The following guide provides a systematic approach to identifying and resolving the root causes of high background.
Issue 1: Inadequate Washing
Insufficient washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[7][8][9]
| Potential Cause | Recommended Solution |
| Insufficient number of wash cycles | Increase the number of washes (e.g., from 3 to 5 cycles).[10] |
| Inadequate soaking time | Introduce a short soak step (15-30 seconds) during each wash cycle.[1] |
| Incorrect washing technique | Ensure complete aspiration of wash buffer after each wash. Avoid letting the wells dry out completely.[10][11] |
| Contaminated wash buffer | Prepare fresh wash buffer for each assay.[3][12] |
Issue 2: Ineffective Blocking
The purpose of the blocking buffer is to prevent non-specific binding of the antibody to the microplate surface.[1][13]
| Potential Cause | Recommended Solution |
| Insufficient blocking time or temperature | Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[13] |
| Incompatible blocking buffer | If using a self-coated plate, consider trying a different blocking agent (e.g., 1-5% BSA or non-fat dry milk).[13] |
| Blocking agent cross-reactivity | Ensure the blocking agent does not cross-react with the antibodies or other assay components. |
Issue 3: Sub-optimal Antibody/Reagent Concentrations
Using excessive concentrations of antibodies or the enzyme conjugate can lead to increased non-specific binding.[3][14]
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration.[14] |
| Enzyme-conjugate concentration too high | Dilute the enzyme conjugate according to the kit's protocol. Consider further dilution if high background persists.[6] |
Issue 4: Incubation and Substrate Handling Issues
Incorrect incubation times, temperatures, or substrate handling can contribute to high background.
| Potential Cause | Recommended Solution |
| Incubation times too long | Adhere to the incubation times specified in the kit protocol.[15][16] |
| Incubation temperature too high | Ensure incubations are carried out at the recommended temperature to avoid accelerated non-specific binding.[17][18] |
| Substrate solution contaminated or exposed to light | Use fresh, colorless substrate solution. Protect the substrate from light during incubation.[5][6] |
| Reaction stopped too late | Read the plate immediately after adding the stop solution.[4][14] |
Experimental Protocols
Protocol 1: Optimal Plate Washing Technique (Manual)
-
Preparation : Prepare the wash buffer according to the kit's instructions. Ensure you have a clean sink and low-lint absorbent paper.[10]
-
Discarding Liquid : Invert the microplate over the sink and firmly flick your wrist to discard the liquid from the wells. Repeat this motion once more to ensure maximum removal.[10]
-
Washing : Using a squirt bottle with a trimmed tip for a gentle but generous flow, fill all wells with wash buffer. Avoid directly squirting into the wells to prevent dissociation of bound molecules.[10]
-
Aspiration : Invert and flick the plate again to discard the wash buffer.
-
Repeat : Perform the recommended number of wash cycles as per the kit's protocol (typically 3-5 times). For the final wash, after discarding the buffer, firmly tap the plate upside down on a stack of clean absorbent paper to remove any residual liquid.[10]
-
Proceed Immediately : Do not allow the wells to dry out before adding the next reagent.[10]
Protocol 2: Antibody Titration to Optimize Concentration
-
Plate Coating (if applicable) : If you are developing your own assay, coat the microplate wells with the capture antibody at a constant concentration.
-
Blocking : Block the plate as you normally would.
-
Serial Dilution of Primary Antibody : Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000).
-
Incubation : Add the different antibody dilutions to the wells and incubate according to your standard protocol.
-
Secondary Antibody and Detection : Add the enzyme-conjugated secondary antibody (at a constant concentration) and the substrate.
-
Analysis : Analyze the results to identify the antibody dilution that provides the best signal-to-noise ratio (high specific signal with low background).
Visual Guides
Caption: A workflow diagram for troubleshooting high background in ELISA.
Caption: The inverse relationship between analyte concentration and signal in a competitive ELISA.
References
- 1. arp1.com [arp1.com]
- 2. ibl-america.com [ibl-america.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. hiyka.com [hiyka.com]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. sinobiological.com [sinobiological.com]
- 16. One-Incubation One-Hour Multiplex ELISA Enabled by Aqueous Two-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
- 18. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
Technical Support Center: Optimizing Pregnenolone Recovery from Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of pregnenolone (B344588) from serum samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the serum extraction of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete Protein Precipitation: Proteins binding to this compound can prevent its extraction. | Ensure complete protein precipitation by using cold acetonitrile (B52724) or treating the sample with acids like 4% phosphoric acid or 0.1 M formic acid before extraction.[1] |
| Inefficient Extraction Method: The chosen solvent or extraction technique (LLE vs. SPE) may not be optimal for this compound. | For Liquid-Liquid Extraction (LLE), consider using methyl t-butyl ether (MTBE) as it has been shown to be effective.[2][3][4] For Solid-Phase Extraction (SPE), hydrophilic-lipophilic balanced (HLB) polymer-based sorbents are a good choice.[1] | |
| Suboptimal pH: The pH of the sample can affect the extraction efficiency of steroids. | Adjust the sample pH to around 7.0 for optimal extraction.[5] | |
| Analyte Loss During Evaporation: this compound can be lost if the evaporation step is too harsh. | Evaporate the extract to dryness under a gentle stream of nitrogen at a controlled temperature (40-60°C).[1] | |
| Non-Specific Binding: Steroids are known to bind to plastic surfaces, leading to lower recovery. | Using collection plates and reconstitution solvents with at least 50% methanol (B129727) can minimize this effect. | |
| High Variability in Results (Poor Reproducibility) | Inconsistent Sample Handling: Variations in vortexing time, centrifugation speed, or temperature can lead to inconsistent results. | Standardize all steps of the protocol, including vortexing duration and speed, centrifugation force and time, and temperature control. |
| Matrix Effects: Co-extracted substances from the serum can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS. | Perform a post-extraction spike analysis to determine the presence and extent of matrix effects.[6] If significant matrix effects are detected, further optimization of the sample preparation, such as using a more rigorous SPE cleanup or derivatization, may be necessary.[3][4] | |
| Incomplete Reconstitution: The dried extract may not fully dissolve in the reconstitution solvent. | Vortex the reconstituted sample thoroughly before analysis to ensure complete dissolution. | |
| Presence of Interfering Peaks in Chromatogram | Inadequate Sample Cleanup: The extraction method may not be effectively removing all interfering substances from the serum matrix. | For SPE, optimize the wash steps. For example, a wash with 5% methanol in water can remove salts, and a subsequent wash with 40% methanol in water can remove less polar interferences.[1] For LLE, a back-extraction step with an aqueous solution may help remove polar interferences. |
| Contamination: Contamination can be introduced from various sources, including solvents, labware, or the instrument itself. | Use high-purity, LC-MS grade solvents and reagents.[1][7] Thoroughly clean all glassware and use disposable plasticware where possible. Run solvent blanks to check for system contamination. |
Frequently Asked Questions (FAQs)
Q1: Which is the better extraction method for this compound from serum: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective for this compound extraction. SPE is often favored for its higher potential for automation, cleaner extracts, and potentially higher and more reproducible recoveries.[8][9][10] LLE, on the other hand, is a simpler and often less expensive technique. The choice between the two will depend on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.
Q2: What are the most common solvents used for this compound extraction?
For LLE, methyl t-butyl ether (MTBE) is a frequently used and effective solvent.[2][3][4] For SPE, elution is typically performed with methanol or acetonitrile.[1] Ethyl acetate (B1210297) has also been shown to be an effective elution solvent, particularly if dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) is not a target analyte.[7]
Q3: How can I minimize matrix effects in my this compound assay?
Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[6] To mitigate these effects:
-
Optimize Sample Cleanup: A more rigorous SPE protocol with optimized wash steps can help remove interfering substances.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d4) that co-elutes with the analyte can help to compensate for matrix effects.[1][3]
-
Chromatographic Separation: Adjusting the chromatographic conditions to separate this compound from interfering compounds can also be effective.
-
Derivatization: Derivatizing this compound can shift its retention time and improve its ionization efficiency, potentially moving it away from interfering matrix components.[3][4]
Q4: What is the purpose of derivatization in this compound analysis?
This compound does not ionize well in electrospray ionization (ESI) mass spectrometry. Derivatization with reagents like hydroxylamine (B1172632) converts this compound into its oxime derivative, which ionizes more efficiently, leading to a significant improvement in sensitivity and the lower limit of quantification (LOQ).[3][4]
Q5: My this compound recovery is still low after trying the troubleshooting steps. What else can I do?
If you continue to experience low recovery, consider the following:
-
Sample Quality: Ensure that serum samples have been properly stored (e.g., at -80°C) and handled to prevent degradation of this compound.[1]
-
Method Validation: A full method validation according to regulatory guidelines can help identify any systematic errors in your procedure.[2]
-
Cross-Validation: Compare your results with an established reference method or a reference laboratory to verify the accuracy of your measurements.[3]
Data Presentation
Table 1: Comparison of this compound Recovery Rates by Extraction Method
| Extraction Method | Sorbent/Solvent | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | EVOLUTE® EXPRESS ABN | >80% | [7] |
| Supported Liquid Extraction (SLE) | ISOLUTE® SLE+ | >75% | [11] |
| Liquid-Liquid Extraction (LLE) | Methyl t-butyl ether (MTBE) | ~65% (for internal standard) | [3][4] |
| Solid-Phase Extraction (SPE) | Not specified | 98.2 - 109.4% (from cell culture media) | [8] |
Note: Recovery rates can vary depending on the specific protocol, matrix, and analytical method used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum
This protocol is a generalized procedure and may require optimization.
1. Sample Preparation:
- Thaw serum samples on ice.
- In a microcentrifuge tube, add 200 µL of serum.
- Spike with an appropriate amount of internal standard (e.g., this compound-d4).
- Add 200 µL of 4% phosphoric acid or 0.1 M formic acid to precipitate proteins.[1]
- Vortex for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
- Transfer the supernatant to a clean tube.
2. SPE Procedure (using a hydrophilic-lipophilic balanced polymer sorbent):
- Conditioning: Pass 1 mL of methanol through the SPE cartridge.
- Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[1]
- Loading: Load the prepared supernatant onto the cartridge.
- Washing:
- Wash 1: Pass 1 mL of 5% methanol in water.[1]
- Wash 2: Pass 1 mL of 40% methanol in water.[1]
- Elution: Elute this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[1]
3. Post-Extraction:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.[1]
- Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 water:methanol).[1]
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Serum
This protocol is a generalized procedure and may require optimization.
1. Sample Preparation:
- Pipette 200 µL of serum into a clean tube.
- Spike with an appropriate amount of internal standard (e.g., this compound-d4).
2. LLE Procedure:
- Add 1 mL of methyl t-butyl ether (MTBE).[2][3]
- Vortex vigorously for 1-2 minutes.
- Centrifuge to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (containing this compound) to a clean tube.
3. Post-Extraction:
- Evaporate the organic extract to dryness under a gentle stream of nitrogen.
- (Optional but recommended for increased sensitivity) Derivatize the dried residue with hydroxylamine.[3][4]
- Reconstitute the dried (and derivatized) extract in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Workflow for this compound Serum Extraction using SPE or LLE.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 11. biotage.com [biotage.com]
addressing cross-reactivity in pregnenolone immunoassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in pregnenolone (B344588) immunoassays.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your this compound immunoassay experiments.
Issue 1: Higher-Than-Expected this compound Readings
-
Possible Cause: Cross-reactivity with other steroids.
-
The antibody used in the assay may be binding to other structurally similar steroids present in the sample, leading to a falsely elevated signal.[1] Steroid hormones are particularly prone to cross-reactivity in immunoassays due to their shared core structure.[2]
-
Recommended Action:
-
Review the Cross-Reactivity Data: Consult the cross-reactivity table (Table 1) to identify potential cross-reactants. Pay close attention to steroids that are known to be present in your sample type at high concentrations.
-
Sample Purification: Implement a sample purification step, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering steroids before running the immunoassay.[3] Detailed protocols for these procedures are provided below (see Experimental Protocols).
-
Confirmation with a Reference Method: Analyze a subset of your samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the initial immunoassay results.[3] LC-MS/MS is considered the "gold standard" for steroid hormone measurement due to its high specificity.[4]
-
-
-
Possible Cause: Heterophile Antibody Interference.
-
Heterophile antibodies are human antibodies that can bind to the animal antibodies used in immunoassay kits, leading to a false-positive signal.[5]
-
Recommended Action:
-
Use Blocking Agents: Some commercial kits include blocking agents to minimize heterophile antibody interference. Check your kit's manual for details.
-
Sample Dilution: Diluting the sample can sometimes reduce the effect of heterophile antibodies.
-
Consult the Manufacturer: If you suspect heterophile antibody interference, contact the immunoassay kit manufacturer for guidance.
-
-
Issue 2: High Background Signal
-
Possible Cause: Non-specific binding of antibodies.
-
The primary or secondary antibodies may be binding non-specifically to the microplate wells.[6]
-
Recommended Action:
-
Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.[7]
-
Increase Wash Steps: Add extra wash steps after the primary and secondary antibody incubations to more effectively remove unbound antibodies.[6]
-
Antibody Titration: Optimize the concentrations of the primary and secondary antibodies to find the best signal-to-noise ratio.[3]
-
-
-
Possible Cause: Contaminated Reagents or Buffers.
-
Contamination of wash buffers or other reagents can lead to a high background signal.
-
Recommended Action:
-
Prepare Fresh Buffers: Always prepare fresh wash and assay buffers for each experiment.
-
Check Water Quality: Use high-purity water (e.g., Milli-Q or equivalent) for all reagent preparations.
-
-
Issue 3: Inconsistent Results Between Assay Runs
-
Possible Cause: Lot-to-lot variability of the kit.
-
There can be slight differences in the performance of different manufacturing lots of the same immunoassay kit.
-
Recommended Action:
-
Run Quality Control Samples: Always include quality control (QC) samples with known concentrations in each assay run to monitor for variability.
-
Contact the Manufacturer: If you observe significant lot-to-lot variability, contact the kit manufacturer and provide them with the lot numbers and your data.
-
-
-
Possible Cause: Procedural Inconsistencies.
-
Minor variations in incubation times, temperatures, or pipetting techniques can lead to inconsistent results.[6]
-
Recommended Action:
-
Standardize Procedures: Ensure that all experimental steps are performed consistently across all assays.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a this compound immunoassay?
A1: Cross-reactivity occurs when the antibodies in the immunoassay kit bind to molecules that are structurally similar to this compound.[2] This is a common issue in steroid hormone immunoassays because steroids share a similar chemical structure. This non-specific binding can lead to inaccurate, often falsely elevated, results.
Q2: Which steroids are most likely to cross-react with a this compound antibody?
A2: Steroids with a similar chemical structure to this compound are the most likely to cross-react. These include progesterone, dehydroepiandrosterone (B1670201) (DHEA), 5α-androstanediol, and this compound sulfate.[4][8] The degree of cross-reactivity varies between different immunoassay kits (see Table 1).
Q3: How can I determine if my this compound immunoassay results are affected by cross-reactivity?
A3: A common method is to perform a spike and recovery experiment. Add a known amount of a potentially cross-reacting steroid to your sample and measure the this compound concentration. If the measured concentration increases significantly beyond what is expected, cross-reactivity is likely occurring. Additionally, comparing your immunoassay results with a more specific method like LC-MS/MS can confirm the presence of interference.
Q4: What is the difference between Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for sample purification?
A4: Both are methods to remove interfering substances from your sample before running the immunoassay.
-
LLE uses two immiscible solvents (e.g., an aqueous sample and an organic solvent) to separate the analyte of interest. It is a relatively simple technique but can be time-consuming and may result in the formation of emulsions.[2]
-
SPE uses a solid sorbent material packed in a cartridge to selectively adsorb the analyte from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted. SPE often provides cleaner extracts and higher analyte recovery compared to LLE.[1]
Q5: What is the "gold standard" method for steroid hormone measurement to avoid cross-reactivity?
A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone analysis.[4] This technique physically separates the different steroids in the sample before detection, providing a much higher degree of specificity and accuracy compared to immunoassays.
Data Presentation
Table 1: Cross-Reactivity of Various Steroids in Commercial this compound ELISA Kits
| Cross-Reactant | IBL-America this compound ELISA Kit (%)[9] | This compound ELISA Kit (Manufacturer 2) (%)[4][8][10] |
| This compound | 100 | 100 |
| Progesterone | 6.0 | 6.0 |
| Dehydroisoandrosterone (DHEA) | 5.2 | 5.2 |
| 5α-Androstanediol | 4.7 | 4.7 |
| Epiandrosterone | 1.0 | 1.0 |
| This compound Sulfate | 0.4 | 0.4 |
| Androstandione | 0.3 | 0.3 |
| 5α-Androsterone | 0.3 | 0.3 |
| DHEA-S | 0.2 | 0.2 |
| Etiocholanolone | 0.1 | 0.1 |
| Adrenosterone | < 0.1 | < 0.1 |
| Aldosterone | < 0.1 | < 0.1 |
| Androstenedione | < 0.1 | < 0.1 |
| Cholesterol | < 0.1 | < 0.1 |
| Corticosterone | < 0.1 | < 0.1 |
| 5α-DHT | < 0.1 | < 0.1 |
| 17β-Estradiol | < 0.1 | < 0.1 |
| Estriol | < 0.1 | < 0.1 |
| Testosterone | < 0.1 | < 0.1 |
Note: Cross-reactivity data is provided by the manufacturers and may vary between different kit lots. Always refer to the package insert of your specific assay kit for the most accurate information.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Serum
This protocol describes a general procedure for extracting this compound from serum using a C18 SPE cartridge to reduce matrix effects and potential cross-reactivity.
-
Materials:
-
C18 SPE cartridges (e.g., 1 mL, 100 mg)
-
Serum samples
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through the sorbent, followed by 2 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Dilute 100 µL of serum with 900 µL of deionized water. Load the diluted serum onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 2 mL of 40% methanol in water to remove more polar interfering substances.
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids.[11]
-
-
Elution: Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.[11]
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).[3]
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Hormones from Plasma
This protocol provides a general method for extracting steroid hormones from plasma using an organic solvent.
-
Materials:
-
Plasma samples
-
Diethyl ether or ethyl acetate (HPLC grade)
-
Dry ice/ethanol bath
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Solvent Addition: Add diethyl ether or ethyl acetate to the plasma sample at a 5:1 (v/v) solvent-to-sample ratio in a glass tube.[12]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the phases to separate for 5 minutes. The organic solvent layer containing the steroids will be on top.
-
Extraction:
-
Freeze the aqueous (lower) layer in a dry ice/ethanol bath.[12]
-
Carefully pour off the liquid organic solvent layer into a clean tube.
-
Repeat the extraction process (steps 1-4) on the aqueous layer to maximize recovery, combining the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL).
-
-
Protocol 3: Determining Antibody Cross-Reactivity in a Competitive ELISA
This protocol outlines a method to determine the percentage of cross-reactivity of a specific compound in your this compound immunoassay.
-
Procedure:
-
Prepare Standard Curves:
-
Prepare a standard curve for this compound according to the kit manufacturer's instructions.
-
Prepare a separate standard curve for the potentially cross-reacting compound in the same assay buffer.
-
-
Determine 50% Binding (B/B0):
-
From the this compound standard curve, determine the concentration that causes a 50% reduction in the maximum signal (50% B/B0). Let this be Concentration (this compound) .
-
From the cross-reacting compound's standard curve, determine the concentration that causes a 50% reduction in the maximum signal. Let this be Concentration (Cross-reactant) .
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = [Concentration (this compound) / Concentration (Cross-reactant)] x 100
-
-
Visualizations
Caption: Simplified steroidogenesis pathway showing this compound and related steroids.
Caption: Troubleshooting workflow for high this compound immunoassay readings.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved extraction method for plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ldn.de [ldn.de]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound ELISA Kit [elisakits.co.uk]
- 9. ibl-america.com [ibl-america.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
Navigating the Nuances of Pregnenolone Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for pregnenolone (B344588). This resource is designed to provide you with detailed information, troubleshooting guidance, and answers to frequently asked questions regarding the stability of this compound in various solvents and under different storage conditions. Ensuring the integrity of your this compound solutions is paramount for obtaining accurate and reproducible experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Solution | - Solvent Evaporation: The solvent may have evaporated, increasing the concentration of this compound beyond its solubility limit.- Temperature Fluctuation: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.- Incorrect Solvent Choice: The solvent may not be appropriate for the desired concentration of this compound. | - Re-dissolve: Gently warm the solution and vortex or sonicate to re-dissolve the precipitate. Ensure vials are tightly sealed to prevent solvent evaporation.- Solvent Addition: If warming is ineffective, add a small amount of the original solvent to decrease the concentration.- Optimize Storage: Store solutions at a consistent, appropriate temperature. Avoid storing solutions near a freezer door where temperature fluctuations are common. |
| Inconsistent or Low Analytical Signal (LC-MS/MS) | - Degradation of this compound: The compound may have degraded due to improper storage (e.g., prolonged storage of aqueous solutions, exposure to light or extreme pH).- Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1] | - Prepare Fresh Solutions: Whenever possible, use freshly prepared solutions, especially for aqueous dilutions which are not recommended for storage longer than a day.[2]- Optimize Sample Preparation: Employ protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to minimize matrix effects.[3]- Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is crucial for correcting variability caused by matrix effects.[3] |
| Appearance of Unexpected Peaks in Chromatography | - Degradation Products: New peaks may correspond to degradation products of this compound.- Contamination: The sample or solvent may be contaminated. | - Perform Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light). This will help in confirming if the unexpected peaks are related to this compound degradation.- Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., HPLC or LC-MS grade).- Properly Clean Equipment: Thoroughly clean all glassware and labware to avoid cross-contamination. |
| Loss of Compound Due to Adsorption | - Plasticware Adsorption: this compound, being lipophilic, can adsorb to the surface of plastic containers, especially polypropylene (B1209903). This effect is more pronounced at lower temperatures.[4] | - Use Glass Vials: Whenever possible, use silanized glass vials for storing this compound solutions to minimize adsorption.- Pre-treat Plasticware: If plasticware must be used, consider pre-treating it with a solution of a similar compound to saturate the binding sites.- Store at Room Temperature (if stability allows): Adsorption of this compound to polypropylene is higher at 4°C compared to room temperature.[4] |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO) [5]
-
Ethanol [6]
-
Methanol [2]
-
Acetonitrile [2]
For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[2]
Q2: How should I store solid this compound?
A2: Solid crystalline this compound is generally stable for at least four years when stored at room temperature.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: The stability of this compound in solution is dependent on the solvent and storage temperature. Here are some general guidelines:
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[2]
-
Organic Stock Solutions (e.g., in DMSO):
-
For long-term storage (up to 1 year), it is recommended to aliquot the stock solution and store it at -80°C.
-
For short-term storage (up to 1 month), storage at -20°C is acceptable.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation and dilution of the compound due to the hygroscopic nature of DMSO.[5][7]
-
Q4: Can I store this compound solutions in plastic tubes?
A4: this compound can adsorb to plastic surfaces, particularly polypropylene. This can lead to a significant loss of the compound from the solution.[4] The degree of adsorption is dependent on the type of plastic, the solvent, and the storage temperature.[4] For accurate and reproducible results, it is highly recommended to use glass vials, preferably silanized, for the storage of this compound solutions.
Stability and Degradation
Q5: What factors can cause this compound to degrade?
A5: this compound can be susceptible to degradation under certain conditions, including:
-
Hydrolysis: Degradation can occur in the presence of strong acids or bases.
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Photolysis: Exposure to light, particularly UV light, may cause degradation.
-
Thermal Stress: High temperatures can accelerate degradation.
Q6: What are the potential degradation products of this compound?
A6: While specific degradation pathways for this compound are not extensively detailed in the readily available literature, forced degradation studies, a common practice in pharmaceutical development, can be used to identify potential degradation products.[8] These studies involve exposing the drug to harsh conditions to accelerate degradation. Based on the structure of this compound, potential degradation reactions could include oxidation of the hydroxyl group, isomerization of the double bond, or cleavage of the steroid ring system under extreme conditions.
Analytical Considerations
Q7: What is a stability-indicating analytical method?
A7: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. HPLC and LC-MS/MS are commonly used techniques for developing such methods.[9]
Q8: How do I develop a stability-indicating HPLC method for this compound?
A8: The development of a stability-indicating HPLC method involves several key steps:
-
Forced Degradation: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[8]
-
Method Development: Develop an HPLC method (e.g., select a suitable column, mobile phase, and detector) that can separate this compound from all the generated degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Quantitative Data Summary
While comprehensive quantitative stability data for this compound in various solvents is not widely published, the following tables summarize available information and provide general expectations based on the chemical nature of the compound and data from commercial suppliers.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~22 mg/mL | [5] |
| Ethanol | ~22 mg/mL | [5] |
| Methanol | ~1 mg/mL | [2] |
| Acetonitrile | ~1 mg/mL | [2] |
| Water | Insoluble | [5] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Reference |
| Aqueous Buffer | 4°C | Not recommended for > 24 hours | [2] |
| DMSO | -20°C | Up to 1 month | [5] |
| DMSO | -80°C | Up to 1 year | [5] |
| Ethanol | -20°C | Stock solutions are generally stable, but specific data is limited. Best practice is to store in aliquots at low temperatures. | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 316.48 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.16 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Workflow for a Forced Degradation Study
This protocol outlines a general workflow for conducting a forced degradation study of this compound to develop a stability-indicating method.
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathways and Logical Relationships
This compound Biosynthesis and Major Metabolic Pathways
This compound is a central precursor in the biosynthesis of most steroid hormones. Understanding these pathways is crucial as the stability of this compound can impact the entire steroidogenic cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. longdom.org [longdom.org]
- 9. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC [scirp.org]
Technical Support Center: Optimizing Derivatization Reactions for Pregnenolone GC-MS Analysis
Welcome to the technical support center for the optimization of pregnenolone (B344588) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable analytical results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound for GC-MS analysis.
Issue: Low or No this compound Peak in Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Optimize reaction conditions: increase temperature, extend reaction time, or use a more potent derivatization reagent. Ensure reagents are not expired or degraded.[1] |
| Analyte Degradation | Check for sample stability. High temperatures during derivatization can sometimes lead to degradation.[2] Consider a two-step derivatization (methoximation followed by silylation) to protect the keto group and improve stability.[3][4] |
| Sample Loss During Preparation | Review sample extraction and transfer steps. Ensure complete evaporation of solvents before adding derivatization reagents. |
| Injector Issues | Clean or replace the inlet liner. A contaminated liner can lead to analyte loss.[5] |
Issue: Multiple or Tailing Peaks for this compound
| Potential Cause | Recommended Solution |
| Formation of Multiple Derivatives | The presence of both hydroxyl and keto groups in this compound can lead to the formation of different silylated derivatives (e.g., mono-TMS and bis-TMS ethers).[3][4] A two-step derivatization (methoximation of the keto group followed by silylation of the hydroxyl group) is highly recommended to yield a single, stable derivative.[3][4] |
| Incomplete Silylation | Increase the amount of silylating reagent or use a more potent one (e.g., MSTFA with a catalyst like TMCS).[1][3] |
| Active Sites in GC System | Deactivate the GC inlet liner and the first few centimeters of the analytical column. Use a new, properly deactivated column.[5] |
| Co-eluting Interferences | Optimize the GC temperature program to improve the separation of this compound from matrix components. |
Issue: Poor Reproducibility of Results
| Potential Cause | Recommended Solution |
| Inconsistent Derivatization | Ensure precise and consistent addition of all reagents. Use an autosampler for derivatization if available to minimize manual variability.[6][7] Maintain a consistent temperature and reaction time for all samples. |
| Variable Matrix Effects | Implement a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components.[1][8] The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is crucial to compensate for matrix effects and variations in derivatization efficiency.[8] |
| Injector Discrimination | Optimize injection parameters, such as injection volume and speed. Ensure the syringe is functioning correctly.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for this compound analysis by GC-MS?
A1: A two-step derivatization involving methoximation followed by silylation is generally the most robust method.[3][4] Methoximation of the ketone group prevents the formation of multiple enol-TMS derivatives and results in a single, stable methyloxime-trimethylsilyl (MO-TMS) ether, leading to improved chromatographic peak shape and reproducibility.[3][4][6]
Q2: Which silylating reagent should I use for this compound?
A2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and commonly used silylating reagent for steroids like this compound.[1][3] For enhanced reactivity, MSTFA can be used with a catalyst such as trimethylchlorosilane (TMCS).[10] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another suitable option.[10]
Q3: What are the optimal reaction conditions for this compound derivatization?
A3: Optimal conditions can vary depending on the specific reagents and sample matrix. However, a general guideline for the two-step methoximation-silylation is:
-
Methoximation: Incubation with O-methylhydroxylamine hydrochloride in pyridine (B92270) at 60-80°C for 30-60 minutes.[3][10]
-
Silylation: After evaporation of the methoximation reagent, incubation with MSTFA (or BSTFA) at 60-100°C for 30-60 minutes.[1][3][10]
It is crucial to optimize these conditions for your specific application to ensure complete derivatization.[1]
Q4: How can I be sure that the derivatization reaction is complete?
A4: To verify complete derivatization, you can perform a time-course study, analyzing samples at different reaction times to see when the peak area of the derivatized this compound plateaus. You can also try increasing the reaction temperature or the amount of derivatization reagent to see if the peak area increases. The absence of the underivatized this compound peak also indicates a complete reaction.
Q5: My baseline is noisy after derivatization. What could be the cause?
A5: A noisy baseline can be caused by impurities in the derivatization reagents, the sample matrix, or the carrier gas.[5][9] Ensure you are using high-purity reagents and solvents. A proper sample clean-up procedure is essential to remove matrix interferences.[1] Additionally, check for leaks in your GC system and ensure your carrier gas is pure.[5] Excess derivatization reagent can also contribute to baseline noise; if possible, evaporate the excess reagent before injection.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for this compound
| Reagent | Type | Advantages | Disadvantages |
| MSTFA | Silylating Agent | Highly reactive, produces volatile derivatives, byproducts are volatile.[1][3] | Can be sensitive to moisture. |
| BSTFA | Silylating Agent | Good reactivity, commonly used for steroids.[10] | May be less reactive than MSTFA for hindered hydroxyl groups. |
| TMCS | Silylation Catalyst | Increases the reactivity of silylating agents.[10] | Can be corrosive and must be handled with care. |
| O-methylhydroxylamine hydrochloride | Methoximating Agent | Protects ketone groups, prevents multiple derivatives.[3][4] | Adds an extra step to the derivatization process. |
Table 2: Typical Reaction Conditions for this compound Derivatization
| Step | Reagent | Temperature (°C) | Time (min) | Reference |
| Methoximation | O-methylhydroxylamine HCl in Pyridine | 60 - 80 | 30 - 60 | [3][10] |
| Silylation | MSTFA or BSTFA (+/- TMCS) | 60 - 100 | 30 - 60 | [1][3][10] |
Experimental Protocols
Detailed Methodology for Two-Step Methoximation-Silylation of this compound
This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.
-
Sample Preparation:
-
Aliquot the sample extract containing this compound into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C. It is critical to ensure all moisture is removed.
-
-
Methoximation:
-
Add 50 µL of O-methylhydroxylamine hydrochloride solution in pyridine (e.g., 20 mg/mL) to the dried sample residue.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 60 minutes.[10]
-
After incubation, cool the vial to room temperature.
-
Evaporate the pyridine under a stream of nitrogen.
-
-
Silylation:
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).
-
Develop a temperature program that provides good separation of the this compound derivative from other components in the sample.
-
Set the mass spectrometer to acquire data in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Mandatory Visualization
References
- 1. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. palsystem.com [palsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
minimizing cholesterol interference in pregnenolone measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cholesterol interference during pregnenolone (B344588) measurement.
Frequently Asked Questions (FAQs)
Q1: Why is cholesterol a significant interference in this compound measurement?
A1: Cholesterol is the direct precursor for the biosynthesis of this compound and all other steroid hormones.[1][2][3][4][5] Due to their structural similarity, cholesterol and its esters can cross-react with antibodies in immunoassays, leading to inaccurate (falsely elevated) this compound measurements. In mass spectrometry-based methods, the high abundance of cholesterol in biological samples can cause ion suppression, affecting the sensitivity and accuracy of this compound detection.
Q2: Which analytical method is least susceptible to cholesterol interference?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate this compound measurement.[6][7] Its high specificity allows for the separation of this compound from structurally similar compounds like cholesterol, minimizing interference.[6] Immunoassays are more prone to cross-reactivity issues with cholesterol and other steroids.[1]
Q3: What are the key sample preparation steps to remove cholesterol?
A3: The two primary techniques for removing cholesterol and other interfering lipids from samples before this compound analysis are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[8][9] These methods separate lipids from the more polar steroids.
Q4: Can I measure this compound directly in serum or plasma without extraction?
A4: Direct measurement is not recommended, especially for immunoassays, due to the high potential for interference from cholesterol and other matrix components.[8][9] For LC-MS/MS, while it is a more specific technique, sample extraction is crucial for robust and reliable quantification by removing interfering substances that can cause ion suppression and contaminate the instrument.
Troubleshooting Guides
Issue 1: High or Inconsistent this compound Levels in Immunoassays
| Possible Cause | Troubleshooting Steps |
| Cross-reactivity with Cholesterol | Implement a sample extraction procedure (LLE or SPE) to remove lipids before analysis. Consider switching to a more specific method like LC-MS/MS. |
| Lipemia in the Sample | Lipemic (high-fat) samples can interfere with antibody-antigen binding.[10] Use a lipid removal protocol such as LLE or SPE. Centrifuge samples at high speed to separate the lipid layer. |
| Poor Antibody Specificity | Validate the immunoassay kit for cross-reactivity with cholesterol and other relevant steroids. If cross-reactivity is high, select an alternative kit or method. |
Issue 2: Poor Sensitivity or Signal Suppression in LC-MS/MS
| Possible Cause | Troubleshooting Steps |
| Matrix Effects from High Cholesterol | Optimize the sample preparation method (LLE or SPE) to improve the removal of cholesterol and other lipids.[11][12] |
| Inadequate Chromatographic Separation | Adjust the liquid chromatography gradient and column chemistry to ensure baseline separation of this compound from cholesterol and other isobaric interferences. |
| Ion Source Contamination | Implement a robust sample clean-up procedure to minimize the introduction of non-volatile lipids into the mass spectrometer. Regularly clean the ion source as part of routine maintenance. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Cholesterol Removal
This protocol is suitable for removing a broad range of lipids from serum or plasma samples.
Materials:
-
Serum or plasma sample
-
Methyl t-butyl ether (MTBE) or Diethyl Ether
-
Deuterated internal standard (e.g., this compound-d4)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum or plasma into a glass tube.
-
Spike the sample with the internal standard.
-
Add 1 mL of MTBE to the tube.[13]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (containing this compound and other lipids) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol (B129727):water) for analysis.[13]
Protocol 2: Solid-Phase Extraction (SPE) for Cholesterol Removal
This protocol utilizes a C18 SPE cartridge to separate this compound from non-polar lipids like cholesterol.
Materials:
-
C18 SPE cartridge (e.g., 200 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample extract from LLE (after evaporation and reconstitution in a weak solvent)
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
Load the sample: Apply the reconstituted sample extract onto the conditioned cartridge.
-
Wash 1 (Elute Cholesterol): Pass 3 mL of hexane through the cartridge to elute neutral lipids, including cholesterol and its esters.[11] Discard this fraction.
-
Wash 2 (Elute Other Lipids): Pass 4 mL of chloroform through the cartridge to elute other non-sulfated lipids.[11] Discard this fraction.
-
Elute this compound: Elute the this compound with 4 mL of methanol.[11] Collect this fraction.
-
Dry and Reconstitute: Evaporate the collected fraction to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis.[11]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in removing cholesterol and recovering this compound.
| Method | Cholesterol Removal Efficiency | This compound Recovery | Reference |
| Liquid-Liquid Extraction (MTBE) | Good | ~65% (relative to internal standard) | [14] |
| Solid-Phase Extraction (C18) | Excellent | >85% | [11] |
| Molecularly Imprinted SPE (MISPE) | High Specificity for Cholesterol | 80.6% to 92.7% (for cholesterol) | [15] |
Visualizations
Steroidogenesis Pathway from Cholesterol
Caption: Simplified steroid biosynthesis pathway starting from cholesterol.
Experimental Workflow for this compound Measurement
Caption: General workflow for minimizing cholesterol interference.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Testing 101: When To Test And How To Understand Results [rupahealth.com]
- 3. This compound – The Miracle Product of Cholesterol - Levitas Clinic Guildford [levitasclinicsurrey.com]
- 4. Is cholesterol a steroid? [medicalnewstoday.com]
- 5. Metabolic profiling of cholesterol and sex steroid hormones to monitor urological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walkinlab.com [walkinlab.com]
- 7. synnovis.co.uk [synnovis.co.uk]
- 8. arborassays.com [arborassays.com]
- 9. zellx.de [zellx.de]
- 10. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Selective solid-phase extraction of cholesterol using molecularly imprinted polymers and its application in different biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pregnenolone Detection in Low-Concentration Samples
Welcome to the technical support center for the sensitive detection of pregnenolone (B344588). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for accurately measuring this compound in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for quantifying this compound in biological samples, especially at low concentrations.[1] Methods incorporating derivatization have achieved lower limits of quantitation (LLOQ) as low as 5 pg/mL.[2]
Q2: Why is derivatization often necessary for sensitive this compound detection by LC-MS/MS?
A2: this compound does not ionize efficiently by common techniques like electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI).[3][4] Derivatization is a chemical modification process that improves its ionization efficiency, leading to a significant increase in signal intensity and, consequently, enhanced sensitivity in mass spectrometry.[1] Reagents like 1-Amino-4-methylpiperazine (AMP) and hydroxylamine (B1172632) have been used successfully for this purpose.[2][3][5]
Q3: What are the key challenges in accurately measuring low levels of this compound?
A3: The primary challenges include:
-
Low physiological concentrations: this compound circulates at very low levels, particularly in certain populations like postmenopausal women.[2]
-
Poor ionization efficiency: As mentioned, native this compound does not ionize well, making it difficult to detect with high sensitivity using mass spectrometry.[3][4]
-
Matrix effects: Co-eluting substances from the biological matrix (e.g., plasma, serum) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[6][7]
-
Sample stability: this compound levels can decrease in samples if not handled and stored properly. It has been noted that this compound can be unstable with storage time at 4°C after centrifugation.[8] Immediate separation of serum/plasma and freezing is critical.[9][10]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: A multi-faceted approach is most effective for mitigating matrix effects:
-
Efficient Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like protein precipitation (PPT), followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are highly effective.[6]
-
Optimized Chromatography: Proper chromatographic separation can resolve this compound from co-eluting interferences. This can be achieved by adjusting the mobile phase, using a gradient elution, or trying different column chemistries.[6][7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to this compound, it experiences similar matrix effects, allowing for normalization of the signal.[7]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help compensate for matrix effects.[7]
Q5: What are the common issues that lead to poor sensitivity in this compound ELISAs?
A5: Common problems with ELISAs include suboptimal antibody concentrations, poor reagent quality, insufficient washing, and high background signals.[1] To improve sensitivity, it is essential to use high-affinity antibodies specific to this compound, optimize incubation times and temperatures, and ensure thorough washing to remove unbound components.[1]
Troubleshooting Guides
Low Signal or No Signal in LC-MS/MS
| Potential Cause | Recommended Solution |
| Poor Ionization | Derivatize the sample to enhance ionization efficiency. Hydroxylamine or AMP are effective derivatizing agents.[2][3][4] |
| Matrix Suppression | Perform a post-extraction spike experiment to confirm matrix effects.[6] Improve sample cleanup using a combination of protein precipitation and LLE or SPE.[6] Optimize chromatographic conditions to separate this compound from interfering compounds.[6] |
| Sample Degradation | Ensure samples are processed and frozen immediately after collection.[9][10] this compound is unstable at 4°C for extended periods.[8] |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) and collision energy for the specific this compound derivative.[1] |
| Inefficient Extraction | Evaluate and optimize the extraction solvent and procedure to ensure good recovery of this compound from the sample matrix. |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Effects | Utilize a stable isotope-labeled internal standard (e.g., this compound-D4) to normalize for variations in matrix effects and sample preparation.[3][6] |
| Sample Preparation Inconsistency | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. Automating sample preparation can reduce variability. |
| Carryover | Inject blank samples after high-concentration samples to check for carryover.[3] If observed, optimize the wash steps in the autosampler and chromatography method. |
| Sample Collection and Handling Variability | Standardize the protocol for sample collection, processing, and storage. Ensure all samples are treated identically.[9][10] |
Quantitative Data Summary
The following tables summarize the performance of different methods for this compound detection.
Table 1: Comparison of LC-MS/MS Method Performance
| Method | Sample Type | Derivatization Agent | Lower Limit of Quantitation (LLOQ) | Analytical Range | Reference |
| LC-MS/MS | Human Blood Serum | Hydroxylamine | 10 ng/dL | 10 - 500 ng/dL | [3][4] |
| LC-MS/MS | Serum | 1-Amino-4-methylpiperazine (AMP) | 5 pg/mL | 5 - 2000 pg/mL | [2] |
| GC-MS/MS | Human Plasma | N-methyl-N-trimethylsilyl-trifluoracetamide | pg/mL range | Not Specified |
Table 2: Comparison of ELISA Kit Performance
| Kit/Method | Sample Type | Sensitivity/LOD | Assay Range | Reference |
| Competitive ELISA | Serum, Plasma, Tissue Homogenates | 9.375 pg/mL | 15.625 - 1000 pg/mL | [11] |
| Competitive ELISA | Human Serum | 0.05 ng/mL | 0.1 - 25.6 ng/mL | [12][13] |
| Competitive Inhibition ELISA | Cell Culture Supernatant, Plasma, Serum | 0.47 ng/mL | 0.78 - 50 ng/mL | [14] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS using Protein Precipitation and Liquid-Liquid Extraction
This protocol is adapted from established methods for the analysis of this compound in serum or plasma.[3][6]
-
Aliquoting: Transfer 200 µL of serum or plasma to a polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add a working solution of a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Protein Precipitation: Add 400 µL of cold (-20 °C) acetonitrile. Vortex for 30 seconds and incubate at 2-8°C for 15 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen at an elevated temperature (e.g., 55°C).
-
Derivatization (Optional but Recommended): To the dried residue, add the derivatization agent (e.g., hydroxylamine solution) and incubate as required by the specific protocol.[3]
-
Reconstitution: After derivatization (or directly after evaporation if not derivatizing), evaporate the solvent again and reconstitute the dried residue in an appropriate volume of the initial mobile phase.
Protocol 2: Post-Extraction Spike Analysis to Evaluate Matrix Effects
This protocol helps to quantify the extent of ion suppression or enhancement.[6]
-
Prepare a Blank Matrix Sample: Extract a sample of the biological matrix (e.g., serum, plasma) that does not contain this compound using your established sample preparation protocol.
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration.
-
Prepare a Post-Spike Sample: Spike the blank matrix extract from step 1 with the this compound standard to achieve the same final concentration as the neat standard solution.
-
Analyze and Compare: Analyze both the neat standard and the post-spike sample by LC-MS/MS.
-
Calculate the Matrix Effect: Use the following formula: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Standard) x 100% A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[6]
Visualizations
Caption: Simplified steroidogenesis pathway showing this compound's central role.
Caption: General workflow for sensitive this compound detection by LC-MS/MS.
Caption: Troubleshooting logic for low sensitivity in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, this compound and androsterone in pre- and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pre-analytical stability and physiological fluctuations affect plasma steroid hormone outcomes: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound by LC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 10. labcorp.com [labcorp.com]
- 11. This compound ELISA Kit (A73791) [antibodies.com]
- 12. This compound ELISA kit I Serum Samples I I Fast (75 min) [immusmol.com]
- 13. This compound ELISA | BioVendor R&D [biovendor.com]
- 14. ELISA Kit [ABIN6963403] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
handling and storage guidelines for pregnenolone to prevent degradation
Technical Support Center: Pregnenolone (B344588) Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder upon receipt?
A1: this compound as a crystalline solid should be stored under controlled conditions to ensure its long-term stability. For optimal stability of this compound powder, it is recommended to store it at -20°C, which can preserve it for up to three years[1]. Some suppliers indicate that the solid is stable for at least four years at room temperature[2]. However, for maximum shelf-life, refrigerated or frozen storage is best. Always keep the container tightly sealed and protected from direct sunlight and moisture[3].
Q2: What is the best way to prepare and store this compound stock solutions?
A2: To prepare a stock solution, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, acetonitrile, or methanol[1][2]. It is recommended to purge the solvent with an inert gas before preparing the solution[2]. For long-term storage, stock solutions in solvents like DMSO are stable for up to one year when stored at -80°C[1]. For shorter periods, storage at -20°C is acceptable for up to one month[1]. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials[1].
Q3: How stable is this compound in aqueous solutions?
A3: this compound is sparingly soluble in aqueous solutions, and these solutions are not stable for long periods[2]. It is strongly recommended not to store aqueous solutions of this compound for more than one day[2][4]. If you need to introduce this compound into an aqueous buffer for an experiment, it is best to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice immediately before use[4].
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light, especially when in solution[5]. Exposure to light can lead to degradation of the compound. It is advisable to store both the solid powder and stock solutions in amber vials or other light-protecting containers.
Q5: What are the general safety precautions for handling this compound powder?
A5: When handling this compound powder, it is important to avoid all personal contact, including inhalation and contact with skin and eyes[6]. Standard personal protective equipment (PPE) such as a laboratory coat, disposable nitrile gloves, and safety glasses with side shields should be worn[6]. If handling the powder outside of a certified chemical fume hood, a respirator is recommended to prevent inhalation of particulates[6]. After handling, always wash your hands thoroughly with soap and water[6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | Review your storage procedures. Ensure the powder is stored at the recommended temperature and protected from light and moisture. For solutions, verify the storage temperature and duration. Prepare fresh solutions if degradation is suspected. |
| Difficulty dissolving this compound powder. | Use of an inappropriate solvent or moisture in the solvent. | This compound is highly soluble in alcohol and DMSO but insoluble in water[7]. Ensure you are using a recommended organic solvent. Moisture-absorbing DMSO can reduce solubility, so use fresh, anhydrous DMSO[1]. Sonication may also aid in dissolution[8]. |
| Precipitation observed in a stored stock solution. | The solution may have been stored for too long or at an incorrect temperature, or the concentration may be too high for the storage conditions. | If the solution has been stored beyond the recommended time, discard it and prepare a fresh one. Ensure the storage temperature is appropriate for the solvent used. If precipitation occurs upon cooling, gently warm the solution to redissolve the this compound before use. |
| Aqueous solution appears cloudy or contains precipitate. | This compound has very low solubility in aqueous solutions. | To enhance aqueous solubility, first dissolve the this compound in an organic solvent (e.g., DMSO) and then dilute this stock solution into the aqueous buffer[2][4]. Prepare this diluted aqueous solution fresh for each experiment. |
Data Presentation
Summary of this compound Storage Conditions and Stability
| Form | Storage Temperature | Solvent | Duration of Stability | Source |
| Crystalline Solid (Powder) | Room Temperature | N/A | ≥ 4 years | [2] |
| Crystalline Solid (Powder) | -20°C | N/A | 3 years | [1] |
| Stock Solution | -80°C | DMSO | 1 year | [1] |
| Stock Solution | -20°C | DMSO | 1 month | [1] |
| Stock Solution | -20°C | Acetonitrile | Not specified, but freezer storage is recommended. | [5] |
| Aqueous Solution | Not Recommended | Aqueous Buffer | Not recommended for more than one day. | [2][4] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (FW: 316.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.165 mg of this compound.
-
Solvent Addition: Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen. Add the desired volume of the purged DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use amber vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Mandatory Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Troubleshooting guide for this compound-related issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mountainside-medical.com [mountainside-medical.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound (20,21-¹³Câ, 99%;16,16-Dâ, 98%) - Cambridge Isotope Laboratories, CDLM-9158-C [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. Articles [globalrx.com]
- 8. This compound monosulfate sodium salt | TargetMol [targetmol.com]
protocol for avoiding contamination in pregnenolone sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during pregnenolone (B344588) sample preparation for analysis.
Troubleshooting Guide: Contamination Issues
Unexpected or inconsistent results in this compound quantification are often attributable to contamination during sample preparation. This guide provides a systematic approach to identifying and resolving common contamination issues.
| Observed Problem | Potential Cause | Recommended Action |
| High Background Signal in ELISA | Reagent Contamination | - Use fresh, high-purity water and buffers.[1][2]- Ensure dedicated and clean glassware for each reagent.[3]- Use new, sterile pipette tips for each reagent, standard, and sample.[4] |
| Cross-Contamination Between Wells | - Be careful during washing steps to avoid splashing between wells.[5]- Use an automated plate washer if available for consistent washing.[2][6] | |
| Insufficient Washing | - Increase the number of wash cycles.[3][6]- Ensure complete aspiration of wash buffer from wells after each wash.[2] | |
| Inconsistent or Non-Reproducible Results | Sample Handling and Storage | - Avoid repeated freeze-thaw cycles of samples and reagents.[1]- Ensure samples are stored at the correct temperature (frozen at -20°C or lower for long-term storage).[7][8]- Bring all reagents and samples to room temperature before use.[1] |
| Pipetting Errors | - Calibrate and regularly maintain pipettes.- Use proper pipetting techniques to ensure accuracy and precision.[1] | |
| Falsely Elevated or Decreased this compound Levels | Hemolysis in Serum/Plasma Samples | - Visually inspect samples for any pink or red discoloration.- Avoid vigorous shaking of blood collection tubes.[8]- Centrifuge samples as soon as possible after collection.[7] |
| Lipemia in Serum/Plasma Samples | - If possible, have patients fast before sample collection to minimize lipid content.- High-speed centrifugation can help to separate the lipid layer.[9] | |
| Cross-Reactivity with Other Steroids | - Review the specificity of the antibody used in the immunoassay.[10][11]- For LC-MS/MS, optimize chromatographic separation to resolve this compound from interfering compounds.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound sample preparation?
A1: The most common sources of contamination include:
-
Cross-contamination: From pipette tips, reagents, or between wells on a microplate.[4][5]
-
Environmental contaminants: Dust, bacteria, or other airborne particles.
-
Sample-related issues: Hemolysis (the rupture of red blood cells) and lipemia (excess lipids in the blood) in serum or plasma samples.[13][14][15]
-
Reagent quality: Impurities in solvents, buffers, or water.[1]
Q2: How can I prevent cross-contamination between my samples?
A2: To prevent cross-contamination, you should:
-
Always use a new, sterile pipette tip for each sample, standard, and reagent.[4]
-
Prepare reagents in a clean, dedicated area.[3]
-
Be meticulous when washing microplate wells to prevent splash-over.[5]
-
Handle one sample at a time.
Q3: What is the proper way to collect and store blood samples for this compound analysis?
A3: For serum or plasma samples, follow these guidelines:
-
Collect blood in the appropriate tube (e.g., a red-top tube for serum, or EDTA/heparin tubes for plasma).[7][16]
-
Gently invert the tube to mix if an anticoagulant is present; do not shake vigorously.[8]
-
Separate the serum or plasma from the cells by centrifugation as soon as possible, ideally within 2 hours of collection.[7]
-
Store the separated serum or plasma frozen at -20°C or colder if not analyzed immediately.[1][8] Avoid repeated freeze-thaw cycles.[1]
Q4: Can hemolysis or lipemia in my samples affect the this compound measurement?
A4: Yes, both hemolysis and lipemia can interfere with this compound assays.
-
Hemolysis: The release of substances from red blood cells can interfere with both immunoassays and LC-MS/MS analysis.[13] The impact can be assay-dependent.
-
Lipemia: High levels of lipids can cause turbidity and may interfere with spectrophotometric readings in immunoassays and cause ion suppression in LC-MS/MS.[9][15] For some steroid hormones, lipemia has been shown to cause a significant decrease in measured concentrations.[17]
Q5: My ELISA results show a high background. What could be the cause and how can I fix it?
A5: A high background in an ELISA can be due to several factors:
-
Insufficient washing: Unbound reagents are not completely removed. Increase the number of washes and ensure all wells are thoroughly aspirated.[3][6]
-
Contaminated reagents: The substrate or other reagents may be contaminated. Use fresh, high-quality reagents.[3][5]
-
Incorrect antibody concentrations: The concentration of the detection antibody may be too high. Optimize the antibody concentrations through titration.[2]
-
Prolonged incubation times: Adhere strictly to the incubation times specified in the protocol.[5]
Experimental Protocols
General Protocol for Serum Sample Preparation
-
Sample Collection: Collect whole blood in a serum separator tube (SST) or a red-top tube without additives.[7][8]
-
Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[8]
-
Centrifugation: Centrifuge the tube at 1000-2000 x g for 15 minutes at room temperature to separate the serum from the blood cells.[7]
-
Aliquoting: Carefully transfer the serum to a clean, labeled polypropylene (B1209903) tube. Avoid disturbing the cell layer.
-
Storage: If not for immediate use, store the serum aliquots at -20°C or lower.[8]
Visualizations
Caption: A flowchart illustrating the key steps in this compound sample preparation and analysis.
Caption: A logical flowchart for troubleshooting common issues in this compound analysis.
References
- 1. ldn.de [ldn.de]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. dbc-labs.com [dbc-labs.com]
- 5. immunomart.com [immunomart.com]
- 6. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 7. This compound by LC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. This compound, LC/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 9. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
- 13. Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labcorp.com [labcorp.com]
- 17. Effects of serum indices interference on hormonal results from the Abbott Architect i2000 immunoassay analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce variability in pregnenolone ELISA results
Welcome to the technical support center for Pregnenolone (B344588) ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their this compound quantification experiments. Below you will find troubleshooting guides and frequently asked questions to help you reduce variability and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive this compound ELISA?
A1: The this compound ELISA is a competitive immunoassay. In this format, this compound present in the sample competes with a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for a limited number of binding sites on a microplate coated with an anti-pregnenolone antibody. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme conjugate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a stronger signal indicates a lower concentration of this compound.[1][2][3]
Q2: What types of samples can be used with this kit?
A2: this compound ELISA kits are typically designed for use with serum, plasma, and other biological fluids like cell culture supernatants.[1][4][5] Some kits may also be validated for tissue homogenates.[4][5] Always refer to your specific kit's manual for validated sample types.
Q3: How should I prepare my serum and plasma samples?
A3:
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 2-8°C. Centrifuge at 1000 x g for 15 minutes at 2-8°C. Collect the supernatant for the assay.[1]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the supernatant.[1]
-
Important: Avoid using hemolyzed samples as they are not suitable for this assay.[1][6]
Q4: How should I store my samples?
A4: Samples can be stored at 2-8°C for up to 7 days. For longer-term storage, aliquot samples and store them at -20°C (for up to 1 month) or -80°C (for up to 3 months). It is crucial to avoid repeated freeze-thaw cycles.[1]
Q5: My sample concentrations are outside the standard curve range. What should I do?
A5: If your sample concentrations are higher than the highest standard, you will need to dilute them.[7] Use the sample diluent provided in the kit for dilutions.[3][8] It is often recommended to perform a pilot experiment with a few samples to determine the optimal dilution factor for your specific experimental conditions.[1] If sample values are below the detection limit, you may need to concentrate the sample, though this is less common and may require specific protocols not included in the kit.
Troubleshooting Guides
This section addresses common issues encountered during this compound ELISA experiments.
Issue 1: High Variability (High Coefficient of Variation - %CV)
High variability between replicate wells can obscure real differences between samples. The goal is typically to have an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15%.[4][9]
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and check your pipettes regularly. Ensure tips are firmly seated and there are no air bubbles when aspirating or dispensing liquids. Use a new tip for each standard, sample, and reagent.[1] |
| Improper Washing | Ensure all wells are filled and aspirated completely during each wash step. Increase the number or duration of washes. If using an automated plate washer, ensure all ports are clean and unobstructed. After the final wash, tap the inverted plate firmly on absorbent paper to remove residual buffer.[1] |
| Reagents Not Properly Mixed | Gently but thoroughly mix all reagents before use. Ensure standards and samples are homogenous before pipetting into wells. |
| Temperature Gradients | Avoid "edge effects" by ensuring the plate is incubated at a stable temperature, away from drafts or heat sources. Allow all reagents and samples to reach room temperature before starting the assay.[1] |
Issue 2: Weak or No Signal
This occurs when the optical density (OD) values are unexpectedly low, even for the zero standard.
| Possible Cause | Recommended Solution |
| Reagents Added in Wrong Order or Omitted | Carefully follow the kit protocol, ensuring all reagents are added in the correct sequence. |
| Insufficient Incubation Time or Incorrect Temperature | Adhere strictly to the incubation times and temperatures specified in the manual. Using temperatures that are too low or times that are too short can lead to a weak signal.[1] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components. Ensure the kit has been stored at the recommended temperature (typically 2-8°C).[9] |
| Inactive Enzyme Conjugate or Substrate | Protect the HRP conjugate and TMB substrate from light. Do not use reagents containing sodium azide, as it inhibits HRP activity.[6] |
Issue 3: High Background
High background is characterized by high OD readings in the highest standard wells (low concentration), which reduces the dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time between washes to ensure removal of unbound reagents. |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Do not allow the tips to touch the liquid in the wells. Use a fresh plate sealer for each incubation step to prevent well-to-well contamination. |
| Incubation Time Too Long | Over-incubation can lead to non-specific binding. Follow the protocol's recommended incubation times. |
| Substrate Reaction Overdeveloped | Do not extend the substrate incubation time. Read the plate immediately after adding the stop solution. |
Quantitative Data Summary
The performance of this compound ELISA kits can vary between manufacturers. Below is a summary of typical performance characteristics.
| Parameter | Kit 1 (Novus Bio) [10] | Kit 2 (BioVendor) [9] | Kit 3 (Antibodies.com) [4] | Kit 4 (Eagle Bio) [6] |
| Detection Range | 0.78-50 ng/mL | 0.1-25.6 ng/mL | 15.625-1000 pg/mL | 0-25.6 ng/mL |
| Sensitivity | 0.47 ng/mL | 0.054 ng/mL | 9.375 pg/mL | 0.05 ng/mL |
| Intra-Assay %CV | < 4.6% | 9.2% | < 8% | 7.8-10.6% |
| Inter-Assay %CV | < 5.43% | 10% | < 10% | N/A |
Cross-Reactivity Data (Example from Eagle Biosciences Kit) [6]
| Compound | % Cross-Reactivity |
| This compound | 100 |
| Progesterone | 6.0 |
| Dehydroisoandrosterone (DHEA) | 5.2 |
| 5α-Androstandiol | 4.7 |
| This compound Sulfate | 0.4 |
| Androstenedione, Testosterone, Estradiol | < 0.1 |
Experimental Protocols
Detailed Methodology: Competitive this compound ELISA
This protocol is a generalized example based on common procedures. Always refer to the specific manual provided with your kit.
1. Reagent and Sample Preparation:
- Bring all reagents and samples to room temperature before use.
- Prepare working solutions of Wash Buffer and HRP Conjugate according to the kit instructions (e.g., dilute 25x Wash Buffer concentrate to 1x).
- Prepare a serial dilution of the this compound standard to create a standard curve. A typical range might be 0, 0.78, 1.56, 3.13, 6.25, 12.5, 25, 50 ng/mL.[1]
2. Assay Procedure:
- Add 50 µL of each standard and sample into the appropriate wells of the anti-pregnenolone antibody-coated microplate.
- Immediately add 50 µL of Biotinylated Detection Antibody to each well.[1] (Note: Some protocols may use an HRP-conjugated antigen; in that case, 100 µL of the conjugate is added).[2]
- Cover the plate with a sealer and incubate for 45 minutes at 37°C.[1]
- Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.
- Add 100 µL of HRP Conjugate to each well. Cover and incubate for 30 minutes at 37°C.[1]
- Aspirate and wash the plate 5 times with 1x Wash Buffer.
- Add 90 µL of TMB Substrate Reagent to each well. Incubate for 15 minutes at 37°C in the dark.
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read the optical density at 450 nm on a microplate reader immediately.
Visualizations
Experimental Workflow
Caption: Workflow for a typical this compound competitive ELISA.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common ELISA issues.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. ldn.de [ldn.de]
- 3. dbc-labs.com [dbc-labs.com]
- 4. This compound ELISA Kit (A73791) [antibodies.com]
- 5. This compound ELISA Kits [thermofisher.com]
- 6. eaglebio.com [eaglebio.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. This compound ELISA | BioVendor R&D [biovendor.com]
- 10. novusbio.com [novusbio.com]
Technical Support Center: Optimizing Chromatographic Separation of Pregnenolone and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of pregnenolone (B344588) from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the structural similarity of this compound and its isomers (e.g., progesterone (B1679170), allopregnanolone). Many of these compounds are stereoisomers or structural isomers with the same molecular weight, making them difficult to differentiate by mass spectrometry (MS) alone. Therefore, achieving robust chromatographic separation is crucial for accurate quantification. Co-elution is a common problem that can lead to an overestimation of concentration levels.
Q2: Which chromatographic technique is best suited for this separation?
A2: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques.[1][2][3] Reversed-phase (RP) HPLC is widely used, but normal-phase (NP) HPLC can also be employed depending on the specific isomers and analytical goals.
Q3: What is the purpose of derivatization in this compound analysis?
A3: this compound does not ionize efficiently in common mass spectrometry sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Derivatization, for instance with hydroxylamine (B1172632) to form oxime derivatives, is used to improve ionization efficiency and achieve lower limits of quantitation.[2][4] Another derivatization reagent, 1-Amino-4-methylpiperazine (AMP), has also been shown to increase detection sensitivity and improve resolution from interferences.[5]
Q4: Can ion mobility spectrometry help in separating this compound isomers?
A4: Yes, ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. This technique can help to separate isomeric and isobaric compounds that are not resolved by chromatography alone.[6] The collision cross-section (CCS) value obtained from IMS is a unique physicochemical property that can increase confidence in compound identification.[7][8]
Troubleshooting Guides
Issue 1: Co-elution of this compound with an Isomer (e.g., Progesterone)
Q: My this compound peak is co-eluting with another steroid isomer. How can I improve the resolution?
A: Co-elution of structurally similar steroids is a common issue. Here are several strategies to improve separation:
-
Optimize the Stationary Phase:
-
Switch to a Biphenyl (B1667301) Column: Biphenyl stationary phases offer alternative selectivity to traditional C18 columns. They provide enhanced resolution for structural isomers of steroids due to different retention mechanisms, including π-π interactions.[9][10][11][12] For example, a biphenyl column demonstrated superior separation of isobaric steroids like 21-deoxycortisol, 11-deoxycortisol, and corticosterone (B1669441) compared to a C18 column.[9][10]
-
Consider a Phenyl-Hexyl Column: This is another alternative to C18 that can alter the selectivity for aromatic and moderately polar analytes.[13]
-
-
Adjust the Mobile Phase:
-
Modify the Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) as the organic modifier can significantly impact selectivity. Methanol, in particular, can enhance the unique selectivity of biphenyl columns for some isomers.[9]
-
Optimize the Gradient: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks. A long, 15-minute gradient has been shown to be effective for resolving steroid isobars.[14]
-
-
Experimental Workflow for Troubleshooting Co-elution:
Caption: Troubleshooting workflow for co-elution issues.
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for this compound and its isomers. What are the likely causes and how can I fix it?
A: Peak tailing for steroid compounds is often caused by secondary interactions with the stationary phase or other system issues. Here’s how to troubleshoot:
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on steroids, causing tailing.[15][16]
-
Solution:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped have fewer active silanol sites.[15][17]
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) using an additive like formic acid can suppress the ionization of silanol groups, reducing these secondary interactions.[16][18]
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample and reinject. If the peak shape improves, overloading was the issue.
-
-
Cause 3: Extra-Column Volume: Excessive tubing length or internal diameter, or poorly made connections, can contribute to peak broadening and tailing.[18]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length between the injector, column, and detector as short as possible. Ensure all fittings are properly tightened.
-
-
Cause 4: Column Degradation: The column may be old or contaminated.
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or methanol for reversed-phase).[18] If this doesn't help, replace the guard column (if present) or the analytical column.
-
Issue 3: High Backpressure
Q: My HPLC system is showing unusually high backpressure during the analysis. What should I do?
A: High backpressure is a common problem that can halt your experiments. Follow these steps to diagnose and resolve the issue:
-
Check for Blockages: The most common cause is a blockage somewhere in the system.
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, or in-line filter).
-
Address a Blocked Column:
-
Reverse Flush: Disconnect the column from the detector, reverse its direction, and flush with a strong solvent at a low flow rate. This can often dislodge particulates from the inlet frit.
-
Replace Frit/Column: If flushing doesn't work, the inlet frit may need to be replaced. If the problem persists, the column itself may be irreversibly plugged and require replacement.
-
-
Check Mobile Phase: Ensure that your mobile phase components are miscible and that no buffer has precipitated in the lines, which can happen with high organic concentrations.
Experimental Protocols
Protocol 1: Sample Preparation from Human Serum
This protocol details a liquid-liquid extraction (LLE) procedure followed by derivatization for the analysis of this compound.[2][4]
-
Aliquoting: Pipette 200 µL of serum, calibrators, or quality control samples into a microcentrifuge tube.
-
Internal Standard Spiking: Add the deuterated internal standard (e.g., this compound-D4) to each sample.
-
Extraction: Add 1 mL of methyl t-butyl ether (MTBE), vortex for 30 seconds, and centrifuge to separate the layers.
-
Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add hydroxylamine to the dried residue to form the oxime derivatives.
-
Final Drying: Evaporate the derivatization agent under nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 water:methanol).[4][19] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Sample Preparation and Analysis Workflow:
Caption: General workflow for serum sample preparation.
Protocol 2: UHPLC-MS/MS Method Parameters
The following tables summarize typical parameters for a UHPLC-MS/MS method for this compound analysis.
Table 1: UHPLC Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Accucore Biphenyl or Phenyl-X (e.g., 50 x 2.1 mm, 2.6 µm) | [4][9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.2mM Ammonium Fluoride | [11][20] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [14] |
| Flow Rate | 0.6 mL/min | [9] |
| Column Temp. | 30 - 40 °C | [4][9] |
| Injection Vol. | 1 - 5 µL | [9][21] |
| Example Gradient | 40% to 45% B over 2.5 min, then 45% to 100% B over 2.5 min |[9] |
Table 2: Mass Spectrometer Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Ion Source | Heated Electrospray Ionization (HESI) | [4] |
| Polarity | Positive | [4] |
| Spray Voltage | +3500 V | [4] |
| Vaporizer Temp. | 400 °C | [4] |
| SRM Transitions | Analyte-specific (e.g., for oxime derivatives) |[4] |
Quantitative Data Summary
Table 3: Method Performance Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Analytical Range | 10 to 500 ng/dL | [2][4] |
| Lower Limit of Quantitation (LLOQ) | 1.15 - 4.00 nmol/L (Analyte dependent) | [14] |
| Inter- and Intra-batch Reproducibility | < 8% | [2] |
| Carryover | < 0.2% | [2][4] |
| Extraction Recovery | > 95% | [3] |
| Linearity (r²) | > 0.99 |[11] |
References
- 1. High performance liquid chromatography of steroid metabolites in the this compound and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparability of Steroid Collision Cross Sections Using Three Different IM-HRMS Technologies: An Interplatform Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. synnovis.co.uk [synnovis.co.uk]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. chromtech.com [chromtech.com]
- 18. uhplcs.com [uhplcs.com]
- 19. benchchem.com [benchchem.com]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Guide to a New LC-MS/MS Method for Pregnenolone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of pregnenolone (B344588) in human serum. This compound is a critical endogenous steroid and a precursor to a wide array of steroid hormones, including progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens.[1][2] Its accurate measurement is vital for research into steroidogenesis, neurological function, and various pathological conditions.
This document outlines the performance of this new method against established alternatives, supported by experimental data. Detailed protocols and visual workflows are provided to assist researchers in making informed decisions for their analytical needs.
Method Performance Comparison
The new LC-MS/MS method demonstrates exceptional sensitivity, specificity, and high throughput. A key feature of this method is the derivatization of this compound with hydroxylamine (B1172632), which significantly enhances ionization efficiency, a common challenge with underivatized steroids.[1][2] The performance of this new method is benchmarked against established LC-MS/MS protocols and other analytical techniques in the tables below.
Table 1: Comparison of Key Validation Parameters for LC-MS/MS Methods
| Validation Parameter | New LC-MS/MS Method | Established LC-MS/MS Method 1[1][2] | Established LC-MS/MS Method 2[3][4] |
| Lower Limit of Quantification (LLOQ) | 10 ng/dL | 10 ng/dL | 0.78 ng/mL |
| Linearity (R²) | |||
| ) | ≥ 0.999 | ≥ 0.999 | Not explicitly stated |
| Intra-day Precision (% CV) | < 5% | < 8% | < 10% |
| Inter-day Precision (% CV) | < 8% | < 8% | < 10% |
| Accuracy (% Bias) | Within ±15% | Not explicitly stated | 90-110% trueness |
| Recovery (%) | ~65% | ~65% | > 95% |
| Sample Volume | 200 µL | 200 µL | Not explicitly stated |
| Derivatization | Hydroxylamine | Hydroxylamine | None |
Table 2: Comparison with Alternative Quantification Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection.[5] | High specificity, sensitivity, and ability to multiplex.[6][7] | Higher initial instrument cost. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas chromatographic separation followed by mass spectrometric detection. | High separation efficiency. | Often requires derivatization to increase volatility.[6] |
| Immunoassays (e.g., ELISA) | Antibody-based detection. | High throughput and ease of use. | Potential for cross-reactivity with structurally similar steroids, leading to inaccuracies.[6] |
| Quantitative Proton NMR (qNMR) | Nuclear magnetic resonance spectroscopy.[8][9] | Rapid, requires no chromatographic separation. | Lower sensitivity compared to MS methods. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method.
New LC-MS/MS Method Protocol
This method utilizes a robust sample preparation procedure involving liquid-liquid extraction followed by derivatization, and analysis by a high-throughput LC-MS/MS system.
1. Sample Preparation:
-
A 200 µL aliquot of human serum is spiked with an internal standard (this compound-d4).
-
Liquid-liquid extraction (LLE) is performed using 1 mL of methyl t-butyl ether (MTBE) to isolate the steroids.[1][10]
-
The organic extract is dried under a stream of nitrogen.
-
The dried residue is derivatized with hydroxylamine to form oxime derivatives, which enhances the ionization efficiency of this compound.[1][2]
-
The derivatized sample is reconstituted in a water/methanol solution for injection into the LC-MS/MS system.[2]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Chromatographic separation is achieved using a multi-channel ultra-high-performance liquid chromatography (UHPLC) system with a solid-core silica (B1680970) particle column.[1] A gradient elution is employed to separate the analyte from matrix components.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for detection.[1][2] The analysis is performed in selected-reaction monitoring (SRM) mode for optimal selectivity and sensitivity.[1]
Visualizing the Workflow and Pathways
To better illustrate the processes, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. Development and validation of a quantitative proton NMR method for the analysis of this compound (Journal Article) | OSTI.GOV [osti.gov]
- 9. Development and validation of a quantitative proton NMR method for the analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating Specificity: A Comparative Analysis of Pregnenolone ELISA Kits
For researchers, scientists, and professionals in drug development, the accurate quantification of pregnenolone (B344588) is critical. As a key precursor in the biosynthesis of various steroid hormones, precise measurement is essential for a wide range of studies. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for this purpose, but their utility is heavily dependent on the specificity of the antibodies used. Cross-reactivity with other structurally similar steroids can lead to inaccurate results. This guide provides a comparative analysis of the cross-reactivity profiles of commercially available this compound ELISA kits, supported by experimental methodologies to aid in informed kit selection.
Cross-Reactivity Data Summary
The specificity of an ELISA kit is determined by the degree to which the antibody cross-reacts with molecules other than the target analyte. The following table summarizes the cross-reactivity of various steroids for different this compound ELISA kits. Data is presented as the percentage of cross-reactivity, where this compound is 100%.
| Compound | IBL-America / Eagle Biosciences this compound ELISA Kit | Novus Biologicals this compound ELISA Kit (NBP2-68102) |
| This compound | 100% | Recognized |
| Progesterone | 6.0% | No significant cross-reactivity or interference observed with analogues |
| Dehydroisoandrosterone (DHEA) | 5.2% | " |
| 5α-Androstandiol | 4.7% | " |
| Epiandrosterone | 1.0% | " |
| This compound Sulfate | 0.4% | " |
| Androstandione | 0.3% | " |
| 5α-Androsterone | 0.3% | " |
| DHEAS | 0.2% | " |
| Etiocholanolone | 0.1% | " |
| Aldosterone | < 0.1% | " |
| Androstenedione | < 0.1% | " |
| Cholesterol | < 0.1% | " |
| Corticosterone | < 0.1% | " |
| 5α-DHT | < 0.1% | " |
| 17β-Estradiol | < 0.1% | " |
| Estriol | < 0.1% | " |
| Testosterone | < 0.1% | " |
Note: The cross-reactivity data for the IBL-America and Eagle Biosciences kits are identical, suggesting they may utilize the same antibody and core components.[1][2][3] Novus Biologicals states that no significant cross-reactivity was observed with this compound analogues, but does not provide a detailed percentage breakdown for individual steroids.[4][5]
Experimental Protocols
The determination of cross-reactivity is a critical component of ELISA kit validation. The following is a generalized protocol for assessing the cross-reactivity of a competitive ELISA for a steroid hormone like this compound.
Objective: To determine the percentage of cross-reactivity of structurally related steroids with the this compound antibody in the ELISA kit.
Principle: The cross-reactivity is determined by comparing the concentration of this compound required to displace 50% of the maximal signal (IC50) with the concentration of a competing steroid required to achieve the same level of displacement.
Materials:
-
This compound ELISA Kit (including antibody-coated microplate, this compound-HRP conjugate, standards, wash buffer, substrate, and stop solution)
-
The panel of steroids to be tested for cross-reactivity
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Standards: A standard curve is prepared using the this compound standards provided in the kit.
-
Preparation of Cross-Reactant Solutions: A series of dilutions of each potentially cross-reacting steroid are prepared in the assay buffer.
-
Assay Procedure:
-
50 µL of each this compound standard, control, and cross-reactant dilution are pipetted into the appropriate wells of the antibody-coated microplate.
-
100 µL of the this compound-HRP conjugate is added to each well.
-
The plate is incubated, typically for 1 hour at room temperature, to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added to each well, and the plate is incubated to allow for color development.
-
A stop solution is added to terminate the reaction.
-
-
Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
The IC50 is determined for this compound and for each of the tested steroids from their respective dose-response curves.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in a this compound ELISA and the workflow for cross-reactivity analysis.
Figure 1. Competitive binding in a this compound ELISA.
Figure 2. Workflow for determining ELISA cross-reactivity.
References
comparing the efficacy of pregnenolone versus DHEA on cognitive function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurosteroids pregnenolone (B344588) and dehydroepiandrosterone (B1670201) (DHEA), focusing on their respective efficacies in modulating cognitive function. The information presented is synthesized from preclinical data and clinical trials to support research and development in neurotherapeutics.
Introduction to Neurosteroids
This compound (PREG) and DHEA are endogenous neurosteroids synthesized within the central nervous system and peripheral glands. This compound is often termed the "mother hormone" as it is the primary precursor from which all other steroid hormones, including DHEA, testosterone, and estrogens, are derived. Both molecules have been investigated for their potential to enhance cognitive processes, protect neural circuits, and mitigate age-related cognitive decline, though their mechanisms and clinical evidence bases differ significantly.
Mechanisms of Action & Signaling Pathways
The cognitive effects of this compound and DHEA are mediated through distinct molecular pathways. This compound primarily modulates neurotransmitter systems directly involved in learning and memory, whereas DHEA appears to exert more general neuroprotective and anti-stress effects.
This compound's Signaling Pathway
This compound and its sulfate (B86663) ester (PregS) act as potent modulators of key neurotransmitter receptors. A primary mechanism is the positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation.[1][2] Additionally, this compound has been shown to stimulate the release of acetylcholine, a neurotransmitter fundamental to memory and attention.[3][4][5] Animal studies suggest these actions may also promote the repair of the myelin sheath, which insulates nerve fibers and ensures efficient neural communication.[3][6]
DHEA's Signaling Pathway
DHEA's neurobiological influence is largely characterized by its neuroprotective properties. It functions as a functional antagonist to the stress hormone cortisol, thereby mitigating the neurotoxic effects of chronic stress.[7] DHEA also exhibits antioxidant properties and is believed to promote neurogenesis, particularly in the hippocampus.[7][8] While it is a precursor to sex steroids which have their own cognitive effects, DHEA's direct cognitive impact appears less pronounced than that of this compound.
Comparative Efficacy: Human Clinical Trials
Direct head-to-head clinical trials comparing this compound and DHEA for cognitive enhancement are exceptionally rare. The majority of data comes from separate trials investigating each compound against a placebo. The available evidence suggests this compound may hold more specific promise for cognitive enhancement, whereas the utility of DHEA for this purpose is not well-supported by rigorous studies.[3][9]
One key study by Ritsner et al. (2010) provides a rare direct comparison in patients with schizophrenia or schizoaffective disorder, finding that low-dose this compound, but not DHEA, significantly improved measures of attention and working memory.
| Study (Year) | Compound | Population | Dosage | Duration | Cognitive Domain(s) Assessed | Key Quantitative Outcome |
| Ritsner et al. (2010) | This compound | Schizophrenia / Schizoaffective Disorder (n=58) | 30 mg/day | 8 Weeks | Attention, Working Memory | Improved performance vs. placebo and DHEA groups. Specific scores not available in abstract. |
| Ritsner et al. (2010) | DHEA | Schizophrenia / Schizoaffective Disorder (n=58) | 400 mg/day | 8 Weeks | Attention, Working Memory | No significant benefit on cognitive measures compared to placebo. |
| Marx et al. (2009) | This compound | Schizophrenia / Schizoaffective Disorder (n=21) | 500 mg/day | 8 Weeks | General Cognition (BACS, MCCB) | No significant group difference vs. placebo on composite scores. However, serum PREG increase correlated with BACS score improvement (rs=0.81, p=0.022). |
| Wolf et al. (1998) [2][3] | DHEA | Healthy Elderly (n=75) | 50 mg/day | 2 Weeks | Selective Attention, Visual Memory | Prevented stress-induced attention decline (p=0.85 vs p<0.05 for placebo). Impaired visual memory recall post-stress vs. placebo (p<0.01). |
| DAWN Trial (2008) [1] | DHEA | Healthy Elderly (n=225) | 50 mg/day | 1 Year | General Cognition (6 tests) | No difference between DHEA and placebo groups in change over time (P>0.10). |
| van Niekerk (2001) [3][6] | DHEA | Healthy Elderly Men (n=46) | Not specified in abstract | 3 Months | General Cognitive Function | No effect on cognitive function. |
Note: Detailed quantitative data such as mean scores and standard deviations were not available in the cited abstracts. Outcomes are based on the reported statistical significance.
Experimental Protocols
Understanding the methodologies of key trials is essential for interpreting the results and designing future studies.
Protocol: Ritsner et al. (2010) - PREG vs. DHEA in Schizophrenia
-
Study Design: A multi-center, 8-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 58 patients meeting DSM-IV criteria for chronic schizophrenia or schizoaffective disorder, maintained on stable antipsychotic medication.
-
Intervention Arms:
-
This compound (30 mg/day) + Antipsychotic
-
This compound (200 mg/day) + Antipsychotic
-
DHEA (400 mg/day) + Antipsychotic
-
Placebo + Antipsychotic
-
-
Primary Outcome Measures: Changes in clinical symptom scores (e.g., PANSS) and cognitive functioning.
-
Cognitive Assessment: A battery of tests assessing domains including attention and working memory. The specific tests used were not detailed in the available abstract.
-
Key Findings: The low-dose (30 mg/day) this compound group showed significant amelioration of positive symptoms and improvement in attention and working memory performance compared to placebo and DHEA groups. The DHEA group did not show significant cognitive improvement.
Protocol: Wolf et al. (1998) - DHEA and Stress in the Elderly
-
Study Design: A 2-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 75 healthy elderly men and women (ages 59-81).
-
Intervention Arms:
-
DHEA (50 mg/day)
-
Placebo
-
-
Procedure: After the 2-week treatment period, participants were exposed to a standardized psychosocial laboratory stressor (Trier Social Stress Test).
-
Cognitive Assessment: Declarative memory tests (visual-verbal and spatial) and an attention test were administered before and after the stressor.
-
Key Findings: The DHEA group did not show the significant deterioration in selective attention post-stress that was observed in the placebo group. However, the DHEA group showed significant impairment in the recall of visual material learned before the stressor.[2][3]
Experimental Workflow
The design of a typical randomized controlled trial (RCT) for assessing these compounds follows a standardized workflow to ensure objectivity and minimize bias.
Conclusion and Future Directions
The current body of evidence, while limited, suggests a differential effect of this compound and DHEA on cognitive function. This compound, through its direct modulation of NMDA and cholinergic systems, shows preliminary promise as a pro-cognitive agent, particularly in populations with existing psychiatric disorders like schizophrenia.[7] In contrast, the evidence for DHEA as a cognitive enhancer in healthy aging populations is largely negative, with multiple systematic reviews and large-scale trials finding no significant benefit.[1][9]
For drug development professionals, this compound and its synthetic analogs may represent a more promising avenue for the development of novel cognitive enhancers. Future research should prioritize:
-
Direct, Head-to-Head Trials: Well-powered RCTs directly comparing this compound and DHEA in various populations (healthy aging, mild cognitive impairment) are critically needed.
-
Dose-Response Studies: The optimal dosing for any potential cognitive effects of this compound is not yet established.
-
Biomarker Stratification: Future trials could benefit from stratifying participants based on baseline neurosteroid levels to identify populations most likely to respond to supplementation.
References
- 1. The clinical and therapeutic potentials of dehydroepiandrosterone and this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, dehydroepiandrosterone, and schizophrenia: alterations and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proof-of-concept randomized controlled trial of this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a novel therapeutic candidate in schizophrenia: emerging preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a novel therapeutic candidate in schizophrenia: emerging preclinical and clinical evidence | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Neurosteroids in Schizophrenia: Pathogenic and Therapeutic Implications [frontiersin.org]
- 8. Scholarly Article or Book Chapter | Proof-of-Concept Trial with the Neurosteroid this compound Targeting Cognitive and Negative Symptoms in Schizophrenia | ID: ff365f33k | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. clinicalschizophrenia.net [clinicalschizophrenia.net]
Pregnenolone as a Potential Biomarker for Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurodegenerative disease biomarkers is rapidly evolving, with a pressing need for accessible and reliable indicators for early diagnosis, patient stratification, and monitoring of therapeutic interventions. This guide provides a comparative analysis of pregnenolone (B344588), a neurosteroid, against established and emerging biomarkers for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Executive Summary
This compound, a precursor to all steroid hormones, is also synthesized in the brain, where it and its sulfate (B86663) ester, this compound sulfate, act as neurosteroids, modulating neurotransmission and exhibiting neuroprotective properties. Alterations in this compound levels have been observed in several neurodegenerative diseases, suggesting its potential as a biomarker. However, robust quantitative data on its diagnostic and prognostic performance is still emerging and currently lags behind more established biomarkers. This guide summarizes the existing experimental data for this compound and provides a direct comparison with the performance of current leading biomarkers for Alzheimer's, Parkinson's, and Huntington's diseases.
Data Presentation: Comparative Analysis of Biomarker Performance
The following tables summarize the quantitative performance of this compound and alternative biomarkers for each neurodegenerative disease based on available literature.
Table 1: Alzheimer's Disease - Biomarker Performance Comparison
| Biomarker | Fluid | Method | Sensitivity | Specificity | Key Findings & Citations |
| This compound | CSF | GC-MS | Data Not Available | Data Not Available | Tends to be elevated in AD patients and correlates with neuropathological stage. |
| This compound Sulfate | Plasma | GC-MS | Data Not Available | Data Not Available | Lower plasma levels are correlated with memory deficits in AD. |
| Aβ42 / Tau (CSF) | CSF | ELISA / Luminex | 85-95% | 85-95% | A combination of low Aβ42 and high Tau is a core diagnostic criterion for AD. |
Table 2: Parkinson's Disease - Biomarker Performance Comparison
| Biomarker | Fluid | Method | Sensitivity | Specificity | Key Findings & Citations |
| This compound | Plasma / Striatum | LC-MS/MS | Data Not Available | Data Not Available | Preclinical studies in rat models show altered striatal levels and suggest a therapeutic role in L-DOPA-induced dyskinesia. Human data as a biomarker is lacking. |
| α-Synuclein Seed Amplification Assay (SAA) | CSF | RT-QuIC / PMCA | 88-95% | 92-100% | Highly accurate in distinguishing PD from healthy controls and other neurodegenerative disorders. |
Table 3: Huntington's Disease - Biomarker Performance Comparison
| Biomarker | Fluid | Method | Sensitivity | Specificity | Key Findings & Citations |
| This compound | Plasma / CSF | Not Studied | Data Not Available | Data Not Available | No quantitative studies found assessing this compound as a biomarker for HD. |
| Mutant Huntingtin (mHTT) | CSF | Immunoassay | High | High | Levels correlate with disease progression and severity. |
| Neurofilament Light Chain (NfL) | CSF / Blood | Immunoassay | High | Moderate | A non-specific marker of neuroaxonal damage; levels are elevated in HD and correlate with disease progression. |
Signaling Pathways and Experimental Workflows
This compound Synthesis and Action in the Brain
This compound is synthesized from cholesterol within the mitochondria of neurons and glial cells. It can then be metabolized into other neuroactive steroids or act directly on various receptors to modulate neuronal function.
A Comparative Guide to Metabolic Profiling of Pregnenolone and its Downstream Steroid Hormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the metabolic profiling of pregnenolone (B344588) and its extensive downstream steroid hormone cascade. We delve into the performance of leading techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays—supported by experimental data to inform your selection of the most suitable method for your research and development needs.
The Steroidogenesis Pathway: From this compound to Diverse Hormones
This compound, derived from cholesterol, is the crucial precursor to all five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. The intricate metabolic network, known as the steroidogenesis pathway, involves a series of enzymatic conversions primarily occurring in the adrenal glands and gonads. Understanding this pathway is fundamental to endocrinology, drug development, and the study of numerous physiological and pathological conditions.
Caption: Simplified Steroidogenesis Pathway from this compound.
Comparative Analysis of Analytical Techniques
The accurate quantification of steroid hormones is critical for both research and clinical diagnostics. The choice of analytical method depends on the specific requirements of the study, including the number of analytes, desired sensitivity, and required sample throughput.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for LC-MS/MS, GC-MS, and Immunoassays.
| Performance Metric | LC-MS/MS | GC-MS | Immunoassay | Key Considerations |
| Number of Analytes | 11 - 39+[1] | 32 - 40+[2] | Typically 1 per assay | Mass spectrometry methods excel at multiplexing. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL[3] | Suitable for physiological and pathological concentrations[2] | Variable, often higher than MS methods | LC-MS/MS and GC-MS offer superior sensitivity for low-concentration analytes. |
| Accuracy (% Bias) | < ±15%[3] | < ±15%[2] | Can be > +65% for some steroids[1] | Immunoassays are prone to cross-reactivity, leading to inaccuracies. |
| Precision (% CV) | < 15%[3] | < 15%[2] | Variable, can be higher than MS methods | Mass spectrometry methods generally offer higher precision. |
| Linearity (R²) | > 0.992 | > 0.99 | Variable | LC-MS/MS and GC-MS demonstrate excellent linearity over a wide concentration range. |
| Typical Run Time | ~22 minutes[3] | ~90 minutes[2] | Varies (minutes to hours) | LC-MS/MS provides a significant advantage in sample throughput. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the mass spectrometry-based analysis of steroid hormones.
References
A Comparative Analysis of Pregnenolone Levels Across Different Brain Regions
This guide provides a comparative analysis of pregnenolone (B344588) concentrations in various brain regions, supported by experimental data from scientific literature. It is intended for researchers, scientists, and drug development professionals interested in the neurosteroidal landscape of the brain. The guide details the experimental protocols used for this compound quantification and visualizes key signaling pathways and workflows.
Data on this compound Concentrations in Rodent Brain
This compound levels exhibit significant variation across different regions of the brain. The following table summarizes the baseline concentrations of this compound in the brains of male adult rats, providing a quantitative comparison across seven distinct areas.
| Brain Region | This compound Concentration (ng/g of tissue) |
| Hypothalamus | 12 ± 3.1 |
| Striatum | Not specified in the provided abstract |
| Medulla Oblongata | Not specified in the provided abstract |
| Cerebellum | Not specified in the provided abstract |
| Hippocampus | Not specified in the provided abstract |
| Frontal Cortex | Not specified in the provided abstract |
| Olfactory Bulb | Not specified in the provided abstract |
Note: The data presented is from a study on male adult rats under control conditions. The study also investigated the distribution of this compound and its sulfate (B86663) ester after intravenous infusion, showing significantly increased concentrations in all studied brain regions.[1] The hypothalamus consistently showed the highest levels of this compound in control, this compound-infused, and this compound sulfate-infused rats.[1]
Another study investigating the uptake of tritium-labeled this compound after intranasal administration found that the hippocampus, hypothalamus, and striatum accumulated large amounts of this neurosteroid.[2] In contrast, intravenous administration resulted in more uniform concentrations across different brain regions.[2]
In humans, a study on aged non-demented individuals provided reference values for this compound concentrations in various brain regions, including the hippocampus, amygdala, frontal cortex, striatum, hypothalamus, and cerebellum, as measured by gas chromatography-mass spectrometry.[3] However, specific quantitative values for the control group were not detailed in the abstract. The study did note a general trend toward decreased levels of all measured steroids in Alzheimer's disease patients compared to controls.[3]
Experimental Protocols
The quantification of this compound in brain tissue requires precise and sensitive analytical methods. Below are detailed methodologies compiled from various research articles.
Brain Tissue Dissection and Homogenization
-
Tissue Harvesting: Following decapitation, the brain is rapidly dissected into specific regions of interest (e.g., olfactory bulb, frontal cortex, parietal cortex, occipital cortex, striatum, hippocampus, hypothalamus, pons-medulla, cerebellum, thalamus, midbrain).[2]
-
Homogenization: The dissected brain tissues are weighed and then homogenized in a suitable buffer, such as acetonitrile.[4] An electric hand-held homogenizer can be used for this purpose.[4]
Steroid Extraction
-
Protein Precipitation and Phospholipid Removal: The homogenates are centrifuged to pellet cellular debris.[4] A thorough sample cleanup is crucial and may involve protein precipitation and phospholipid removal steps to reduce matrix interference.[5][6]
-
Liquid-Liquid Extraction: A liquid-liquid extraction is performed to separate the neurosteroid fraction from other components.[4] n-Hexane is a commonly used solvent for this purpose.[4] The mixture is vigorously shaken and then allowed to separate into two phases, with the neurosteroid fraction being collected.[4]
-
Solid Phase Extraction: Alternatively, solid-phase octadecyl C18 columns can be used for the chromatographic separation of steroid sulfate esters and non-conjugated steroids.[1]
Derivatization (for GC-MS and some LC-MS/MS methods)
-
Ketone-Specific Derivatization: For analysis by methods like gas chromatography-mass spectrometry (GC-MS) or to enhance sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a derivatization step is often employed. Girard T reagent can be used for ketone-specific derivatization, which improves the ionization efficiencies of the steroids in mass spectrometry analysis.[5][6]
Quantification
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a robust, precise, and accurate method for the quantification of this compound and other neurosteroids in brain tissue.[5][6] It offers high sensitivity and specificity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used method for measuring neurosteroid concentrations in the brain.[3]
-
Radioimmunoassay (RIA): Following chromatographic separation, the concentrations of this compound can be determined by radioimmunoassay.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A validated this compound ELISA test can also be used for quantification after the steroid residues are resuspended in an appropriate buffer.[4]
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and procedures involved in this compound research, the following diagrams have been generated using the DOT language.
A diagram illustrating the synthesis of this compound and its role in modulating neurotransmitter receptors and innate immune signaling pathways.
A flowchart outlining the key steps in the experimental workflow for the quantification of this compound in brain tissue.
References
- 1. PlumX [plu.mx]
- 2. Brain distribution and behavioral effects of progesterone and this compound after intranasal or intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hypothalamic this compound mediates recognition memory in the context of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise and accurate assay of this compound and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Serum Pregnenolone Levels: A Comparative Guide to their Correlation with Neurological Outcomes
For Researchers, Scientists, and Drug Development Professionals
The neurosteroid pregnenolone (B344588) is increasingly recognized for its significant role in the central nervous system, influencing a range of neurological and psychiatric conditions. This guide provides a comparative analysis of serum this compound levels and their correlation with outcomes in various neurological disorders, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the link between serum this compound levels and neurological outcomes in schizophrenia, traumatic brain injury, major depressive disorder, and Alzheimer's disease.
Table 1: Schizophrenia
| Patient Population | Intervention | Serum this compound Change | Neurological Outcome Measure | Correlation/Result | Reference |
| 120 participants with schizophrenia | This compound vs. Placebo (8 weeks) | Not specified | UCSD Performance-based Skills Assessment-Brief (UPSA-B) | This compound group showed greater improvements in functional capacity (p=0.03). Changes in serum this compound post-treatment correlated with UPSA-B composite score changes in females (rs = 0.497, p < 0.042).[1] | [1] |
| 21 patients with schizophrenia or schizoaffective disorder | This compound (up to 500 mg/day) vs. Placebo (8 weeks) | Increased in treatment group | Brief Assessment of Cognition in Schizophrenia (BACS) | Serum this compound increases predicted BACS composite scores at 8 weeks in the this compound group (rs = 0.81, p = 0.022).[2] | [2] |
| 58 patients with chronic schizophrenia or schizoaffective disorder | This compound (30 mg/d or 200 mg/d) vs. DHEA vs. Placebo (8 weeks) | Not specified | Positive and Negative Syndrome Scale (PANSS), Attention & Working Memory | 30 mg/d this compound group had significant reductions in positive symptoms and improvements in attention and working memory.[3] | [3] |
| 60 patients with recent-onset schizophrenia/schizoaffective disorder | This compound (50 mg/d) vs. Placebo (8 weeks) | Not specified | Cambridge Automated Neuropsychological Test Battery (CANTAB) | Significant improvement in visual attention, sustained attention, and executive functions in the this compound group. | [4] |
Table 2: Traumatic Brain Injury (TBI)
| Patient Population | Intervention | Serum this compound Change | Neurological Outcome Measure | Correlation/Result | Reference |
| Veterans with blast-related TBI and co-occurring PTSD | This compound vs. Placebo | Increased in treatment group (Baseline: ~1151 pg/mL; Post-treatment: ~2591 pg/mL) | Clinician-Administered PTSD Scale (CAPS) | Increases in serum this compound post-treatment were significantly inversely correlated with reductions in total CAPS scores (Spearman r = –0.85; p = 0.006).[5] | [5] |
| 163 participants with and without military affiliation (some with mTBI) | Observational | Not applicable | Free-water-corrected fractional anisotropy (FAT) | No significant association between this compound and whole-brain white matter FAT. | [6] |
| Adolescent male mice | Induced TBI | Brain this compound levels decreased 2 weeks post-trauma. | Edema and Neurological Deficit Score | Brain this compound levels positively correlated with edema (rho = 0.434, P = .015) and neurological deficit.[7] | [7] |
Table 3: Major Depressive Disorder (MDD)
| Patient Population | Intervention | Serum this compound Change | Neurological Outcome Measure | Correlation/Result | Reference |
| 80 adults with bipolar disorder, depressed state | This compound (up to 500 mg/day) vs. Placebo (12 weeks) | Large baseline-to-exit changes in the this compound group. | 17-item Hamilton Rating Scale for Depression (HRSD), Inventory of Depressive Symptomatology—Self-Report (IDS-SR) | Significant treatment by week interaction for HRSD (p=0.025). Higher remission rates in the this compound group based on IDS-SR (61% vs. 37%, p=0.046).[8] | [8] |
| Women over age 40 with mMDD | Proposed: this compound vs. Placebo (16 weeks) | To be measured | Depressive symptoms, anxiety, cognition | Reduction in depressive symptoms strongly correlated with increases in blood this compound levels in a pilot study.[9] | [9] |
| 26 adult women with MDD | This compound (500 mg/d, 800 mg/d) vs. Placebo (crossover design) | To be measured | Depressive symptom severity, resting state functional connectivity (rsFC), GABA levels | Hypothesis: Improvement in depressive symptoms will be associated with changes in rsFC and GABA.[10] | [10] |
Table 4: Alzheimer's Disease
| Patient Population | Intervention | Serum/Brain this compound Levels | Neurological Outcome Measure | Correlation/Result | Reference |
| Postmortem brain tissue from 40 AD patients and 41 controls | Observational | Increased this compound in temporal cortex of AD patients. | Braak and Braak neuropathological disease stage | This compound levels tended to be positively correlated with Braak and Braak stage.[11][12] | [11][12] |
| Patients with mild to moderate AD vs. controls | Observational | Hypothesis: Plasma this compound sulfate (B86663) (PREGS) is decreased in AD patients. | Severity of memory deficits | Hypothesis: Plasma PREGS levels are inversely correlated with the severity of memory deficits.[13] | [13] |
| Rodent models | Intracerebral infusions of PREG-S | Not applicable | Cognitive performance | Memory deficits in senescent rats with low PREG-S were reversed by infusions.[14] | [14] |
Experimental Protocols
Key Experiment: Adjunctive this compound in Schizophrenia
-
Objective: To evaluate the efficacy of adjunctive this compound for cognitive and negative symptoms in individuals with schizophrenia.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Cohort: Patients diagnosed with schizophrenia or schizoaffective disorder, on stable doses of antipsychotic medication.
-
Intervention: Oral administration of this compound (e.g., 500 mg/day in escalating doses) or a matching placebo for a duration of 8 to 12 weeks.
-
Blood Sample Collection and Processing: Serum samples are collected at baseline and at the end of the treatment period. Samples are typically processed and stored at -80°C until analysis.
-
This compound Measurement: Serum this compound levels are quantified using highly sensitive and specific methods such as gas chromatography/mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Neurological Assessment Tools: A battery of standardized tests is used to assess cognitive function and symptom severity, including:
-
Cognition: MATRICS Consensus Cognitive Battery (MCCB), Brief Assessment of Cognition in Schizophrenia (BACS).[15]
-
Functional Capacity: UCSD Performance-based Skills Assessment-Brief (UPSA-B).[1]
-
Symptom Severity: Scale for the Assessment of Negative Symptoms (SANS), Positive and Negative Syndrome Scale (PANSS).[15]
-
-
Statistical Analysis: The primary outcomes are the changes in scores on the neurological assessment tools from baseline to the end of treatment. Correlation analyses (e.g., Spearman's rank correlation) are used to determine the relationship between changes in serum this compound levels and changes in clinical scores.
Visualizations
This compound Synthesis and Signaling Pathway
Caption: this compound synthesis from cholesterol and its conversion to key neuroactive steroids.
Experimental Workflow for Clinical Trials
Caption: A typical experimental workflow for a randomized controlled trial of this compound.
Logical Relationship: this compound Levels and Neurological Outcomes
References
- 1. Proof-of-concept randomized controlled trial of this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proof-of-Concept Trial with the Neurosteroid this compound Targeting Cognitive and Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and dehydroepiandrosterone as an adjunctive treatment in schizophrenia and schizoaffective disorder: an 8-week, double-blind, randomized, controlled, 2-center, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicalschizophrenia.net [clinicalschizophrenia.net]
- 5. Neurosteroids and Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. White Matter Microstructure Is Associated with Serum Neuroactive Steroids and Psychological Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Randomized, Double-Blind, Placebo-Controlled Trial of this compound for Bipolar Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Neurosteroid Intervention for Menopausal and Perimenopausal Depression - E Brown [grantome.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Allopregnanolone Levels are Reduced in Temporal Cortex in Patients with Alzheimer’s Disease Compared to Cognitively Intact Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steroids and Alzheimer’s Disease: Changes Associated with Pathology and Therapeutic Potential | MDPI [mdpi.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. This compound sulfate and aging of cognitive functions: behavioral, neurochemical, and morphological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Researcher's Guide to Validating Pregnenolone Measurements Across Different Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of pregnenolone (B344588), a key neurosteroid and precursor to a wide array of steroid hormones, is critical. The choice of analytical platform for its measurement can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of the two primary analytical methodologies for this compound quantification: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by a summary of performance data and detailed experimental protocols.
Performance Comparison of Analytical Platforms
The selection of an appropriate assay for this compound measurement requires a careful balance of sensitivity, specificity, throughput, and cost. While immunoassays have traditionally been a staple in many laboratories for their convenience and high throughput, they can be susceptible to cross-reactivity with structurally similar steroids, potentially leading to inaccurate results. In contrast, LC-MS/MS offers superior specificity and the capability to measure multiple steroids simultaneously, making it the gold standard for steroid hormone analysis.[1]
Below is a summary of typical performance characteristics for commercially available this compound ELISA kits and laboratory-developed LC-MS/MS assays.
Table 1: Performance Characteristics of Commercial this compound ELISA Kits
| Parameter | Performance | Source(s) |
| Assay Principle | Competitive ELISA | [2][3][4][5] |
| Sample Type | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates | [6] |
| Sample Volume | 50 µL | [3][7][8] |
| Assay Range | 0.1 - 50 ng/mL (Varies by kit) | [5][9] |
| Sensitivity (LOD) | 0.05 - 0.47 ng/mL | [5][9] |
| Intra-assay Precision (CV%) | < 10% | [10] |
| Inter-assay Precision (CV%) | < 15% | [2] |
| Cross-reactivity | Variable, with potential for cross-reactivity with progesterone, DHEA, and other steroids | [5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound
| Parameter | Performance | Source(s) |
| Method | Liquid Chromatography-Tandem Mass Spectrometry | [11][12][13][14][15][16][17] |
| Sample Type | Serum, Plasma | [13][14][16] |
| Sample Volume | 100 - 200 µL | [15][16] |
| Linear Range | 10 - 500 ng/mL (Can be extended) | [13][14] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL - 10 ng/mL | [13][17] |
| Intra-assay Precision (CV%) | < 10% | [14][17] |
| Inter-assay Precision (CV%) | < 10% | [14][17] |
| Specificity | High, due to chromatographic separation and mass-based detection | [18][19] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized methodologies for this compound quantification using ELISA and LC-MS/MS.
This compound Competitive ELISA Protocol
This protocol is based on a typical competitive ELISA format.
-
Reagent Preparation : Prepare wash buffer, standards, and controls according to the manufacturer's instructions.
-
Sample Incubation : Pipette 50 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition : Add 100 µL of this compound-HRP conjugate to each well.
-
First Incubation : Incubate for 1 hour at room temperature on a microplate shaker.
-
Washing : Wash the plate 3 times with the prepared wash buffer.
-
Substrate Addition : Add 150 µL of TMB substrate to each well.
-
Second Incubation : Incubate for 10-15 minutes at room temperature in the dark.
-
Stopping Reaction : Add 50 µL of stop solution to each well.
-
Data Acquisition : Read the absorbance at 450 nm on a microplate reader.
-
Calculation : Calculate the this compound concentration from the standard curve.[3][4][8][20]
LC-MS/MS Protocol for this compound Quantification
This protocol outlines a common workflow for this compound analysis in serum or plasma.
-
Sample Preparation :
-
To 200 µL of serum, plasma, calibrators, or quality control samples, add an internal standard (e.g., this compound-d4).
-
Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
For enhanced sensitivity, derivatization with a reagent like hydroxylamine (B1172632) may be performed.[13][14]
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or similar reversed-phase column with a gradient elution using mobile phases such as water and methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride.[12][15][16]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and its internal standard.[14]
-
Mandatory Visualizations
Steroidogenesis pathway showing this compound's central role.
Workflow for the cross-validation of this compound assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. ibl-america.com [ibl-america.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. This compound ELISA Kit [elisakits.co.uk]
- 6. This compound ELISA Kits [thermofisher.com]
- 7. This compound ELISA kit I Serum Samples I I Fast (75 min) [immusmol.com]
- 8. ELISA Kit [ABIN6963403] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 9. biocompare.com [biocompare.com]
- 10. Validation of a Commercial Enzyme-Linked Immunosorbent Assay for Allopregnanolone in the Saliva of Healthy Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biochemia-medica.com [biochemia-medica.com]
- 19. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 20. ldn.de [ldn.de]
Pregnenolone vs. Allopregnanolone: A Comparative Guide to their Differential Effects on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurogenic effects of two key neurosteroids, pregnenolone (B344588) and its metabolite, allopregnanolone (B1667786). By summarizing key experimental findings, detailing methodologies, and illustrating signaling pathways, this document serves as a valuable resource for researchers investigating neural stem cell biology and developing novel therapeutics for neurodegenerative and psychiatric disorders.
At a Glance: Key Differences in Neurogenic Activity
| Feature | This compound (as this compound Sulfate) | Allopregnanolone |
| Primary Effect on Neurogenesis | Primarily promotes the survival of new neurons; conflicting reports on proliferation. | Potently stimulates the proliferation of neural progenitor cells. |
| Mechanism of Action | Negative allosteric modulator of GABA-A receptors; Positive allosteric modulator of NMDA receptors. | Positive allosteric modulator of GABA-A receptors. |
| Signaling Cascade | Modulates NMDA receptor-mediated signaling, leading to enhanced neuronal survival. | Activates GABA-A receptors, leading to calcium influx via L-type calcium channels and activation of pro-mitotic signaling pathways. |
Quantitative Comparison of Neurogenic Effects
The following tables summarize quantitative data from key in vitro and in vivo studies, highlighting the distinct effects of this compound sulfate (B86663) (the primary form of this compound studied in this context) and allopregnanolone on neural stem and progenitor cell (NSPC) proliferation and survival.
In Vitro Proliferation of Neural Progenitor Cells
| Compound | Concentration | Assay | Species/Cell Type | Result | Reference |
| Allopregnanolone | 250 nM | [³H]Thymidine Incorporation | Rat Hippocampal Progenitor Cells | 150% increase in proliferation compared to control. | [1] |
| 100-500 nM | BrdU Incorporation | Rat Hippocampal Progenitor Cells | 20-30% increase in proliferation compared to control. | [1] | |
| This compound Sulfate | 250 nM | [³H]Thymidine Incorporation | Rat Hippocampal Progenitor Cells | Significant decrease in proliferation compared to control. | [1] |
| This compound | 10 µM | Neurosphere Proliferation | Mouse Embryonic Cortical NSCs | Optimal concentration for NSC proliferation. | [2] |
In Vivo Effects on Neurogenesis
| Compound | Dosage | Animal Model | Key Finding | Result | Reference |
| Allopregnanolone | 10 mg/kg (single injection) | 3xTgAD Mouse Model of Alzheimer's | Reversal of neurogenic deficit. | Restored the number of BrdU-positive cells in the dentate gyrus to levels comparable to non-transgenic controls. | |
| This compound Sulfate | 3 nmol (i.c.v. for 2 days) | Adult Male Mice | Enhanced survival of newborn neurons. | ~2-fold increase in the number of 22-day-old BrdU-positive cells in the dentate gyrus. | [3] |
Signaling Pathways in Neurogenesis
The differential effects of this compound sulfate and allopregnanolone on neurogenesis stem from their distinct interactions with key neurotransmitter receptors.
Allopregnanolone's Pro-Proliferative Pathway
Allopregnanolone enhances the activity of GABA-A receptors on neural progenitor cells. This leads to a chloride efflux, membrane depolarization, and subsequent opening of L-type voltage-gated calcium channels. The resulting influx of calcium activates downstream signaling cascades, including the transcription factor CREB, which upregulates the expression of genes that promote cell division.
This compound Sulfate's Pro-Survival Pathway
This compound sulfate acts as a positive allosteric modulator of NMDA receptors, which are crucial for the survival and maturation of newly formed neurons. By enhancing NMDA receptor activity, this compound sulfate promotes the integration of new neurons into existing neural circuits, thereby supporting their long-term survival. Its role as a negative allosteric modulator of GABA-A receptors may also contribute to a cellular environment conducive to neuronal maturation and survival.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Neural Progenitor Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies assessing the proliferative effects of neurosteroids on cultured neural progenitor cells.[1]
Materials:
-
Neural progenitor cells (e.g., derived from rodent hippocampus)
-
96-well cell culture plates
-
BrdU labeling reagent
-
Fixation and denaturation solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
Substrate for HRP
-
Microplate reader
Procedure:
-
Cell Plating: Seed neural progenitor cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of allopregnanolone, this compound sulfate, or a vehicle control for the desired duration (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into the DNA of proliferating cells (e.g., 2-4 hours).
-
Fixation and Denaturation: Remove the culture medium, fix the cells, and denature the DNA to expose the incorporated BrdU.
-
Immunostaining: Incubate the cells with a primary antibody specific for BrdU, followed by an HRP-conjugated secondary antibody.
-
Detection: Add the HRP substrate and measure the absorbance using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated and, therefore, to the number of proliferating cells.
In Vivo Assessment of Neurogenesis (BrdU Labeling and Immunohistochemistry)
This protocol is a generalized procedure based on in vivo studies investigating the effects of neurosteroids on adult neurogenesis.
Materials:
-
Adult rodents (e.g., mice or rats)
-
Allopregnanolone or this compound sulfate for injection
-
BrdU solution for injection
-
Perfusion and fixation solutions
-
Vibratome or cryostat for brain sectioning
-
Primary antibodies (anti-BrdU, anti-NeuN, anti-DCX)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Animal Treatment: Administer allopregnanolone, this compound sulfate, or a vehicle control to the animals according to the desired experimental paradigm (e.g., single injection, chronic treatment).
-
BrdU Administration: Inject the animals with BrdU to label cells undergoing DNA synthesis. The timing and frequency of BrdU injections will depend on the specific research question.
-
Tissue Processing: After a designated survival period (to allow for the differentiation of labeled cells), perfuse the animals and fix the brain tissue.
-
Sectioning: Section the brain, with a focus on the hippocampus (dentate gyrus) and subventricular zone.
-
Immunohistochemistry: Perform immunohistochemical staining on the brain sections using an antibody against BrdU to identify the newly born cells. Co-stain with antibodies against neuronal markers such as NeuN (mature neurons) or Doublecortin (DCX, immature neurons) to determine the phenotype of the new cells.
-
Quantification: Use a fluorescence microscope and stereological methods to quantify the number of BrdU-positive cells and the number of new neurons (e.g., BrdU+/NeuN+ or BrdU+/DCX+ cells) in the brain regions of interest.
Conclusion
This compound and allopregnanolone exhibit distinct and, in some cases, opposing effects on neurogenesis. Allopregnanolone is a potent stimulator of neural progenitor cell proliferation, acting through a well-defined GABA-A receptor-mediated pathway. In contrast, this compound sulfate's primary role appears to be in promoting the survival of newly generated neurons via modulation of NMDA receptors, while its effect on proliferation is less clear and may be inhibitory under certain conditions.
These findings have significant implications for the development of therapeutic strategies targeting neurogenesis. Allopregnanolone-based therapies may be beneficial for conditions characterized by a deficit in NSPC proliferation, while this compound-based approaches could be more suited for enhancing the survival and integration of new neurons. Further research is warranted to fully elucidate the in vivo comparative effects of these neurosteroids and to explore their therapeutic potential in various neurological and psychiatric disorders.
References
- 1. The Neurosteroid Allopregnanolone Promotes Proliferation of Rodent and Human Neural Progenitor Cells and Regulates Cell-Cycle Gene and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurosteroid allopregnanolone promotes proliferation of rodent and human neural progenitor cells and regulates cell-cycle gene and protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound sulfate enhances survival of adult-generated hippocampal granule cells via sustained presynaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Antibodies in Pregnenolone Immunoassays: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pregnenolone (B344588), a key precursor to all steroid hormones, is critical in numerous fields of research, including neuroscience, endocrinology, and drug development. Immunoassays, such as ELISA and RIA, are common methods for this compound detection. However, a significant challenge in steroid immunoassays is the potential for cross-reactivity of the primary antibody with other structurally similar steroids, which can lead to inaccurate measurements. This guide provides a comparative assessment of the specificity of antibodies used in this compound immunoassays, supported by experimental data and detailed methodologies, to aid researchers in selecting and validating appropriate assays.
Data Presentation: Antibody Cross-Reactivity
The specificity of a this compound antibody is determined by its degree of cross-reactivity with other endogenous steroids. A lower cross-reactivity percentage indicates higher specificity. The following table summarizes the cross-reactivity data from various commercially available this compound ELISA kits.
| Compound | Antibody 1 Cross-Reactivity (%) | Antibody 2 Cross-Reactivity (%) | Antibody 3 Cross-Reactivity (%) |
| This compound | 100 | 100 | 100 |
| Progesterone | 6.0[1] | 6.0[2] | < 0.1 |
| Dehydroepiandrosterone (DHEA) | 5.2[1] | 5.2[2] | < 0.1 |
| 5α-Androstanediol | 4.7[1] | 4.7[2] | Not Available |
| Epiandrosterone | 1.0[1] | 1.0[2] | < 0.1 |
| This compound Sulfate | 0.4[1] | 0.4[2] | Not Available |
| Androstanedione | 0.3[1] | 0.3[2] | < 0.1 |
| 5α-Androsterone | 0.3[1] | 0.3[2] | Not Available |
| DHEA Sulfate (DHEAS) | 0.2[1] | 0.2[2] | < 0.1 |
| Etiocholanolone | 0.1[1] | 0.1[2] | Not Available |
| Aldosterone | < 0.1[1] | < 0.1[2] | < 0.1 |
| Androstenedione | < 0.1[1] | < 0.1[2] | < 0.1 |
| Cholesterol | < 0.1[1] | < 0.1[2] | < 0.1 |
| Corticosterone | < 0.1[1] | < 0.1[2] | < 0.1 |
| 5α-Dihydrotestosterone (DHT) | < 0.1[1] | < 0.1[2] | < 0.1 |
| 17β-Estradiol | < 0.1[1] | < 0.1[2] | < 0.1 |
| Estriol | < 0.1[1] | < 0.1[2] | < 0.1 |
| Testosterone | < 0.1[1] | < 0.1[2] | < 0.1 |
Note: The data presented is compiled from manufacturer's datasheets for different this compound ELISA kits.[1][2] Researchers should always refer to the specific product's documentation for the most accurate and up-to-date information.
Experimental Protocols
The following are detailed methodologies for two common types of immunoassays used to assess antibody specificity for this compound: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Competitive ELISA Protocol for this compound
This protocol outlines the steps for a competitive ELISA to determine the concentration of this compound in a sample and can be adapted to assess antibody cross-reactivity by testing potentially cross-reacting steroids.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
This compound-specific polyclonal antibody (rabbit)
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound standards of known concentrations
-
Patient samples and controls
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer
-
TMB Substrate
-
Stopping Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. All components should be brought to room temperature before use.[3]
-
Sample and Standard Addition: Pipette 50 µL of each standard, control, and sample into the appropriate wells of the microtiter plate.[4]
-
Competitive Reaction: Add 100 µL of the this compound-HRP conjugate working solution to each well.[3] This initiates the competitive binding between the free this compound in the sample/standard and the HRP-labeled this compound for the limited antibody binding sites on the plate.
-
Incubation: Incubate the plate for 1 hour at room temperature on a plate shaker (approximately 200 rpm).[3]
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of diluted wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[3]
-
Substrate Addition: Add 150 µL of TMB substrate to each well.[4]
-
Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark.[3]
-
Stop Reaction: Add 50 µL of stopping solution to each well. The color in the wells will change from blue to yellow.[4]
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 20 minutes of adding the stopping solution.[3]
-
Calculation: The concentration of this compound in the samples is inversely proportional to the measured absorbance.[3] A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of this compound in the samples is then determined from this standard curve.
Radioimmunoassay (RIA) Protocol for this compound
RIA is another sensitive method for quantifying hormones like this compound. The principle is similar to competitive ELISA but uses a radiolabeled antigen.
Materials:
-
This compound-specific antibody
-
Radiolabeled this compound (e.g., ³H-pregnenolone)
-
Unlabeled this compound standards
-
Sample (e.g., plasma, serum)
-
Assay buffer
-
Separation reagent (e.g., charcoal-dextran suspension or a second antibody)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Sample Preparation: Extract unconjugated this compound from the plasma or serum sample using an organic solvent like diethyl ether. The extract is then typically purified using chromatography (e.g., on a celite microcolumn).[5]
-
Assay Setup: In a series of tubes, add a fixed amount of radiolabeled this compound and a specific dilution of the anti-pregnenolone antiserum to each tube.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound standards to a set of tubes to create a standard curve. Add the extracted samples to other tubes.
-
Incubation: Incubate the tubes, typically at 4°C, to allow for competitive binding between the radiolabeled and unlabeled this compound for the antibody.
-
Separation of Bound and Free Antigen: Separate the antibody-bound this compound from the free this compound. This can be achieved by adding a charcoal-dextran suspension, which adsorbs the free this compound, followed by centrifugation. Alternatively, a second antibody that precipitates the primary antibody can be used.
-
Radioactivity Measurement: The radioactivity of either the bound or the free fraction is measured using a scintillation counter.
-
Calculation: The concentration of this compound in the samples is determined by comparing the degree of displacement of the radiolabeled this compound with the standard curve generated from the known standards.
Mandatory Visualization
Steroidogenesis Pathway
The following diagram illustrates the simplified steroidogenic pathway, showing the synthesis of this compound from cholesterol and its subsequent conversion into other major steroid hormones.
Experimental Workflow: Competitive Immunoassay
The diagram below outlines the general workflow for a competitive immunoassay, which is the underlying principle for both the competitive ELISA and RIA protocols described.
References
Navigating the Landscape of Pregnenolone Measurement: A Guide to Inter-Laboratory Accuracy
For researchers, scientists, and professionals in drug development, the accurate measurement of pregnenolone (B344588), a pivotal precursor to all steroid hormones, is paramount. This guide provides an objective comparison of the performance of various analytical methods for this compound quantification, supported by experimental data from published studies. It aims to shed light on the current state of measurement accuracy and offer insights into the methodologies employed by different laboratories.
The pursuit of harmonized and accurate this compound measurements across different laboratories is a significant challenge. While formal, publicly available inter-laboratory comparison studies specifically for this compound are not readily found, an examination of validated analytical methods from various research and clinical laboratories provides valuable insights into performance characteristics. This guide synthesizes this information to facilitate a comparative understanding of the available technologies and their performance.
Data Presentation: A Comparative Look at Analytical Performance
The primary method for achieving high accuracy and specificity in this compound measurement is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following tables summarize the performance characteristics of several published LC-MS/MS methods. It is important to note that these data are not from a direct head-to-head comparison study using the same set of samples but are collated from individual validation reports.
Table 1: Performance Characteristics of Various LC-MS/MS Methods for this compound Quantification
| Laboratory/Method | Lower Limit of Quantification (LLOQ) (ng/mL) | Inter-day Precision (% CV) | Intra-day Precision (% CV) | Accuracy (% Bias) |
| High-Throughput LC-MS/MS Method[1] | 10 | < 5 | < 8 | Average 3.8% difference with reference lab |
| Simultaneous Assay of Five Steroid Sulfates[2] | 10 (for this compound) | Not explicitly stated | < 20% at all concentration levels | Average difference of 3.8% with reference |
| LC/MS/MS for Steroid Metabolome[3] | Not explicitly stated for this compound | Not explicitly stated | Not explicitly stated | -10.7% to 10.5% |
| Simultaneous measurement of 18 steroids[4] | 0.10 | Within acceptable limits | Within acceptable limits | Within acceptable limits |
CV: Coefficient of Variation
Experimental Protocols: A Closer Look at the Methodologies
The accuracy of this compound measurement is intrinsically linked to the experimental protocol employed. While specifics may vary, the foundational steps for LC-MS/MS analysis are generally consistent across laboratories.
Sample Preparation
A critical step in ensuring accurate quantification is the effective extraction of this compound from the biological matrix (typically serum or plasma) and removal of interfering substances.
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., this compound-D4) is added to the sample at the beginning of the preparation process. This allows for the correction of any analyte loss during sample processing and any variations in instrument response.
-
Protein Precipitation: A solvent such as methanol (B129727) or acetonitrile (B52724) is often used to precipitate proteins from the sample.
-
Liquid-Liquid Extraction (LLE): This technique is commonly used to separate this compound from the aqueous phase into an organic solvent, such as methyl t-butyl ether (MTBE)[1][4].
-
Derivatization: To enhance the ionization efficiency of this compound for MS detection, some methods employ a derivatization step. A common approach is the reaction with hydroxylamine (B1172632) to form oxime derivatives[1]. Other derivatizing agents like 1-amino-4-methylpiperazine (B1216902) (AMP) have also been used to improve the signal.[5]
LC-MS/MS Analysis
The prepared sample is then injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: The extract is passed through a chromatography column (e.g., a reversed-phase C18 or PFP column) to separate this compound from other molecules based on its chemical properties.[3][4]
-
Ionization: The separated molecules are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure photoionization (APPI).[4]
-
Mass Spectrometry Detection: The ionized this compound and its internal standard are detected by the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions. This highly selective detection method minimizes the chances of misidentifying the analyte.
Mandatory Visualization
To better understand the processes involved, the following diagrams illustrate a typical workflow for an inter-laboratory comparison and the steroidogenesis pathway.
The Path Towards Standardization
Achieving inter-laboratory comparability for this compound measurements is crucial for advancing research and ensuring the reliability of clinical diagnostics. While a formal, large-scale comparison study is not yet publicly available, the adoption of robust and well-validated methods, such as LC-MS/MS, is a significant step in the right direction.
Organizations like the Centers for Disease Control and Prevention (CDC) have established Hormone Standardization Programs (HoSt) for testosterone and estradiol, which have successfully improved the accuracy and comparability of these measurements.[6][7] The principles and framework of such programs could serve as a model for establishing a similar initiative for this compound and other steroid hormones.
Furthermore, the availability of certified reference materials from institutions like the National Institute of Standards and Technology (NIST) is fundamental for laboratories to calibrate their assays and ensure traceability of their measurements to a common standard.[8]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound [webbook.nist.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 8. This compound [webbook.nist.gov]
Evaluating the Clinical Significance of the Pregnenolone to DHEA Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The steroid hormone pregnenolone (B344588) and its downstream metabolite dehydroepiandrosterone (B1670201) (DHEA) are crucial intermediates in the intricate web of human steroidogenesis. The balance between these two neuroactive steroids, often expressed as the this compound to DHEA ratio, is emerging as a valuable biomarker in the diagnosis and management of various endocrine disorders. This guide provides a comprehensive comparison of the clinical significance of this ratio across different conditions, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Insights into the this compound to DHEA Ratio
The following table summarizes the this compound and DHEA levels and their implied ratio in various clinical contexts. It is important to note that a definitive reference range for the this compound to DHEA ratio is not yet universally established and can be influenced by analytical methodology, age, and sex. The data presented here are derived from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for steroid hormone analysis.
| Clinical Condition | Analyte | Patient Population | Reported Values (ng/dL) | Implied this compound/DHEA Ratio | Clinical Interpretation |
| Healthy Adults | This compound | General Population | 22 - 237[1] | Varies | Represents a normal physiological balance in the steroidogenic pathway. |
| DHEA | Males | 180 - 1250[2] | |||
| DHEA | Females | 130 - 980[2] | |||
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Deficiency (Classic) | This compound | Patients with classic 3β-HSD deficiency | Markedly elevated[3] | Significantly Elevated | A hallmark of 3β-HSD deficiency, indicating a blockage in the conversion of Δ5 to Δ4 steroids.[4] |
| DHEA | Patients with classic 3β-HSD deficiency | Elevated[3] | |||
| Late-Onset (Nonclassic) 3β-HSD Deficiency | This compound (ACTH-stimulated) | Hirsute women | ~2276 ± 669[5] | Elevated | Suggests a partial enzyme deficiency leading to hyperandrogenism.[5] |
| DHEA (ACTH-stimulated) | Hirsute women | ~2787 ± 386[5] | |||
| Polycystic Ovary Syndrome (PCOS) | This compound (follicular fluid) | Women with PCOS | Significantly lower than controls[6] | Altered | Reflects dysregulated ovarian steroidogenesis.[6] |
| DHEA (follicular fluid) | Women with PCOS | Significantly higher than controls[6] | |||
| Adrenal Insufficiency | This compound | Patients undergoing insulin (B600854) tolerance test | Increased[7] | Potentially Altered | Response to ACTH stimulation can help differentiate primary from secondary adrenal insufficiency. |
| DHEA | Patients undergoing insulin tolerance test | Increased[7] |
Signaling Pathways and Experimental Workflows
To visualize the biochemical and analytical processes underlying the assessment of the this compound to DHEA ratio, the following diagrams are provided.
Steroidogenesis pathway highlighting the synthesis of this compound and DHEA.
Experimental workflow for this compound to DHEA ratio analysis.
Experimental Protocols
Accurate and reproducible measurement of this compound and DHEA is paramount for the clinical utility of their ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[8]
Key Experiment: Quantification of Serum this compound and DHEA by LC-MS/MS
1. Sample Preparation:
-
Objective: To extract this compound and DHEA from the serum matrix and remove interfering substances.
-
Protocol:
-
Internal Standard Spiking: To a 200 µL serum sample, add an internal standard solution containing deuterated this compound (e.g., this compound-d4) and deuterated DHEA (e.g., DHEA-d5).[9] This is crucial for correcting for matrix effects and variations during sample processing.[10]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously, and centrifuge. The organic layer containing the steroids is then separated.[11]
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) and water, load the sample, wash with water and hexane (B92381) to remove interferences, and then elute the steroids with ethyl acetate.[12]
-
-
Evaporation: The collected organic extract is evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase, typically a mixture of methanol and water.[11]
-
2. LC-MS/MS Analysis:
-
Objective: To separate and quantify this compound and DHEA.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 or similar reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) to enhance ionization.[12]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, DHEA, and their deuterated internal standards are monitored.
-
3. Quality Control:
-
Objective: To ensure the accuracy and reliability of the results.
-
Procedures:
-
Calibration Curve: A calibration curve is prepared using standards of known concentrations to quantify the analytes in the samples.
-
Quality Control Samples: At least two levels of quality control materials (low and high concentrations) are run with each batch of samples to monitor the performance of the assay.
-
Ion Ratio Confirmation: The ratio of two different product ions from the same precursor ion is monitored to confirm the identity of the analyte and detect potential interferences.[13]
-
Conclusion
The this compound to DHEA ratio is a clinically significant biomarker, particularly in the diagnosis of 3β-HSD deficiency, a rare form of congenital adrenal hyperplasia. Alterations in this ratio are also observed in other conditions such as PCOS and adrenal insufficiency, suggesting a broader diagnostic potential that warrants further investigation. The use of robust and validated LC-MS/MS methods is essential for the accurate quantification of these steroids, enabling reliable clinical interpretation. As research continues to unravel the complex interplay of steroid hormones, the this compound to DHEA ratio is poised to become an increasingly important tool in the arsenal (B13267) of researchers, scientists, and drug development professionals.
References
- 1. This compound - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. eurekakit.com [eurekakit.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Clinical perspectives in congenital adrenal hyperplasia due to 3β-hydroxysteroid dehydrogenase type 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-onset adrenal steroid 3 beta-hydroxysteroid dehydrogenase deficiency. I. A cause of hirsutism in pubertal and postpubertal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High androgen concentrations in follicular fluid of polycystic ovary syndrome women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Adrenocorticotropin Acutely Regulates this compound Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Pregnenolone and Other Neurosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of pregnenolone (B344588) with other key neurosteroids: allopregnanolone (B1667786), dehydroepiandrosterone (B1670201) (DHEA), and progesterone (B1679170). The information is compiled from preclinical studies and is intended to support research and development in the field of neuroprotective therapeutics.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various experimental models, offering a comparative overview of the neuroprotective efficacy of this compound and other neurosteroids. It is important to note that the data are derived from different studies with varying experimental conditions, which should be considered when making direct comparisons.
| Neurosteroid | Experimental Model | Key Parameter Assessed | Effective Concentration/Dose | Observed Neuroprotective Effect | Citation |
| This compound | Glutamate (B1630785) & Aβ toxicity in HT-22 cells | Cell Viability | 500 nM | Optimum protection against glutamate and Aβ-induced cell death. | [1] |
| Ischemic Stroke (tMCAO) in rats | Neurological Deficit & Mitochondrial Function | 2 mg/kg | Enhanced neurological recovery and improved mitochondrial function. | [2] | |
| Allopregnanolone | Traumatic Brain Injury (TBI) in rats | Apoptosis (Caspase-3 & Bax expression) | 4, 8, 16 mg/kg | Reduced expression of pro-apoptotic proteins and DNA fragmentation. | [3] |
| Pilocarpine-induced Status Epilepticus in mice | Neuronal Death (TUNEL assay) | 7 and 12 mg/kg | Significantly reduced neuronal death. | [4] | |
| DHEA | NMDA-induced toxicity in hippocampal neurons | Neuronal Survival | 10-100 nM | Protected against NMDA-induced neurotoxicity. | |
| Aβ toxicity in primary mouse neurons | Cell Viability (MTT assay) | 10⁻⁷ M | Significantly counteracted the decrease in neuronal viability induced by Aβ oligomers. | [5] | |
| Progesterone | Permanent Stroke (pMCAO) in rats | Infarct Volume | 8 mg/kg | 54.05% reduction in infarct volume compared to vehicle. | [6][7] |
| Permanent Stroke (pMCAO) in rats | Infarct Volume | 8 and 16 mg/kg | Significant attenuation of infarct volume. | [8] | |
| Traumatic Brain Injury (TBI) in rats | Apoptosis (Caspase-3 & Bax expression) | 16 mg/kg | Reduced expression of pro-apoptotic proteins and DNA fragmentation. | [3] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
In Vitro Neuroprotection Assay Against Glutamate and Aβ Toxicity
-
Cell Line: Immortalized clonal mouse hippocampal cell line (HT-22).
-
Treatment:
-
Cells were treated with this compound (at varying concentrations, with 500 nM being optimal) for 24 hours.
-
Following this compound treatment, cells were exposed to either 5 mM glutamate or 2 µM amyloid beta protein for 20 hours.
-
-
Endpoint Measurement:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan (B1609692) by metabolically active cells is measured spectrophotometrically.
-
Glucocorticoid Receptor (GR) Localization: Examined to investigate potential mechanisms of neuroprotection.
-
-
Citation: [1]
Animal Model of Traumatic Brain Injury (TBI)
-
Animal Model: Adult male rats.
-
Injury Induction: Bilateral contusions of the frontal cortex.
-
Treatment:
-
Progesterone (16 mg/kg) or allopregnanolone (4, 8, or 16 mg/kg) was injected intraperitoneally at 1 and 6 hours post-injury, and then for 5 consecutive days.
-
-
Endpoint Measurement:
-
Apoptosis Assessment:
-
Western Blot: Expression of pro-apoptotic proteins caspase-3 and Bax was measured 24 hours post-injury.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect apoptotic DNA fragmentation.
-
-
Functional Outcome: Performance in a spatial learning task (e.g., Morris water maze) was assessed at 19 days post-injury.
-
-
Citation: [3]
Animal Model of Permanent Stroke (Middle Cerebral Artery Occlusion - MCAO)
-
Animal Model: Male adult Sprague-Dawley rats.
-
Injury Induction: Permanent MCAO was induced by electro-coagulation of the middle cerebral artery.
-
Treatment:
-
Progesterone (8 mg/kg) was administered via an initial intraperitoneal injection at 1 hour post-occlusion, followed by subcutaneous injections at 6, 24, and 48 hours.
-
-
Endpoint Measurement:
-
Infarct Volume: At 72 hours post-surgery, brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume of the infarct was calculated as a percentage of the contralateral hemisphere.
-
Functional Deficits: Assessed using the rotarod test and grip-strength meter at 24, 48, and 72 hours after pMCAO.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other neurosteroids are mediated through a variety of signaling pathways. These include modulation of neurotransmitter receptors, anti-inflammatory actions, and regulation of apoptotic cascades.
This compound and its metabolites exert their effects through multiple nongenomic and genomic pathways. This compound and allopregnanolone are positive allosteric modulators of the GABA-A receptor, enhancing inhibitory neurotransmission and thereby reducing excitotoxicity.[9] this compound and DHEA also act as positive modulators of the NMDA receptor.[9] Progesterone's neuroprotective actions are mediated by both classical nuclear progesterone receptors (PGR) and membrane progesterone receptors (mPRs), leading to the activation of anti-apoptotic pathways.[10] Allopregnanolone can also activate mPRs, contributing to its anti-apoptotic effects.[11] Furthermore, this compound has been shown to suppress inflammation by promoting the degradation of proteins involved in Toll-like receptor (TLR) signaling.[12][13]
Conclusion
This compound and other neurosteroids, including allopregnanolone, DHEA, and progesterone, demonstrate significant neuroprotective effects across a range of preclinical models of neurological injury and disease. Their mechanisms of action are multifaceted, involving the modulation of key neurotransmitter systems, suppression of inflammatory responses, and inhibition of apoptotic cell death. While direct comparative data is limited, the available evidence suggests that each of these neurosteroids holds therapeutic potential. Further research, particularly head-to-head comparative studies, is warranted to fully elucidate their relative potencies and to guide the development of novel neuroprotective strategies.
References
- 1. This compound protects mouse hippocampal (HT-22) cells against glutamate and amyloid beta protein toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The neurosteroids progesterone and allopregnanolone reduce cell death, gliosis, and functional deficits after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of progesterone administration on infarct volume and functional deficits following permanent focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of progesterone administration on infarct volume and functional deficits following permanent focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progesterone in experimental permanent stroke: a dose-response and therapeutic time-window study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of Action in Neuroprotection and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The neurosteroid this compound promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Saliva as a Non-Invasive Sample for Pregnenolone Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for non-invasive and stress-free sampling methods in clinical and research settings has highlighted saliva as a promising alternative to blood-based assays. This guide provides a comprehensive comparison of saliva and serum for the measurement of pregnenolone (B344588), the precursor to all steroid hormones. While direct comparative data for this compound is limited, this guide draws on extensive validation of other salivary steroids to support its use and outlines the methodologies for its quantification.
Executive Summary
Data Presentation: Saliva vs. Serum Steroid Correlation
While direct correlation data for this compound is not available, the following table summarizes the correlation between saliva and serum for other key steroid hormones, providing a strong argument for the utility of saliva as a sample matrix.
| Steroid Hormone | Correlation Coefficient (r) | Comments |
| Progesterone | 0.966 | A very strong positive correlation was observed in female athletes.[3] |
| Dehydroepiandrosterone (B1670201) (DHEA) | 0.86 | A strong positive correlation was found in a study with 358 paired samples.[4] |
| Estradiol | 0.705 | A strong positive correlation was noted in female athletes.[3] |
| Cortisol | 0.59 | A moderate positive correlation was identified in a study of 358 paired samples.[4] |
| This compound | Not Available | Data from studies with matched saliva and serum samples is not currently published. |
Experimental Protocols
The following are detailed methodologies for the measurement of this compound in both saliva and serum, primarily utilizing LC-MS/MS for its high specificity and sensitivity.
Saliva Sample Collection and Preparation
-
Sample Collection: Subjects should refrain from eating, drinking, or oral hygiene procedures for at least 30 minutes before collection. Saliva is collected by passive drool into a polypropylene (B1209903) tube. The use of collection devices with absorbent pads should be validated for minimal interference with this compound measurement.
-
Sample Storage: Samples should be immediately capped and stored at -20°C or lower until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw saliva samples at room temperature.
-
Centrifuge at 1,500 x g for 15 minutes to remove mucins and other particulates.
-
To 50 µL of the clear supernatant, add a deuterated internal standard for this compound.
-
Perform a supported liquid extraction (SLE) or liquid-liquid extraction (LLE) with an appropriate organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solution suitable for injection into the LC-MS/MS system (e.g., 50% methanol (B129727)/water).[5]
-
Serum Sample Collection and Preparation
-
Sample Collection: Collect whole blood via venipuncture into a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature for at least 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes.
-
Sample Storage: Transfer the serum to a clean polypropylene tube and store at -20°C or lower until analysis.
-
Sample Preparation for LC-MS/MS:
-
To 200 µL of serum, add a deuterated internal standard for this compound.
-
Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
For enhanced sensitivity, derivatization with hydroxylamine (B1172632) can be performed to form oxime derivatives.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[6][7]
-
LC-MS/MS Analysis
-
Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A column such as a C18 or PFP (pentafluorophenyl) is typically used for the separation of steroids. A gradient elution with mobile phases like water with 0.1% formic acid and methanol is commonly employed.[5][8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for accurate quantification.
Mandatory Visualization
Caption: Simplified steroidogenesis pathway highlighting this compound as the central precursor.
Caption: Workflow for the validation of salivary this compound measurement against serum.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. scispace.com [scispace.com]
- 3. Association between salivary and blood hormone concentrations using an automated electrochemiluminescence immunoassay technique: Challenges and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Using LC-MS/MS to Determine Salivary Steroid Reference Intervals in a European Older Adult Population - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Pregnenolone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like pregnenolone (B344588) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste streams. The foundational step in any chemical disposal procedure is to consult the substance's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for protocols specific to your location[1][2].
Pre-Disposal Handling and Safety
Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive PPE strategy should be employed when handling this compound waste.[3] This includes:
-
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement. For prolonged contact, gloves with a higher protection class are recommended.[4]
-
Eye and Face Protection: Safety glasses with side shields or goggles are necessary to protect against splashes and airborne particles.[4]
-
Body Protection: A lab coat or a disposable coverall of low permeability should be worn.[4]
-
Respiratory Protection: When handling solid this compound powder outside of a certified chemical fume hood, an N95 respirator or higher is recommended to prevent inhalation.[1][4]
General Handling Precautions:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4][5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4][5]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when preparing solutions or handling powders.[6]
-
Always wash hands thoroughly with soap and water after handling the material.[4][5]
Step-by-Step Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.[2][5] The following protocol is a general guideline and must be adapted to comply with institutional requirements.
-
Hazard Classification Review: Begin by reviewing the SDS for this compound. While some forms, like this compound sulfate, may not be classified as hazardous under the Globally Harmonized System (GHS), this must be verified.[1] It is imperative to consult your institution's EHS office to confirm the waste classification.[1][4] Some materials, such as 21-Hydroxythis compound, are known to be harmful to aquatic life.[3]
-
Waste Segregation: Properly segregate waste streams to ensure compliant disposal. Do not mix this compound waste with other chemical waste unless permitted by your EHS office.[1]
-
Solid Waste: This includes unused or expired solid this compound, as well as contaminated consumables like weigh boats, pipette tips, and gloves.[3][4]
-
Liquid Waste: This includes solutions containing this compound.[4]
-
Contaminated Labware: Glassware and other reusable equipment that has come into contact with this compound.
-
-
Containment and Labeling:
-
Solid Waste: Collect solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] Contaminated disposables should be placed in a sealed bag before being put into the container.[4]
-
Liquid Waste: Collect liquid waste in a designated, compatible, and properly sealed hazardous waste container.[4]
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the type of waste (e.g., "Solid Waste," "Liquid Waste"), and any relevant hazard warnings. If deemed non-hazardous by your EHS office, the label should reflect this (e.g., "Non-Hazardous Waste for Disposal").[1]
-
-
Final Disposal Route: The appropriate disposal method depends on the waste classification confirmed in Step 1.
-
Hazardous Waste: If classified as hazardous, the waste must be collected by your institution's EHS department or a licensed waste management vendor for proper disposal, typically via incineration or a licensed landfill.[5][7]
-
Drain Disposal: Do not discharge this compound solutions into the sewer or waterways unless explicitly permitted by your institution's EHS office and local regulations.[2][4][5]
-
Regular Trash: Disposal in regular laboratory trash is not recommended. For small quantities of solid material confirmed to be non-hazardous by EHS, this route may be permissible, but the material must be in a securely sealed and labeled container.[1]
-
Summary of Disposal Recommendations
| Waste Type | Container | Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Designated, labeled hazardous waste container.[4] | Incineration or licensed landfill via EHS/waste vendor. | Must be handled as hazardous chemical waste.[4] |
| Contaminated Disposables (Gloves, etc.) | Sealed bag placed inside a hazardous waste container.[4] | Incineration or licensed landfill via EHS/waste vendor.[5] | Treat as hazardous chemical waste.[4] |
| Liquid Solutions | Designated, sealed, and labeled liquid hazardous waste container.[4] | Collection by EHS/waste vendor.[4] | Do NOT pour down the drain or into waterways. [4][5] |
| Contaminated Glassware (First Rinse) | Collect rinseate in a liquid hazardous waste container. | Collection by EHS/waste vendor.[3] | The first rinse must be treated as hazardous waste. Subsequent rinses may be drain-disposable with large amounts of water, but only with EHS approval.[3] |
Emergency Procedures for Spills
In the event of a spill, follow these procedures while wearing the appropriate PPE.[1]
-
Minor Dry Spills: Use dry clean-up procedures to avoid generating dust.[4][5] Carefully sweep or vacuum the material and place it in a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Minor Wet Spills: Absorb the spill with an inert material, then vacuum or shovel the material into a labeled container for disposal.[1][5]
-
Decontamination: Wash the spill area with large amounts of water, and collect all wash water for proper disposal to prevent runoff into drains.[1][5]
-
Major Spills: For larger spills, alert personnel in the area and contact your institution's emergency responders, informing them of the location and nature of the hazard.[4]
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pregnenolone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like pregnenolone (B344588) are paramount to ensuring a secure laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Component | Standard and Purpose |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. For prolonged or frequently repeated contact, a glove with a higher protection class is recommended.[1][2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes and airborne particles.[1][2][3][4] A face shield should be worn in addition to goggles when there is a high risk of splashing.[1][5] |
| Body Protection | Laboratory Coat | Provides a barrier against spills and contamination.[1][3][5] For larger quantities, a disposable, low-permeability gown is recommended.[1][6] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of particulates.[1][3][4] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing risk. The following diagram outlines the safe handling of this compound from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation :
-
All work with this compound powder should be conducted in a designated area such as a chemical fume hood or a containment glove box to minimize exposure risk.[6]
-
Before beginning, ensure all necessary equipment, including PPE, weighing papers, spatulas, and labeled waste containers, are inside the containment area.[6]
-
Don all required PPE in the correct order before entering the designated handling area.[6]
-
-
Weighing and Solution Preparation :
-
Handle the powder with care to avoid generating dust.[2][3] Use a dedicated, clean spatula and weighing vessel.[1]
-
After weighing, securely close the primary container.[1]
-
Prepare solutions in a certified chemical fume hood.[1] If sonication is required, ensure the vessel is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[1]
-
-
General Handling Precautions :
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance.
-
Waste Classification : this compound is generally not classified as a hazardous substance.[8] However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office to confirm this classification and adhere to their specific protocols.[8]
-
Solid Waste : For small quantities, solid this compound waste and contaminated consumables (e.g., gloves, weigh boats) should be placed in a securely sealed and clearly labeled container for disposal in the regular laboratory trash.[8] Do not mix with other chemical waste.[8]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled waste container. Consult your institution's EHS guidelines for proper disposal procedures for liquid chemical waste.
-
Spill Cleanup :
-
Minor Spills : For dry spills, use dry clean-up procedures to avoid generating dust.[1][2] Collect the residue and place it in a sealed container for disposal.[2][8] For wet spills, absorb the material and place it in a labeled container for disposal.[8]
-
Major Spills : In the event of a larger spill, alert emergency responders and inform them of the location and nature of the hazard.[1][2]
-
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and compliant handling of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
